molecular formula C4H8O B1582186 3-Methyloxetane CAS No. 2167-38-6

3-Methyloxetane

カタログ番号: B1582186
CAS番号: 2167-38-6
分子量: 72.11 g/mol
InChIキー: VJQHJNIGWOABDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyloxetane is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQHJNIGWOABDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336145
Record name 3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167-38-6
Record name 3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyloxetane CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyloxetane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, predicted spectral data, and a general experimental protocol for its synthesis.

Chemical Identity

CAS Number: 2167-38-6[1][2][3][4]

Molecular Formula: C₄H₈O

Molecular Weight: 72.11 g/mol [4]

Structure:

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 4.7t2H-OCH₂- (axial)
~4.3 - 4.5t2H-OCH₂- (equatorial)
~2.8 - 3.0m1H-CH(CH₃)-
~1.3 - 1.4d3H-CH₃

Note: The chemical shifts for the oxetane ring protons are highly dependent on the ring puckering and can be complex. The values presented are estimates.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~75 - 80-OCH₂-
~35 - 40-CH(CH₃)-
~20 - 25-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (aliphatic)
1150 - 1050StrongC-O-C stretch (ether)
980 - 950StrongOxetane ring vibration
Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
72Moderate[M]⁺ (Molecular Ion)
57High[M - CH₃]⁺
43High[C₃H₇]⁺
42Moderate[C₃H₆]⁺
29Moderate[C₂H₅]⁺

Note: The fragmentation of ethers can be complex. The predicted fragments are based on common fragmentation pathways for cyclic ethers.[5][6][7][8][9]

Experimental Protocols: Synthesis of 3-Substituted Oxetanes

A common and effective method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.[10][11][12][13][14][15] This involves the cyclization of a 1,3-halohydrin under basic conditions. The following is a general protocol that can be adapted for the synthesis of this compound, starting from a suitable precursor like 1-chloro-3-methyl-3-butanol.

General Procedure for Intramolecular Williamson Ether Synthesis

Materials:

  • 1,3-halohydrin precursor (e.g., 1-chloro-3-methyl-3-butanol)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the strong base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Addition of Precursor: The 1,3-halohydrin precursor (1.0 equivalent), dissolved in the anhydrous aprotic solvent, is added dropwise to the stirred suspension of the base at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of the quenching solution. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired oxetane.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general synthetic pathway for the formation of a 3-substituted oxetane via an intramolecular Williamson ether synthesis.

Synthesis_Pathway Start 1,3-Halohydrin Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF) Product 3-Substituted Oxetane Intermediate->Product Intramolecular SN2 Cyclization

References

An In-depth Technical Guide to 3-Methyloxetane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloxetane, a four-membered heterocyclic ether, has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties, including its role as a versatile bioisostere, make it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in drug discovery, with a focus on its incorporation into the BACE1 inhibitor, AMG-8718.

Physical and Chemical Properties of this compound

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₈O[1]
Molecular Weight 72.11 g/mol [1]
Boiling Point 59.0 ± 8.0 °C at 760 mmHg[2]
Melting Point < -50 °C (for the isomer 2-methyloxetane)[3]
Density 0.9 ± 0.1 g/cm³[2]
Refractive Index 1.406[2]
Flash Point -19.8 ± 15.3 °C[2]
Solubility Soluble in chloroform and methanol.[4] The isomer 2-methyloxetane is soluble in water (>= 10 g/100 g at 25 °C) and miscible with aliphatic and aromatic solvents.[3]
Table 2: Chemical Properties and Descriptors of this compound
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 2167-38-6[1]
SMILES CC1COC1[1]
InChIKey VJQHJNIGWOABDZ-UHFFFAOYSA-N[1]
LogP 0.25[2]
Topological Polar Surface Area (TPSA) 9.23 Ų[5]
Hydrogen Bond Acceptor Count 1[5]

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol describes a general method for the synthesis of oxetanes, which can be adapted for this compound starting from a suitable 1,3-halohydrin.

Materials:

  • 3-halo-1-butanol (e.g., 3-chloro-1-butanol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 3-halo-1-butanol in the anhydrous solvent to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Spectroscopic Characterization of this compound

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum. The expected signals are:

    • A multiplet for the methine proton at the 3-position.

    • Multiplets for the methylene protons at the 2- and 4-positions.

    • A doublet for the methyl protons at the 3-position.

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum. The expected signals are:

    • A signal for the methine carbon at the 3-position.

    • Signals for the methylene carbons at the 2- and 4-positions.

    • A signal for the methyl carbon at the 3-position.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation:

  • Acquire the IR spectrum of a neat film of this compound between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

  • C-H stretching vibrations of the alkyl groups.

  • C-O-C stretching vibration of the ether linkage, characteristic of the oxetane ring.

Role of this compound in Drug Discovery: The Case of AMG-8718

The this compound moiety is a valuable building block in drug design, often used as a bioisostere for gem-dimethyl or carbonyl groups.[2][6][7] This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability. A notable example of its application is in the development of the BACE1 inhibitor, AMG-8718.[8][9]

BACE1 Signaling Pathway and Inhibition by AMG-8718

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[9] The accumulation of these peptides is a hallmark of Alzheimer's disease. AMG-8718 is a potent inhibitor of BACE1, and the this compound group plays a crucial role in its binding and overall properties.[8][9]

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Abeta Amyloid-beta (Aβ) peptides C99->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation BACE1 BACE1 BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 AMG8718 AMG-8718 AMG8718->BACE1 inhibition

BACE1 signaling pathway and inhibition by AMG-8718.
Experimental Workflow for Characterizing BACE1 Inhibitors

The development of BACE1 inhibitors like AMG-8718 involves a series of in vitro assays to determine their potency, selectivity, and potential off-target effects.

BACE1_Inhibitor_Workflow cluster_potency Potency Assessment cluster_selectivity Selectivity Profiling cluster_safety Safety Assessment enzymatic_assay BACE1 Enzymatic Assay (FRET) cell_based_assay Cell-based Aβ Reduction Assay enzymatic_assay->cell_based_assay bace2_assay BACE2 Inhibition Assay enzymatic_assay->bace2_assay herg_assay hERG Binding Assay cell_based_assay->herg_assay cathepsin_assay Cathepsin D Inhibition Assay bace2_assay->cathepsin_assay pgp_assay P-gp Substrate Assessment herg_assay->pgp_assay

In vitro characterization workflow for BACE1 inhibitors.
Role of this compound as a Bioisostere in AMG-8718

In the optimization of the lead compound that led to AMG-8718, the this compound moiety was introduced as a bioisosteric replacement for other groups to improve the overall drug-like properties. This strategic modification aimed to balance potency, selectivity, and pharmacokinetic parameters.

Bioisostere_Workflow cluster_design Design cluster_synthesis Synthesis cluster_testing Testing cluster_analysis Analysis lead_compound Lead Compound bioisostere Identify Bioisosteric Replacements (e.g., gem-dimethyl -> this compound) lead_compound->bioisostere synthesis Synthesize Analogs bioisostere->synthesis potency Potency & Selectivity Assays synthesis->potency adme ADME & PK Profiling synthesis->adme sar Structure-Activity Relationship (SAR) Analysis potency->sar adme->sar sar->bioisostere Iterate

Bioisosteric replacement workflow in drug optimization.

Conclusion

This compound is a valuable and versatile building block for chemists in both academic and industrial settings. Its distinct physical and chemical properties, coupled with its proven utility as a bioisostere in drug discovery, underscore its importance. The successful incorporation of the this compound moiety into advanced drug candidates like AMG-8718 highlights its potential to address key challenges in medicinal chemistry, including the optimization of potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a practical framework for the synthesis, characterization, and application of this important heterocyclic compound. Further exploration of this compound and its derivatives is poised to yield new innovations in both materials science and the development of novel therapeutics.

References

3-Methyloxetane structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyloxetane: Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic organic compound featuring a four-membered ring containing one oxygen atom and a methyl group at the 3-position. The strained oxetane ring is a key structural motif in various natural products and has garnered significant interest in medicinal chemistry and materials science. Its unique properties, including its role as a polar, aprotic building block and its ability to undergo ring-opening polymerization, make it a valuable synthon for drug development professionals and researchers. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its specific arrangement of atoms and chemical bonds. Its structure consists of a saturated four-membered ether ring (oxetane) substituted with a methyl group.

Molecular Formula: C₄H₈O[1][2]

IUPAC Name: this compound[2]

Synonyms: Oxetane, 3-methyl-; 3-Methyl-oxacyclobutan; 3-Methyl-oxetan[1]

Chemical Structure Diagram

3-Methyloxetane_Structure O O C3 CH₂ O->C3 C1 CH₂ C1->O C2 CH C2->C1 C_Me CH₃ C2->C_Me C3->C2 p1 p2 p3 p4 p5

Caption: 2D chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, a standardized set of identifiers is used.

IdentifierValueSource
CAS Number 2167-38-6[2]
Molecular Weight 72.11 g/mol [2][3]
Exact Mass 72.057514874 Da[2]
InChI InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3[2]
InChIKey VJQHJNIGWOABDZ-UHFFFAOYSA-N[2]
Canonical SMILES CC1COC1[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and prediction of its behavior in biological systems.

PropertyValueSource
Density 0.9 ± 0.1 g/cm³[1][4]
Boiling Point 59.0 ± 8.0 °C at 760 mmHg[1][4]
Flash Point -19.8 ± 15.3 °C[1][4]
Vapor Pressure 217.5 ± 0.1 mmHg at 25°C[1]
Refractive Index 1.406[1][4]
LogP 0.25[1]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of a key this compound precursor and its subsequent characterization.

Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The synthesis of 3-substituted oxetanes often begins with precursors like 1,1,1-tris(hydroxymethyl)ethane (TME). The following protocol describes the synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO), a common intermediate.[5]

Objective: To synthesize HMMO via cyclization and decarboxylation of an intermediate cyclic carbonate.

Materials:

  • 1,1,1-tris(hydroxymethyl)ethane (TME)

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Carbonate Formation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve TME in toluene. Add a catalytic amount of sodium methoxide.

  • Add diethyl carbonate to the mixture. Heat the reaction mixture to reflux (approximately 110-120°C) to drive the transesterification reaction, forming the corresponding cyclic carbonate. Ethanol is removed as a byproduct.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude cyclic carbonate.

  • Decarboxylation: The crude cyclic carbonate is placed in a distillation apparatus. Heat the material to approximately 160°C.[5] The carbonate will undergo thermal decomposition, releasing carbon dioxide and forming HMMO.

  • The product, HMMO, is distilled directly from the reaction mixture as it forms.

  • Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to yield pure 3-hydroxymethyl-3-methyloxetane.

Spectroscopic Characterization Protocol (NMR)

Objective: To confirm the structure of the synthesized product using ¹H NMR spectroscopy.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to confirm the presence of the methyl group, the oxetane ring protons, and the hydroxymethyl group, matching them to expected values from literature or predictive software.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized oxetanes is a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-substituted oxetane, such as HMMO.

Synthesis_Workflow start Starting Materials (e.g., TME, Diethyl Carbonate) reaction Cyclic Carbonate Formation (Reflux in Toluene) start->reaction workup Aqueous Work-up & Neutralization reaction->workup isolation1 Isolation of Crude Cyclic Carbonate workup->isolation1 decarboxylation Thermal Decarboxylation (~160°C) isolation1->decarboxylation distillation Purification by Distillation decarboxylation->distillation characterization Spectroscopic Characterization (NMR, IR, MS) distillation->characterization product Final Product (e.g., HMMO) characterization->product

Caption: Generalized workflow for the synthesis of 3-hydroxymethyl-3-methyloxetane.

References

Synthesis of 3-Substituted Oxetanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity and metabolic stability, make it an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3-substituted oxetanes, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The synthesis of the strained four-membered oxetane ring can be challenging, but several robust methods have been established. The primary approaches include intramolecular cyclizations, photochemical cycloadditions, and functionalization of pre-formed oxetane rings.

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and widely used method for constructing the oxetane ring from a 1,3-halohydrin or a related precursor with a leaving group at the 3-position.[3] This SN2 reaction is typically mediated by a base and proceeds with inversion of configuration at the carbon bearing the leaving group.

Experimental Workflow: Intramolecular Williamson Ether Synthesis

Williamson_Ether_Synthesis Diol 1,3-Diol Activation Activation of Primary Hydroxyl (e.g., Tosylation, Mesylation) Diol->Activation TsCl, Pyridine Halohydrin 1,3-Halohydrin or Sulfonate Ester Activation->Halohydrin Cyclization Base-mediated Intramolecular Cyclization Halohydrin->Cyclization NaH, THF Oxetane 3-Substituted Oxetane Cyclization->Oxetane

Caption: General workflow for the synthesis of 3-substituted oxetanes via intramolecular Williamson etherification of 1,3-diols.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5] This method is particularly useful for the synthesis of structurally diverse and complex oxetanes, including spirocyclic systems. The reaction is typically carried out by irradiating a solution of the reactants with UV light.

Logical Relationship: Paternò-Büchi Reaction

Paterno_Buchi_Reaction Reactants Carbonyl Compound + Alkene Excitation Photochemical Excitation (hν) Reactants->Excitation Cycloaddition [2+2] Cycloaddition Reactants->Cycloaddition Intermediate Excited State Carbonyl Excitation->Intermediate Intermediate->Cycloaddition Oxetane 3-Substituted Oxetane Cycloaddition->Oxetane

Caption: Key steps in the synthesis of 3-substituted oxetanes using the Paternò-Büchi reaction.

Synthesis from Oxetan-3-one

Commercially available oxetan-3-one is a versatile starting material for the synthesis of a wide variety of 3-substituted and 3,3-disubstituted oxetanes. The carbonyl group can undergo a range of standard transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, to introduce diverse functionalities at the 3-position.[6]

Experimental Workflow: Derivatization of Oxetan-3-one

Oxetanone_Derivatization Oxetanone Oxetan-3-one Grignard Grignard Reaction Oxetanone->Grignard R-MgX Wittig Wittig Reaction Oxetanone->Wittig Ph3P=CHR ReductiveAmination Reductive Amination Oxetanone->ReductiveAmination R2NH, NaBH(OAc)3 HydroxyOxetane 3-Hydroxy-3-substituted Oxetane Grignard->HydroxyOxetane YlideneOxetane 3-Alkylidene Oxetane Wittig->YlideneOxetane AminoOxetane 3-Amino-3-substituted Oxetane ReductiveAmination->AminoOxetane

Caption: Synthetic pathways for 3-substituted oxetanes starting from oxetan-3-one.

Quantitative Data Summary

The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize typical yields for the synthesis of 3-substituted oxetanes via the core methods described above.

Table 1: Williamson Ether Synthesis of 3-Substituted Oxetanes

Substrate (1,3-Diol Derivative)BaseSolventTemperature (°C)Yield (%)Reference
1-Phenyl-1,3-propanediol (as monotosylate)NaHTHFrt75[3]
2,2-Dimethyl-1,3-propanediol (as monotosylate)NaHDMF6082[3]
1-Cyclohexyl-1,3-propanediol (as monobrosylate)KHMDSTHF0 to rt88[3]

Table 2: Paternò-Büchi Reaction for the Synthesis of 3-Substituted Oxetanes

Carbonyl CompoundAlkeneSolventIrradiation Wavelength (nm)Yield (%)Reference
Acetone2-Methyl-2-buteneNeat> 29070[4]
BenzaldehydeFuranBenzene> 30065[5]
Acetophenone1,1-DimethoxyetheneAcetonitrile35085[4]

Table 3: Synthesis of 3-Substituted Oxetanes from Oxetan-3-one

Reaction TypeReagent(s)SolventTemperature (°C)Yield (%)Reference
Grignard ReactionPhenylmagnesium bromideTHF0 to rt90[2]
Wittig ReactionMethyltriphenylphosphonium bromide / n-BuLiTHF-78 to rt78[6]
Reductive AminationBenzylamine, NaBH(OAc)₃Dichloromethanert85[6]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic transformations discussed.

Protocol 1: Synthesis of 3-Phenyloxetane via Williamson Ether Synthesis

Materials:

  • 1-Phenyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Monotosylation of 1-Phenyl-1,3-propanediol:

    • Dissolve 1-phenyl-1,3-propanediol (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) followed by the portion-wise addition of TsCl (1.1 eq).

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude monotosylate.

  • Intramolecular Cyclization:

    • Wash NaH (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude monotosylate in anhydrous THF dropwise to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-phenyloxetane.

Protocol 2: Synthesis of 2,2-Dimethyl-3-phenyloxetane via Paternò-Büchi Reaction

Materials:

  • Benzaldehyde

  • 2-Methyl-2-butene

  • Benzene

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a quartz photoreactor tube, dissolve benzaldehyde (1.0 eq) and 2-methyl-2-butene (5.0 eq) in benzene.

    • Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Photochemical Reaction:

    • Irradiate the reaction mixture with a high-pressure mercury lamp (>300 nm) for 24 hours while maintaining the temperature at 20 °C.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

    • Purify the crude product by flash column chromatography on silica gel to afford 2,2-dimethyl-3-phenyloxetane.

Protocol 3: Synthesis of 3-Hydroxy-3-phenyloxetane from Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reaction:

    • To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-hydroxy-3-phenyloxetane.

Applications in Drug Discovery

The incorporation of the 3-substituted oxetane motif has been shown to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][7] For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.[1] The oxetane ring has been successfully integrated into a variety of therapeutic agents, including kinase inhibitors and central nervous system drugs.[5][8][9] The synthetic methodologies outlined in this guide provide a robust toolkit for medicinal chemists to explore the chemical space of 3-substituted oxetanes in their drug discovery programs.

References

ring-opening polymerization of 3-Methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Ring-Opening Polymerization of 3-Methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, are a significant class of monomers in polymer chemistry. Their ring-opening polymerization (ROP) yields polyethers with a range of desirable properties, including thermal stability and a flexible backbone, making them suitable for various applications, from energetic binders to biomedical materials. This compound, in particular, serves as a fundamental substituted oxetane monomer, and understanding its polymerization behavior is crucial for designing advanced polyether-based materials. This technical guide provides a comprehensive overview of the core principles of this compound polymerization, focusing on the primary mechanisms, experimental protocols, and key quantitative data.

Core Polymerization Mechanisms

The polymerization of this compound and its derivatives can proceed through several mechanisms, primarily cationic and anionic pathways. The choice of initiator and reaction conditions dictates the prevailing mechanism and significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and efficient method for polymerizing oxetanes.[1] The process is typically initiated by Lewis acids or Brønsted acids, which generate a cationic active center that propagates the polymerization.

Mechanism:

The CROP of oxetanes generally follows an SN2 mechanism, involving the nucleophilic attack of a monomer on the active propagating species, which is a tertiary oxonium ion.[2] The process can be broken down into three key stages: initiation, propagation, and termination/chain transfer.

  • Initiation: An initiator, such as boron trifluoride etherate (BF₃·OEt₂), reacts with a co-initiator (e.g., water or an alcohol like 1,4-butanediol) to form a protonic acid that protonates the oxygen atom of the oxetane ring, creating a secondary oxonium ion. This is rapidly converted to a more stable tertiary oxonium ion by reaction with another monomer molecule.[3][4]

  • Propagation: The polymerization proceeds by the nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This regenerates the tertiary oxonium ion, allowing for the sequential addition of monomer units.[5]

  • Termination and Chain Transfer: Termination can occur through various pathways, including reaction with counter-ions or impurities. Chain transfer to the polymer can also occur, leading to branched structures. In the case of hydroxyl-substituted oxetanes, intramolecular chain transfer can lead to the formation of cyclic fragments.[6]

Logical Relationship: Cationic Polymerization Pathway

CROP_Pathway Initiator Initiator (e.g., BF₃·OEt₂ + ROH) ActiveCenter Protonated Monomer (Secondary Oxonium Ion) Initiator->ActiveCenter Initiation Monomer This compound Monomer->ActiveCenter TertiaryOxonium Active Propagating Center (Tertiary Oxonium Ion) Monomer->TertiaryOxonium ActiveCenter->TertiaryOxonium Reaction with Monomer Propagation Polymer Chain Growth TertiaryOxonium->Propagation Propagation (Monomer Addition) Termination Termination / Chain Transfer TertiaryOxonium->Termination Side Reactions Propagation->TertiaryOxonium Polymer Poly(this compound) Propagation->Polymer AROP_Workflow start Start reagents Combine Monomer, Co-initiator (e.g., TMP), and Solvent (e.g., NMP) in Reactor start->reagents initiator Add Initiator (e.g., t-BuOK) and Crown Ether (e.g., 18-C-6) reagents->initiator reaction Heat Reaction Mixture (e.g., 180°C for 24-72h) initiator->reaction quench Cool and Quench Reaction (e.g., with acid) reaction->quench precipitate Precipitate Polymer (e.g., in methanol) quench->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize Characterize Product (NMR, SEC, etc.) isolate->characterize end End characterize->end

References

mechanism of cationic ring-opening polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Cationic Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) is a powerful chain-growth polymerization technique used to synthesize a wide variety of polymers from cyclic monomers. This method is particularly valuable for creating polymers with unique properties such as biodegradability, biocompatibility, and enhanced thermal stability, making it highly relevant in the fields of materials science, biomedicine, and drug delivery. The polymerization is initiated by a cationic species and proceeds through the opening of a strained ring system. This guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with CROP.

Core Principles

The driving force behind CROP is often the relief of ring strain in the cyclic monomer. Monomers with significant ring strain, such as epoxides, are highly reactive in this process. The polymerization proceeds through three main stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where a cationic initiator reacts with a monomer to form a reactive cationic species.[1] This process can be achieved through various initiators, including Brønsted acids, Lewis acids, and carbenium ions. The choice of initiator is crucial as it influences the polymerization rate and the properties of the final polymer.

Propagation

During propagation, the reactive cationic center at the end of the growing polymer chain attacks another cyclic monomer. This leads to the opening of the ring and the addition of the monomer unit to the polymer chain, regenerating the active cationic center at the new chain end. This process repeats, allowing the polymer chain to grow.

Termination

Termination is the final step where the active cationic center is neutralized, ceasing the growth of the polymer chain. This can occur through various mechanisms, including reaction with a nucleophile, chain transfer to a monomer or polymer, or combination with a counter-ion.

Monomers for Cationic Ring-Opening Polymerization

A variety of cyclic monomers are susceptible to CROP, primarily those containing a heteroatom such as oxygen, nitrogen, or sulfur. The reactivity of these monomers is largely dependent on their ring strain.

Monomer ClassExamplesRing Strain (kJ/mol)
Cyclic Ethers Oxiranes (Epoxides)~116
Oxetanes~105
Tetrahydrofuran (THF)~23
Lactones β-PropiolactoneHigh
δ-ValerolactoneModerate
ε-CaprolactoneLow
Lactams β-LactamsHigh
ε-CaprolactamLow
Cyclic Imino Ethers 2-OxazolinesModerate
2-OxazinesModerate

Initiators for Cationic Ring-Opening Polymerization

The selection of an appropriate initiator system is critical for controlling the polymerization process. Initiators can be broadly classified into several categories:

Initiator TypeExamplesCounter-ionCharacteristics
Brønsted Acids HClO₄, H₂SO₄, CF₃SO₃HClO₄⁻, HSO₄⁻, CF₃SO₃⁻Strong acids that can directly protonate the monomer.
Lewis Acids BF₃, AlCl₃, SnCl₄[BF₃OH]⁻, [AlCl₃OH]⁻, [SnCl₄OH]⁻Require a co-initiator (e.g., water, alcohol) to generate the initiating species.
Carbenium Ion Salts Trityl (Ph₃C⁺), Tropylium (C₇H₇⁺)SbF₆⁻, PF₆⁻Stable carbocations that directly initiate polymerization.
Onium Ion Salts Trialkyloxonium (R₃O⁺)BF₄⁻, SbCl₆⁻Pre-formed active species that offer good control over initiation.
Photoinitiators Diaryliodonium salts, Triarylsulfonium saltsSbF₆⁻, PF₆⁻Generate a strong Brønsted acid upon UV irradiation.

Quantitative Data on Cationic Ring-Opening Polymerization

The kinetics of CROP are influenced by factors such as the monomer, initiator, solvent, and temperature. The following tables summarize key kinetic data for the polymerization of various monomers with different initiator systems.

Table 1: Kinetic Data for the Cationic Ring-Opening Polymerization of Tetrahydrofuran (THF)
Initiator SystemTemperature (°C)k_p (L mol⁻¹ s⁻¹)k_i (L mol⁻¹ s⁻¹)Reference
EtOSO₂F00.66 x 10⁻³-[1]
EtOSO₂Cl01.4 x 10⁻³-[1]
EtOSO₂CF₃01.7 x 10⁻³-[1]
Et₃O⁺BF₄⁻0-~2.0 x 10⁻²[1]

k_p = rate constant of propagation; k_i = rate constant of initiation

Table 2: Polymerization Data for the Ring-Opening Polymerization of ε-Caprolactone (ε-CL)[2][3]
Initiator[M]/[I]Time (h)Conversion (%)M_n (GPC) ( g/mol )Đ (M_w/M_n)
4a (Nb-based) 100249511,2001.15
4b (Ta-based) 100249811,5001.12
4a (Nb-based) 200489221,8001.20
4b (Ta-based) 200489622,5001.18

[M]/[I] = Monomer to initiator ratio; M_n = Number-average molecular weight; Đ = Dispersity

Table 3: Kinetic Data for the Cationic Photopolymerization of Phenyl Glycidyl Ether
PhotoinitiatorTemperature (°C)k_t (min⁻¹)Activation Energy (kJ/mol)Reference
IPB 500.02785[2]
IPB 600.03385[2]
IHA 500.04170[2]
IHA 600.06870[2]

k_t = rate constant of termination; IPB = (Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate; IHA = Diaryliodonium hexafluoroantimonate

Signaling Pathways and Experimental Workflows

Mechanism of Cationic Ring-Opening Polymerization

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) M Monomer (M) I->M Activation IM_star Initiated Monomer (I-M+) P_n_star Growing Polymer (P_n+) IM_star->P_n_star M2 Monomer (M) P_n_star->M2 Attack P_n1_star Elongated Polymer (P_n+1+) P_n_star2 Growing Polymer (P_n+) P_n1_star->P_n_star2 T Terminating Agent (T) P_n_star2->T Neutralization P_n_T Terminated Polymer (P_n-T) CROP_Workflow prep Preparation of Reactants (Monomer, Initiator, Solvent) reaction Polymerization Reaction (Inert Atmosphere, Controlled Temp.) prep->reaction termination Termination of Polymerization (Addition of Terminating Agent) reaction->termination purification Purification of Polymer (Precipitation, Filtration, Drying) termination->purification characterization Polymer Characterization (NMR, GPC, DSC, etc.) purification->characterization

References

3-Methyloxetane as a Monomer for Polyethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyloxetane as a monomer for the synthesis of polyethers. It covers the fundamental principles of its polymerization, the physicochemical properties of the resulting polymers, and their emerging applications in the biomedical field, particularly in drug delivery systems. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers in this field.

Introduction to Poly(this compound)

Polyethers derived from oxetane monomers are a class of polymers that have garnered significant interest due to their versatile properties and potential for functionalization. This compound, a four-membered cyclic ether, serves as a fundamental building block for the synthesis of poly(this compound), a polyether with a repeating unit that features a methyl side group. The presence of this methyl group influences the polymer's solubility, thermal properties, and stereochemistry. The polymer backbone can be further modified, making it an attractive scaffold for various applications, including the development of advanced drug delivery systems.

The primary method for the synthesis of poly(this compound) is cationic ring-opening polymerization (CROP), which allows for control over the polymer's molecular weight and architecture. The resulting polyethers can be designed to be linear or branched, and their terminal groups can be tailored for subsequent conjugation with therapeutic agents or targeting moieties.

Synthesis of Poly(this compound)

The polymerization of this compound is predominantly achieved through cationic ring-opening polymerization (CROP). This method involves the use of a cationic initiator to open the strained oxetane ring, leading to the formation of a propagating polymer chain.

Cationic Ring-Opening Polymerization (CROP)

The mechanism of CROP for oxetanes involves three main steps: initiation, propagation, and termination. A common initiator for this process is boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction temperature plays a crucial role in determining the degree of branching in the resulting polymer.[1]

Initiation: The Lewis acid catalyst (e.g., BF₃) activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack.

Propagation: The activated monomer is attacked by another monomer molecule, leading to the opening of the ring and the extension of the polymer chain.

Termination: The polymerization is typically terminated by the addition of a quenching agent, such as ethanol or water.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Activated_Monomer Activated Monomer (Oxonium Ion) Monomer->Activated_Monomer Initiator Initiator BF₃·OEt₂ Growing_Chain Propagating Polymer Chain Activated_Monomer->Growing_Chain Addition of Monomer Growing_Chain->Growing_Chain Chain Growth Polymer Poly(this compound) Growing_Chain->Polymer Quenching Quenching_Agent Quenching Agent (e.g., Ethanol)

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and modification of polyoxetanes.

Protocol 1: Synthesis of Poly(3-azidomethyl-3-methyloxetane)

This protocol describes the synthesis of a functionalized polyoxetane that can be used for click chemistry applications.

  • Monomer Synthesis: 3-Hydroxymethyl-3-methyloxetane is first synthesized, followed by conversion to 3-methoxytosyl-3-methyloxetane and subsequent reaction with sodium azide to yield 3-azidomethyl-3-methyloxetane (AMMO).[2]

  • Polymerization:

    • In a reaction flask, AMMO is dissolved in a suitable solvent such as dichloromethane.[2]

    • An initiator system, for example, boron trifluoride etherate (BF₃·OEt₂) and a co-initiator like 1,4-butanediol, is added.[2]

    • The reaction is allowed to proceed at a controlled temperature. The molecular weight can be controlled by adjusting the monomer to initiator ratio.[3][4]

    • The polymerization is terminated by adding a quenching agent.

    • The resulting polymer, poly(3-azidomethyl-3-methyloxetane) (PAMMO), is then purified, for instance, by precipitation in a non-solvent like methanol.

Protocol 2: General Procedure for Cationic Polymerization of a Substituted Oxetane

This protocol provides a general workflow for the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane).[1]

  • A three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with dichloromethane and an initiator core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP).[1]

  • The reaction vessel is degassed with nitrogen.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) is added via syringe, and the mixture is heated (e.g., to 70 °C).[1]

  • The monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is added dropwise.[1]

  • After the reaction period, the polymerization is quenched with ethanol.[1]

  • The polymer is isolated by precipitation in a cold non-solvent such as diethyl ether and dried under vacuum.[1]

Physicochemical Properties and Characterization

The properties of poly(this compound) are influenced by its molecular weight, polydispersity, and degree of branching. These characteristics are determined by the polymerization conditions and can be analyzed using various techniques.

Data Presentation

The following tables summarize the key quantitative data for poly(this compound) and its derivatives.

PolymerMonomer(s)Initiator SystemMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C, 5% weight loss)Reference(s)
Poly(3-ethyl-3-hydroxymethyloxetane)3-Ethyl-3-hydroxymethyloxetaneTMP/BF₃·OEt₂714 - 59421.77 - 3.75--[1]
Poly(3-azidomethyl-3-methyloxetane)3-Azidomethyl-3-methyloxetane---40.3-[5]
Copolymer of AMMO and THF3-Azidomethyl-3-methyloxetane and THF1,4-butanediol/BF₃·OEt₂ControllableNarrow-59.2264.1[5]

Table 1: Molecular Weight and Thermal Properties of Polyoxetanes.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of poly(this compound).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of branching, and analyze end-groups.[1][3][6]

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7][8][9]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure thermal transitions, such as the glass transition temperature (Tg).[10][11][12][13]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).[10][11][12][13][14]

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development Polymerization Cationic Ring-Opening Polymerization of This compound NMR NMR Spectroscopy (Structure, Branching) Polymerization->NMR GPC GPC (Mn, Mw, PDI) Polymerization->GPC DSC DSC (Tg) Polymerization->DSC TGA TGA (Td) Polymerization->TGA Functionalization Functionalization/ Drug Conjugation NMR->Functionalization GPC->Functionalization DSC->Functionalization TGA->Functionalization Formulation Nanoparticle Formulation Functionalization->Formulation InVitro_Studies In Vitro Evaluation (Drug Release, Cytotoxicity) Formulation->InVitro_Studies

Applications in Drug Delivery

Polyoxetanes are emerging as promising materials for drug delivery applications due to their biocompatibility and the ease with which their properties can be tailored. They can be formulated into nanoparticles or micelles to encapsulate therapeutic agents, or they can be used as carriers for covalently conjugated drugs.

Drug Conjugation

Functionalized polyoxetanes, such as those with azide or alkyne pendant groups, are ideal platforms for drug conjugation via "click" chemistry.[15][16][17] This approach offers high efficiency and selectivity, allowing for the controlled attachment of drugs, targeting ligands, and imaging agents.

Protocol 3: Click Chemistry Conjugation of Camptothecin to a Polyoxetane Carrier

This protocol outlines the conjugation of the anticancer drug camptothecin (CPT) to a polyoxetane backbone.[15][16]

  • CPT Modification: Camptothecin is first modified with a linker containing an azide group, such as 6-azidohexanoic acid, to form CPT-azide.[15][16]

  • Polymer Synthesis: A polyoxetane with pendant alkyne groups is synthesized.

  • Click Reaction: The CPT-azide is then "clicked" onto the alkyne-functionalized polyoxetane using a copper(I) catalyst.[15][16]

  • PEGylation: To enhance water solubility and biocompatibility, methoxypolyethylene glycol (mPEG)-azide can be subsequently clicked onto the remaining alkyne groups on the polymer backbone.[15][16]

  • Purification: The final polymer-drug conjugate is purified to remove unreacted components.

G Polyoxetane Alkyne-Functionalized Polyoxetane Click_Reaction_1 Cu(I)-Catalyzed Click Reaction Polyoxetane->Click_Reaction_1 Click_Reaction_2 Cu(I)-Catalyzed Click Reaction Polyoxetane->Click_Reaction_2 CPT Azide-Modified Camptothecin (CPT) CPT->Click_Reaction_1 PEG Azide-Modified PEG PEG->Click_Reaction_2 Conjugate CPT-Polyoxetane-PEG Conjugate Click_Reaction_1->Conjugate Click_Reaction_2->Conjugate

Drug Release

The release of drugs from polyoxetane-based carriers can be controlled by the nature of the linkage between the drug and the polymer. For encapsulated drugs, release is often governed by diffusion and polymer degradation. For conjugated drugs, the cleavage of a linker, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes), dictates the release rate.

Protocol 4: In Vitro Drug Release Study

  • Preparation of Release Medium: A buffer solution mimicking physiological conditions (e.g., phosphate-buffered saline, pH 7.4) is prepared.

  • Sample Incubation: A known amount of the drug-loaded nanoparticles or polymer-drug conjugate is dispersed in the release medium.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Drug Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to determine the release profile and kinetics.

Biocompatibility and Cytotoxicity

For any drug delivery system, biocompatibility is a critical parameter. Studies have shown that polyoxetane-based carriers can be rendered biocompatible, often through PEGylation, which reduces immunogenicity and improves circulation time.[17] In vitro cytotoxicity assays, such as the MTT assay, are used to evaluate the toxicity of the polymer carrier and the polymer-drug conjugate on relevant cell lines.[18] Water-soluble CPT-polyoxetane conjugates have demonstrated dose-dependent cytotoxicity to human glioma cells, indicating their potential as effective anticancer drug delivery systems.[15][16]

Conclusion

This compound is a valuable monomer for the synthesis of functional polyethers with significant potential in biomedical applications. The ability to control the polymer architecture and to readily introduce functional groups makes poly(this compound) and its derivatives highly attractive as scaffolds for the development of advanced drug delivery systems. Further research into the in vivo behavior of these polymers and the optimization of drug release profiles will be crucial for their translation into clinical applications.

References

The Lewis Basicity of the Oxetane Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental Lewis basicity of the oxetane ring, its quantification, and its strategic application in medicinal chemistry.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its unique combination of properties—small size, polarity, and a distinct three-dimensional geometry—allows for the fine-tuning of the physicochemical characteristics of drug candidates. A key feature underpinning the utility of the oxetane ring is its pronounced Lewis basicity. This technical guide provides a comprehensive overview of the Lewis basicity of the oxetane core, detailing its theoretical basis, experimental and computational quantification, and its practical implications for researchers, scientists, and drug development professionals.

The Origin of Oxetane's Lewis Basicity

The Lewis basicity of the oxetane ring originates from the lone pairs of electrons on the oxygen atom. The strained C–O–C bond angle, approximately 90.2°, exposes these lone pairs, making them readily available for interaction with Lewis acids, including proton donors in hydrogen bonds.[1] This structural feature confers upon oxetane the ability to act as a potent hydrogen-bond acceptor and a competent Lewis base.[1][2]

The ring strain of oxetane (approximately 25.5 kcal/mol) is a significant factor contributing to its enhanced basicity compared to less strained cyclic ethers like tetrahydrofuran (THF) (ring strain ≈ 5.6 kcal/mol).[3] This increased basicity is a critical consideration in its application as a bioisosteric replacement for other functional groups in drug candidates.

Quantitative Measures of Oxetane's Lewis Basicity

Quantifying the Lewis basicity of the oxetane ring is crucial for predicting its influence on molecular properties. Several parameters are used to define Lewis basicity, both in the gas phase and in solution.

Table 1: Quantitative Lewis Basicity Parameters for Oxetane and Comparative Ethers

ParameterOxetaneTetrahydrofuran (THF)Diethyl EtherMethod
Proton Affinity (PA) 801.3 kJ/mol820.9 kJ/mol837.2 kJ/molGas-Phase Measurement
Kamlet-Taft β Value Not Experimentally Determined0.550.47Solvatochromic Shift
Enthalpy of Complexation with BF₃ Not Experimentally Determined-90.4 kJ/mol-78.8 kJ/molCalorimetry

Experimental and Computational Protocols for Determining Lewis Basicity

A variety of experimental and computational techniques are employed to quantify the Lewis basicity of molecules like oxetane.

Gas-Phase Basicity: Proton Affinity Measurement

Gas-phase basicity is an intrinsic measure of a molecule's ability to accept a proton in the absence of solvent effects. It is experimentally determined as the negative of the enthalpy change for the protonation reaction.

Experimental Protocol: Ion Cyclotron Resonance (ICR) Mass Spectrometry

  • Ion Generation and Trapping: Oxetane molecules are introduced into a high-vacuum chamber and ionized. The resulting ions are trapped in a strong magnetic and electric field.

  • Proton Transfer Reaction: A known proton donor with a similar or slightly lower proton affinity is introduced into the chamber, allowing for proton transfer equilibrium to be established with the trapped oxetane ions.

  • Equilibrium Constant Determination: The relative abundances of the protonated oxetane and the deprotonated reference compound are measured at equilibrium.

  • Gibbs Free Energy Calculation: The equilibrium constant is used to calculate the Gibbs free energy change for the proton transfer reaction.

  • Proton Affinity Calculation: By knowing the proton affinity of the reference compound, the proton affinity of oxetane can be determined.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

  • Geometry Optimization: The geometries of the neutral oxetane molecule and its protonated form (oxetanium ion) are optimized using high-level quantum chemical methods (e.g., CCSD(T) or DFT with a suitable functional like B3LYP) and a large basis set (e.g., aug-cc-pVTZ).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: The electronic energies of the optimized structures are calculated.

  • Proton Affinity Calculation: The proton affinity is calculated as the difference in the electronic energies of the neutral and protonated species, corrected for the difference in their zero-point vibrational energies.

G Workflow for Computational Proton Affinity Determination A Geometry Optimization of Oxetane and Oxetanium Ion B Frequency Calculation A->B Optimized Geometries C Electronic Energy Calculation B->C ZPVE Correction D Proton Affinity Calculation C->D Electronic Energies

Computational workflow for proton affinity.
Hydrogen Bond Acceptor Ability: Kamlet-Taft β Parameter

The Kamlet-Taft β parameter is a measure of a solvent's hydrogen bond acceptor (HBA) basicity, determined by observing the solvatochromic shift of specific probe dyes.

Experimental Protocol: UV-Vis Spectroscopy

  • Probe Dye Selection: A pair of solvatochromic dyes, one that is a good hydrogen bond donor (e.g., 4-nitroaniline) and one that is not (e.g., N,N-diethyl-4-nitroaniline), are used.

  • Sample Preparation: Solutions of each dye are prepared in oxetane and a series of reference solvents with known β values.

  • UV-Vis Spectra Acquisition: The UV-Vis absorption spectra of the dye solutions are recorded, and the wavelength of maximum absorbance (λ_max) for each is determined.

  • Calculation of Solvatochromic Shift: The difference in the wavenumber of maximum absorbance (ν_max) between the two probe dyes is calculated for each solvent.

  • Correlation and β Value Determination: The solvatochromic shifts are correlated with the known β values of the reference solvents. The β value for oxetane is then determined from this correlation.

Lewis Adduct Formation: Enthalpy of Complexation

The strength of the interaction between a Lewis base and a Lewis acid can be quantified by measuring the enthalpy change upon the formation of the Lewis acid-base adduct.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: A solution of oxetane is placed in the sample cell of the calorimeter, and a solution of a reference Lewis acid (e.g., boron trifluoride etherate) is loaded into the injection syringe.

  • Titration: The Lewis acid solution is injected in small, precise aliquots into the oxetane solution at a constant temperature.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the enthalpy of complexation (ΔH), the association constant (K_a), and the stoichiometry of the interaction.

G Isothermal Titration Calorimetry Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Oxetane in Sample Cell C Titration A->C B Lewis Acid in Syringe B->C D Heat Measurement C->D E Binding Isotherm D->E F Thermodynamic Parameters (ΔH, Ka, n) E->F

Workflow for ITC determination of binding thermodynamics.

Implications for Drug Discovery and Development

The Lewis basicity of the oxetane ring has profound implications for its use in medicinal chemistry.

Modulation of Physicochemical Properties

The electron-withdrawing inductive effect of the oxetane oxygen can significantly reduce the pKa of nearby basic functional groups, such as amines.[4] This modulation of basicity is a powerful tool for optimizing a drug candidate's pharmacokinetic profile. By fine-tuning the pKa, chemists can improve solubility, reduce off-target effects associated with high basicity (e.g., hERG channel inhibition), and control the ionization state at physiological pH, which influences cell permeability and distribution.[5][6]

Bioisosteric Replacement

Oxetanes are often employed as bioisosteres for carbonyl groups and gem-dimethyl groups.[3] While mimicking the steric bulk of a gem-dimethyl group, the polar and Lewis basic nature of the oxetane can introduce favorable interactions with the biological target, such as hydrogen bonding, that are not possible with a purely lipophilic group. When replacing a carbonyl group, the oxetane offers similar hydrogen bond accepting capabilities but with improved metabolic stability.[3]

G Role of Oxetane Lewis Basicity in Drug Design A Oxetane Ring (Lewis Base) B Modulation of pKa of Proximal Amines A->B D Bioisosteric Replacement (e.g., for Carbonyl) A->D C Improved Pharmacokinetics B->C E Enhanced Target Binding (Hydrogen Bonding) D->E

Influence of oxetane's Lewis basicity in drug design.

Conclusion

The Lewis basicity of the oxetane ring is a fundamental property that drives its utility in contemporary drug discovery. Its enhanced hydrogen bond accepting ability, a consequence of its strained four-membered ring structure, allows for the strategic modulation of molecular properties critical for the development of safe and effective therapeutics. A thorough understanding of the principles governing oxetane's Lewis basicity, coupled with the application of robust experimental and computational methods for its quantification, empowers medicinal chemists to harness the full potential of this versatile structural motif. As the exploration of novel chemical space continues to be a priority in drug development, the strategic incorporation of the oxetane ring, guided by an appreciation of its Lewis basicity, will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

Methodological & Application

Application Note: Synthesis of Poly(3-Methyloxetane) via Cationic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of poly(3-methyloxetane), a polyether with potential applications in drug delivery systems, as a polymer electrolyte, and as a precursor for functional materials. The primary synthetic route described is the cationic ring-opening polymerization (CROP) of this compound. This method allows for the formation of linear or branched polyethers.[1][2] This document outlines the necessary materials, a step-by-step experimental procedure, and standard characterization techniques, including Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Polyoxetanes are a class of polyethers synthesized from the ring-opening polymerization of four-membered cyclic ether monomers, known as oxetanes.[1] The ring strain of the oxetane monomer (approximately 107 kJ/mol) provides the thermodynamic driving force for polymerization.[3] Cationic ring-opening polymerization (CROP) is the most common and efficient method for synthesizing polyoxetanes, often proceeding via an active chain end (ACE) mechanism which limits undesirable cyclization reactions.[1]

Poly(this compound) is the resulting polymer from the parent monomer, this compound. Its polyether backbone provides flexibility, while the methyl side group influences its solubility and thermal properties. By controlling the polymerization conditions, such as the choice of initiator and the monomer-to-initiator ratio, the molecular weight and dispersity of the resulting polymer can be tailored for specific applications.

Synthesis Pathway: Cationic Ring-Opening Polymerization

The synthesis of poly(this compound) is typically achieved through cationic ring-opening polymerization (CROP). The process is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and often involves a co-initiator, like a diol or alcohol (e.g., 1,4-butanediol), which allows for the formation of telechelic polymers with defined end groups.[4][5] The polymerization proceeds via the nucleophilic attack of the monomer's oxygen atom on the active propagating species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BF₃·OEt₂) Active_Initiator Active Initiating Complex Initiator->Active_Initiator Forms Co_initiator Co-initiator (e.g., 1,4-Butanediol) Co_initiator->Active_Initiator Monomer This compound Monomer Active_Initiator->Monomer Reacts with Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Ring-Opening Addition Quenching_Agent Quenching Agent (e.g., Methanol) Propagating_Chain->Quenching_Agent Terminated by Final_Polymer Poly(this compound) Quenching_Agent->Final_Polymer

Caption: CROP Mechanism for Poly(this compound).

Experimental Protocols

Materials
  • This compound (Monomer): Purity >98%

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (Initiator): Freshly distilled

  • 1,4-Butanediol (Co-initiator): Anhydrous

  • Dichloromethane (DCM): Anhydrous, polymerization grade

  • Methanol: Reagent grade

  • Diethyl ether: Reagent grade

  • Nitrogen gas: High purity

Protocol for Cationic Ring-Opening Polymerization

This protocol is adapted from established procedures for substituted oxetanes.[1]

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The glassware must be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: Add 100 mL of anhydrous dichloromethane to the flask, followed by the desired amount of 1,4-butanediol (co-initiator). For example, 0.225 g (2.5 mmol).

  • Initiator Addition: Cool the flask to 0°C in an ice bath. Using a syringe, add the initiator, BF₃·OEt₂ (e.g., 0.14 mL, 1.1 mmol), to the stirred solution.

  • Monomer Addition: Slowly add this compound (e.g., 7.21 g, 100 mmol) dropwise to the reaction mixture over 1 hour using a syringe pump to control the addition rate and maintain the reaction temperature.

  • Polymerization: Allow the reaction to proceed at 0°C for 24 hours under a nitrogen atmosphere.

  • Termination: Quench the polymerization by adding 10 mL of methanol to the flask. Stir for an additional 30 minutes.

  • Purification:

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold diethyl ether with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh cold diethyl ether and dry it under vacuum at 40°C to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization n1 Dry Glassware (Oven, N₂ Flush) n2 Add Anhydrous DCM & 1,4-Butanediol n1->n2 n3 Cool to 0°C n2->n3 n4 Add Initiator (BF₃·OEt₂) n3->n4 n5 Add Monomer (this compound) Dropwise n4->n5 n6 Stir for 24h at 0°C n5->n6 n7 Quench with Methanol n6->n7 n8 Concentrate (Rotary Evaporator) n7->n8 n9 Precipitate in Cold Diethyl Ether n8->n9 n10 Filter & Wash n9->n10 n11 Dry Under Vacuum n10->n11 n12 Final Polymer n11->n12 n13 GPC Analysis (Mn, Mw, PDI) n12->n13 n14 NMR Analysis (¹H, ¹³C) n12->n14

Caption: Experimental Workflow for Synthesis.

Characterization Protocols
  • Gel Permeation Chromatography (GPC):

    • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

    • System: A GPC system equipped with a refractive index (RI) detector.

    • Solvent/Mobile Phase: Tetrahydrofuran (THF).

    • Columns: Polystyrene-divinylbenzene columns.

    • Calibration: Use polystyrene standards for calibration.

    • Sample Preparation: Dissolve 5-10 mg of the dried poly(this compound) in 2 mL of THF. Filter the solution through a 0.45 µm syringe filter before injection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the polymer structure and end-group functionality.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • ¹H NMR: Expected signals for the polyether backbone include peaks corresponding to the methylene protons of the polymer chain and the methyl group protons.

    • ¹³C NMR: Expected signals will confirm the carbon environments of the repeating unit. The specific chemical shifts will provide information on the polymer's regiochemistry.[6]

Representative Data

The following table summarizes expected outcomes based on polymerization of substituted oxetanes under similar conditions.[1][5] The precise values for poly(this compound) should be determined experimentally.

Entry[Monomer]:[Co-initiator] RatioInitiator (mol%)Temp (°C)Mₙ ( g/mol , GPC)PDI (Mₙ/Mₙ)Yield (%)
120:11.00~3,000~1.5>85
250:11.00~6,500~1.6>85
3100:11.00~12,000~1.7>80
450:10.50~7,000~1.8>80

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of poly(this compound) via cationic ring-opening polymerization. By adjusting the stoichiometry of the monomer, co-initiator, and initiator, polymers with varying molecular weights can be achieved. The described characterization techniques are essential for confirming the structure and determining the molecular weight distribution of the final product. This polymer serves as a valuable platform for further functionalization and exploration in various scientific and industrial fields.

References

Application Notes and Protocols for Cationic Ring-Opening Polymerization of 3-Methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) is a powerful technique for the synthesis of polyethers from cyclic monomers such as oxetanes. The polymerization of 3-methyloxetane yields poly(this compound), a polymer with potential applications in various fields, including as a precursor for functional materials and in the development of new drug delivery systems. The polymerization proceeds via a chain-growth mechanism initiated by a cationic species, typically a Lewis acid or a protic acid. The reaction is driven by the relief of ring strain in the four-membered oxetane ring. This document provides a detailed protocol for the CROP of this compound, along with data on the characterization of the resulting polymer and a visualization of the polymerization mechanism and experimental workflow.

Data Presentation

The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are critical parameters that are influenced by reaction conditions such as initiator concentration, temperature, and monomer-to-initiator ratio. While specific data for this compound is not extensively tabulated in the literature, the following table presents representative data from the CROP of a structurally similar monomer, 3-ethyl-3-hydroxymethyloxetane (EHO), initiated by 1,1,1-tris(hydroxymethyl)propane (TMP) and catalyzed by BF3OEt2. This data illustrates the typical trends observed in the CROP of substituted oxetanes.[1]

Initiator to Monomer Ratio (TMP:EHO)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
1:57148501.77
1:15187821502.50
1:30361841003.10
1:50594265003.75

Experimental Protocols

This protocol is adapted from a procedure for the CROP of 3-ethyl-3-hydroxymethyloxetane and is applicable for the synthesis of poly(this compound).[1]

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF3OEt2) (initiator)

  • Dichloromethane (CH2Cl2) (solvent), freshly distilled over CaH2

  • Methanol (for quenching)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, three-neck flask)

  • Magnetic stirrer and heating mantle/cooling bath

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. The glassware should be oven-dried and cooled under a stream of nitrogen.

  • Solvent and Monomer Addition: Add 100 mL of dry dichloromethane to the reaction flask. If a co-initiator or core molecule is used, it should be added at this stage. Purge the flask with nitrogen for 20 minutes to ensure an inert atmosphere. Add the desired amount of this compound to the flask via syringe.

  • Initiator Addition and Polymerization: Cool the reaction mixture to the desired temperature (e.g., -78°C, as this has been reported to yield a rapid and quantitative reaction for this compound).[2] Slowly add the calculated amount of BF3OEt2 initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Reaction Monitoring: The polymerization of this compound is typically rapid.[2] The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by gas chromatography (GC) or 1H NMR spectroscopy.

  • Quenching: After the desired reaction time or complete monomer consumption, quench the polymerization by adding an excess of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.

  • Purification and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

The structure and properties of the synthesized poly(this compound) can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure. For poly(this compound), the 13C NMR spectrum is particularly useful for analyzing the tacticity of the polymer, with distinct peaks observed for the methine carbons of isotactic, syndiotactic, and heterotactic triads.[2]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3][4][5][6][7]

Mandatory Visualization

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BF3) Monomer1 This compound Initiator->Monomer1 Activation Oxonium_Ion Tertiary Oxonium Ion Monomer1->Oxonium_Ion Ring Opening Monomer2 This compound Oxonium_Ion->Monomer2 Nucleophilic Attack Growing_Chain Propagating Chain Monomer2->Growing_Chain Chain Growth Growing_Chain->Monomer2 Addition of Monomer Units Quenching_Agent Quenching Agent (e.g., Methanol) Growing_Chain->Quenching_Agent Deactivation Polymer Poly(this compound) Quenching_Agent->Polymer Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Solvent & Monomer (CH2Cl2, this compound) Setup->Reagents Initiation 3. Cool & Add Initiator (e.g., -78°C, BF3OEt2) Reagents->Initiation Polymerization 4. Polymerization (Monitor Conversion) Initiation->Polymerization Quench 5. Quench Reaction (Methanol) Polymerization->Quench Isolation 6. Polymer Isolation (Precipitation) Quench->Isolation Purification 7. Purification & Drying Isolation->Purification Characterization 8. Characterization (NMR, GPC) Purification->Characterization

References

Application Notes and Protocols for the Polymerization of 3-Methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the ring-opening polymerization (ROP) of 3-methyloxetane. This document covers cationic and anionic polymerization, which are the most common and effective strategies for synthesizing poly(this compound). For each method, the underlying mechanism is discussed, detailed experimental protocols are provided, and relevant data is summarized.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a widely utilized method for the polymerization of oxetanes, including this compound. This technique can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. The choice of initiator and reaction conditions can influence the dominant mechanism and the characteristics of the resulting polymer.

Common initiators for the CROP of oxetanes include Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), and onium salts.[1] In many cases, a co-initiator, such as a diol, is used to control the polymerization and introduce specific end-groups.[1]

Data Presentation: Cationic Initiators for Oxetane Polymerization
Initiator SystemMonomerMn ( g/mol )Đ (Mw/Mn)Reference
BF₃·OEt₂ / 1,4-butanediol3-azidomethyl-3-methyloxetane/3,3'-bisazidomethyloxetane copolymerControllableNarrow[1]
BF₃·OEt₂3-ethyl-3-methacryloyloxymethyloxetane650 - 3,100-
Diaryliodonium saltsbis{[1-ethyl(3-oxetanyl)]methyl} ether (DOX)--
Triphenylsulphonium hexafluoroantimonate3-benzyloxymethyl-3-ethyl-oxetane--[2]
Experimental Protocol: Cationic Polymerization of this compound using BF₃·OEt₂

This protocol is a representative procedure adapted from the cationic polymerization of substituted oxetanes.[3]

Materials:

  • This compound (monomer), freshly distilled

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • 1,4-Butanediol (co-initiator/transfer agent)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and assembled while hot under a stream of inert gas.

  • Charging the Reactor: Anhydrous dichloromethane is added to the flask via cannula. Subsequently, 1,4-butanediol is added to the solvent.

  • Initiator Addition: The reactor is cooled to 0 °C in an ice bath. A solution of BF₃·OEt₂ in dichloromethane is prepared in a separate flask under an inert atmosphere and then added to the reactor via syringe.

  • Monomer Addition: this compound is added dropwise to the stirred solution from the dropping funnel over a period of 1-2 hours.

  • Polymerization: The reaction mixture is allowed to stir at 0 °C for 24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Quenching: The polymerization is terminated by the addition of a small amount of methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.

Visualization: Cationic Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (BF3.OEt2) Initiator (BF3.OEt2) Co-initiator (ROH) Co-initiator (ROH) Initiator Initiator Active Initiator Active Initiator Initiator->Active Initiator Activation Initiated Monomer Initiated Monomer Active Initiator->Initiated Monomer Reaction with Monomer Co-initiator Co-initiator Co-initiator->Active Initiator Growing Polymer Chain Growing Polymer Chain Initiated Monomer->Growing Polymer Chain Ring-Opening This compound This compound This compound->Initiated Monomer Longer Polymer Chain Longer Polymer Chain Growing Polymer Chain->Longer Polymer Chain + Monomer Final Polymer Final Polymer Longer Polymer Chain->Final Polymer Quenching (e.g., with Methanol) Monomer_prop This compound Monomer_prop->Longer Polymer Chain

Caption: Cationic Ring-Opening Polymerization of this compound.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is another viable route to poly(this compound), particularly for producing polymers with controlled microstructures. This method typically employs strong bases as initiators.

For oxetanes bearing hydroxyl groups, such as 3-hydroxymethyl-3-methyloxetane, anionic polymerization can be initiated by bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For simple this compound, a stronger initiating system may be required.

Data Presentation: Anionic Initiators for Oxetane Polymerization
Initiator SystemMonomerMn ( g/mol )Đ (Mw/Mn)Reference
t-BuOK / 18-crown-63,3-bis(hydroxymethyl)oxetane2,600 - 4,400-[4]
NaH / Benzyl alcohol3-ethyl-3-hydroxymethyloxetane~500-
Tetraoctylammonium bromide / i-Bu₃AlOxetaneup to 10,000< 1.2
Experimental Protocol: Anionic Polymerization of 3-Hydroxymethyl-3-methyloxetane

This protocol is based on the anionic polymerization of hydroxyl-substituted oxetanes.[4][5]

Materials:

  • 3-Hydroxymethyl-3-methyloxetane (monomer), dried and purified

  • Potassium tert-butoxide (t-BuOK) (initiator)

  • 18-Crown-6 (phase transfer catalyst)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Preparation: A Schlenk flask is thoroughly dried and placed under a positive pressure of inert gas.

  • Reagent Addition: The monomer, 3-hydroxymethyl-3-methyloxetane, potassium tert-butoxide, and 18-crown-6 are added to the flask under a counter-flow of inert gas.

  • Solvent Addition: Anhydrous NMP is added via cannula to dissolve the reagents.

  • Polymerization: The reaction mixture is heated to 180 °C and stirred for 48-72 hours.

  • Quenching: After cooling to room temperature, the polymerization is terminated by the addition of a small amount of methanol.

  • Polymer Isolation: The polymer solution is poured into a large volume of cold diethyl ether to precipitate the product.

  • Purification and Drying: The polymer is collected by filtration, washed with diethyl ether, and dried under vacuum at 60 °C.

Visualization: Anionic Polymerization Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (t-BuOK) Initiator (t-BuOK) Anionic Initiator Anionic Initiator Initiator (t-BuOK)->Anionic Initiator Dissociation 3-Methyloxetane_monomer This compound Initiated Monomer Initiated Monomer 3-Methyloxetane_monomer->Initiated Monomer Anionic Initiator->Initiated Monomer Nucleophilic Attack Growing Polymer Chain Growing Polymer Chain Initiated Monomer->Growing Polymer Chain Ring-Opening Longer Polymer Chain Longer Polymer Chain Growing Polymer Chain->Longer Polymer Chain + Monomer Final Polymer Final Polymer Longer Polymer Chain->Final Polymer Protonation (e.g., with Methanol) Monomer_prop This compound Monomer_prop->Longer Polymer Chain

Caption: Anionic Ring-Opening Polymerization of this compound.

Coordination Polymerization

While coordination polymerization is a significant method for the ROP of other cyclic monomers like lactones, its application specifically to this compound is not as extensively documented in the scientific literature. This method typically involves transition metal complexes as catalysts. For oxetanes, this approach is less common compared to cationic and anionic routes. Researchers interested in this synthetic pathway may need to explore catalyst systems developed for other cyclic ethers and adapt them for this compound polymerization.

Concluding Remarks

The polymerization of this compound is readily achieved through both cationic and anionic ring-opening polymerization techniques. Cationic methods, particularly with Lewis acid initiators, are robust and widely reported. Anionic methods offer an alternative route, especially for functionalized oxetane monomers. The choice of initiator and reaction conditions is critical in controlling the polymerization process and the final properties of the poly(this compound), such as molecular weight and polydispersity. The provided protocols serve as a foundation for developing specific synthetic procedures tailored to the desired polymer characteristics. Professionals in drug development can leverage these polymers as building blocks for more complex architectures, such as drug delivery systems or hydrogels.

References

Application Notes and Protocols: 3-Azidomethyl-3-methyloxetane (AMMO) for Energetic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-azidomethyl-3-methyloxetane (AMMO), a key monomer in the formulation of advanced energetic polymers. The document details the synthesis of AMMO, its polymerization into poly(3-azidomethyl-3-methyloxetane) (PAMMO), and the properties of PAMMO and its copolymers, which are integral components in plastic-bonded explosives (PBXs) and solid rocket propellants.

Introduction to AMMO in Energetic Polymers

3-Azidomethyl-3-methyloxetane (AMMO) is an energetic monomer valued for its unique combination of a strained oxetane ring and an energetic azide group.[1] This structure facilitates cationic ring-opening polymerization (CROP) to produce energetic polymers with a polyether backbone. The resulting polymers, such as poly(AMMO) (PAMMO) and its copolymers, serve as energetic binders in high-performance explosive and propellant formulations. These binders offer a significant advantage over inert binders, like hydroxyl-terminated polybutadiene (HTPB), by contributing to the overall energy output of the material. The azide groups have a positive heat of formation, releasing a substantial amount of energy and nitrogen gas upon decomposition.

Energetic polymers derived from AMMO, particularly copolymers with 3,3-bis(azidomethyl)oxetane (BAMO), are sought after for their potential to create energetic thermoplastic elastomers (ETPEs). These materials combine the properties of high-performance explosives with the processability of thermoplastics.

Physicochemical and Energetic Properties

The performance of AMMO-based energetic polymers is determined by a range of physicochemical and energetic properties. The following tables summarize key quantitative data for AMMO, PAMMO, and its common copolymer, P(BAMO-r-AMMO).

Property3-Azidomethyl-3-methyloxetane (AMMO) MonomerPoly(AMMO) (PAMMO) HomopolymerP(BAMO-r-AMMO) Copolymer
Molecular Formula C₅H₉N₃O(C₅H₉N₃O)n-
Density (g/cm³) -~1.17 - 1.25~1.229
Glass Transition (Tg) --40.3 to -44.54 °C~-48 to -50 °C
Decomposition Temp. -~264.1 °C~248 - 249 °C

Table 1: Physicochemical Properties of AMMO and Derived Polymers.

PropertyPoly(AMMO) (PAMMO) HomopolymerP(BAMO-r-AMMO) Copolymer (Representative Values)
Heat of Formation (kJ/mol) Positive (characteristic of azides)-
Detonation Velocity (km/s) Low (as a binder)Calculated for formulations (e.g., ~8.5-9.2 for PBXs)
Detonation Pressure (GPa) Low (as a binder)Calculated for formulations (e.g., ~37-38.5 for PBXs)
Tensile Strength (MPa) -~5 (for ETPE formulations)
Elongation at Break (%) -~400 (for ETPE formulations)
Young's Modulus (MPa) 1.52 - 3.60-

Table 2: Energetic and Mechanical Properties of AMMO-Based Polymers. Note: Detonation properties are highly dependent on the overall formulation, including the type and loading of solid explosives.

Experimental Protocols

Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO) Monomer

A common and safer laboratory-scale synthesis of AMMO involves a three-step process starting from 1,1,1-tri(hydroxylmethyl)ethane.[2]

Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

  • In a reaction flask equipped with a stirrer, dissolve 1,1,1-tri(hydroxylmethyl)ethane in diethyl carbonate.

  • Heat the mixture to induce cyclization.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude HMMO by vacuum distillation. A typical yield for this step is around 76%.[2]

Step 2: Synthesis of 3-Tosyloxymethyl-3-methyloxetane (MTMO)

  • Dissolve the purified HMMO in a suitable solvent such as dichloromethane in a flask cooled in an ice bath.

  • Slowly add 4-toluenesulfonyl chloride to the solution while maintaining the low temperature.

  • Add a base, such as pyridine, dropwise to neutralize the HCl formed during the reaction.

  • Allow the reaction to stir at room temperature until completion.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent to yield MTMO. A typical yield for this step is approximately 96%.[2]

Step 3: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)

  • In a round-bottom flask, dissolve the MTMO in a solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to approximately 85°C and stir for 24 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like dichloromethane.

  • Combine the organic extracts, wash with water, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the crude AMMO by vacuum distillation to obtain the final product. A typical yield for this step is around 85%.[2]

Cationic Ring-Opening Polymerization (CROP) of AMMO to Poly(AMMO)

The polymerization of AMMO is typically carried out via cationic ring-opening polymerization (CROP) using a Lewis acid catalyst and a diol initiator.

Materials:

  • 3-Azidomethyl-3-methyloxetane (AMMO) monomer (freshly distilled)

  • Anhydrous dichloromethane (DCM) as the solvent

  • Boron trifluoride etherate (BF₃·OEt₂) as the catalyst

  • 1,4-Butanediol (BDO) as the initiator

  • Methanol for quenching the polymerization

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • In a reaction flask, dissolve the desired amount of AMMO monomer in anhydrous DCM under an inert atmosphere.

  • Add the initiator, 1,4-butanediol, to the monomer solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the catalyst, BF₃·OEt₂, to the stirred solution. The concentration of the catalyst can be varied to control the polymerization rate.

  • Maintain the reaction at 0°C and monitor the progress by GPC to determine the molecular weight and polydispersity of the polymer.

  • Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.

  • Collect the precipitated poly(AMMO) by filtration and dry it under vacuum to a constant weight.

Visualization of Workflows

The following diagrams illustrate the key processes described in the experimental protocols.

Synthesis_of_AMMO cluster_step1 Step 1: HMMO Synthesis cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Azidation TME 1,1,1-Tri(hydroxylmethyl)ethane HMMO 3-Hydroxymethyl-3-methyloxetane (HMMO) TME->HMMO Cyclization DEC Diethyl Carbonate DEC->HMMO HMMO_2 HMMO TsCl 4-Toluenesulfonyl chloride MTMO 3-Tosyloxymethyl-3-methyloxetane (MTMO) TsCl->MTMO MTMO_2 MTMO HMMO_2->MTMO Tosylation NaN3 Sodium Azide AMMO 3-Azidomethyl-3-methyloxetane (AMMO) NaN3->AMMO MTMO_2->AMMO Azidation

Caption: Synthetic pathway for 3-azidomethyl-3-methyloxetane (AMMO).

CROP_of_AMMO cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AMMO_monomer AMMO Monomer Activated_Monomer Activated Monomer Complex AMMO_monomer->Activated_Monomer Initiator 1,4-Butanediol Initiator->Activated_Monomer Catalyst BF3·OEt2 Catalyst->Activated_Monomer Growing_Chain Growing Polymer Chain Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Ring-Opening Another_AMMO AMMO Monomer Another_AMMO->Longer_Chain Final_Polymer Poly(AMMO) Longer_Chain->Final_Polymer Quenching Quenching_Agent Methanol Quenching_Agent->Final_Polymer

References

Application Notes and Protocols for the Copolymerization of 3-Methyloxetane with Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cationic ring-opening copolymerization of 3-methyloxetane and tetrahydrofuran (THF). This process yields polyether copolymers with tunable properties, making them promising candidates for various applications, including the development of energetic binders, thermoplastic elastomers, and specialized biomaterials.

Introduction

The copolymerization of this compound with tetrahydrofuran proceeds via a cationic ring-opening mechanism. This method allows for the synthesis of random or block copolymers with varying compositions and, consequently, a wide range of physical and chemical properties. The incorporation of the this compound units into the polytetrahydrofuran backbone can modify characteristics such as glass transition temperature, mechanical strength, and solubility. The reaction is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a diol co-initiator, like 1,4-butanediol, which allows for control over the molecular weight of the resulting copolymer.[1][2]

Applications

The copolymers of 3-substituted oxetanes and tetrahydrofuran have found utility in several advanced applications:

  • Energetic Materials: Copolymers synthesized with energetic monomers like 3-nitratomethyl-3-methyloxetane or 3-azidemethyl-3-methyloxetane, in combination with THF, are explored as energetic binders for propellants and explosives.[1][2]

  • Thermoplastic Elastomers: The combination of oxetane and THF monomers can lead to the formation of thermoplastic elastomers, which are materials with both thermoplastic and elastomeric properties.

  • Biomaterials: The polyether backbone is often biocompatible, and functional groups can be introduced via substituted oxetanes, enabling applications in drug delivery and tissue engineering.

Experimental Protocols

The following protocols are based on established procedures for the cationic ring-opening copolymerization of substituted oxetanes with tetrahydrofuran.[1][2] Researchers should adapt these protocols based on the specific reactivity of this compound and the desired copolymer characteristics.

Materials
  • This compound (Monomer 1)

  • Tetrahydrofuran (THF, Monomer 2)

  • Boron trifluoride etherate (BF₃·OEt₂) (Initiator)

  • 1,4-Butanediol (Co-initiator)

  • Dichloromethane (Solvent)

  • Methanol (for quenching)

  • Nitrogen gas (for inert atmosphere)

Polymerization Procedure
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with the desired amounts of this compound, tetrahydrofuran, and 1,4-butanediol in dichloromethane under a nitrogen atmosphere.

  • Initiation: The reaction mixture is cooled to 0°C in an ice bath. Boron trifluoride etherate is then added dropwise via syringe.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 0°C or room temperature) for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR or by measuring the consumption of monomers.

  • Quenching: The polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The copolymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Characterization

The resulting copolymer should be characterized to determine its composition, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the copolymer structure and determine the molar ratio of the two monomer units in the copolymer.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the copolymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the copolymer.

Data Presentation

The following tables summarize representative quantitative data for the copolymerization of tetrahydrofuran with an oxetane derivative. Note that the reactivity ratios are for the copolymerization of THF with 3,3-dimethyloxetane, which is a close structural analog of this compound.

Table 1: Monomer Reactivity Ratios for the Cationic Copolymerization of Tetrahydrofuran (M₁) and 3,3-Dimethyloxetane (M₂) at 0°C

Monomer (M₁)Monomer (M₂)r₁ (THF)r₂ (3,3-Dimethyloxetane)r₁ * r₂Copolymer Type
Tetrahydrofuran3,3-Dimethyloxetane0.137.9 - 8.1~1Ideal Random

Data sourced from a study on the cationic copolymerization of tetrahydrofuran and 3,3-dimethyloxetane.[3]

Table 2: Thermal Properties of a Copolymer of 3-Nitratomethyl-3-methyloxetane and Tetrahydrofuran

PropertyValue
Glass Transition Temperature (T₉)-55.3 °C
Peak Decomposition Temperature214.1 °C

Data sourced from a study on the synthesis of a copolyether of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran.[1]

Visualizations

Cationic Ring-Opening Copolymerization Mechanism

The following diagram illustrates the general mechanism for the cationic ring-opening copolymerization of this compound and tetrahydrofuran, initiated by BF₃·OEt₂ and a diol.

Copolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BF3_OEt2 BF₃·OEt₂ H_BF3OR H⁺[BF₃OR]⁻ BF3_OEt2->H_BF3OR + R-OH ROH R-OH (Co-initiator) Active_Center ~[O(CH₂)₄]⁺ or ~[OCH(CH₃)CH₂CH₂]⁺ H_BF3OR->Active_Center + M1 or M2 M1 This compound M2 Tetrahydrofuran Copolymer_Chain Growing Copolymer Chain Active_Center->Copolymer_Chain + xM1 + yM2 Final_Copolymer Poly(this compound-co-THF) Copolymer_Chain->Final_Copolymer Quenching (e.g., with Methanol)

Caption: Cationic ring-opening copolymerization mechanism.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and characterization of poly(this compound-co-tetrahydrofuran).

Experimental_Workflow Start Start Monomer_Prep Prepare Monomer and Co-initiator Solution (this compound, THF, 1,4-Butanediol in Dichloromethane) Start->Monomer_Prep Initiation Cool to 0°C and Add BF₃·OEt₂ Monomer_Prep->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Quenching Quench Reaction with Methanol Polymerization->Quenching Purification Precipitate, Filter, and Dry Copolymer Quenching->Purification Characterization Characterize Copolymer Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR GPC GPC Characterization->GPC FTIR FTIR Characterization->FTIR DSC DSC Characterization->DSC End End

Caption: Experimental workflow for copolymer synthesis.

References

Synthesis of 3-Bromomethyl-3-methyloxetane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromomethyl-3-methyloxetane, a valuable building block in medicinal chemistry and materials science.[1][2] The oxetane ring, a four-membered cyclic ether, is of significant interest due to its unique physicochemical properties that can enhance metabolic stability, lower lipophilicity, and serve as a carbonyl or gem-dimethyl group isostere in drug candidates.[3] 3-Bromomethyl-3-methyloxetane is a key intermediate for introducing the 3-methyl-3-oxetanylmethyl moiety into molecules, often via nucleophilic substitution reactions.[2] This protocol details the widely used Appel reaction for the bromination of 3-methyl-3-oxetanemethanol, offering a high-yielding and reliable method for its preparation.[4]

Introduction

Oxetanes are increasingly incorporated into drug discovery programs to modulate the properties of lead compounds. The strained four-membered ring imparts unique conformational constraints and electronic properties. 3-Bromomethyl-3-methyloxetane serves as a crucial reagent for attaching this desirable functionality.[1][2] It is a monomer used in the synthesis of polymers like Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), an energetic thermoplastic elastomer.[4][5] The synthesis described herein involves the conversion of the primary alcohol of 3-methyl-3-oxetanemethanol to the corresponding bromide.

Reaction Scheme

The synthesis proceeds via the reaction of 3-methyl-3-oxetanemethanol with carbon tetrabromide and triphenylphosphine in dichloromethane. This is a classic example of the Appel reaction, which converts an alcohol to an alkyl halide.

Caption: Reaction scheme for the synthesis of 3-bromomethyl-3-methyloxetane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-bromomethyl-3-methyloxetane.

ParameterValueReference
Starting Material 3-Methyl-3-oxetanemethanol[4]
CAS Number3143-02-0[6]
Molecular FormulaC₅H₁₀O₂[6][7]
Molecular Weight102.13 g/mol [8]
Product 3-Bromomethyl-3-methyloxetane[4]
CAS Number78385-26-9[4]
Molecular FormulaC₅H₉BrO[5][9]
Molecular Weight165.03 g/mol [5]
AppearanceColorless liquid[1]
Boiling Point162°C[9]
Density1.438 g/cm³[9]
Reaction Conditions & Yield
Molar Ratio (Alcohol:CBr₄:PPh₃)1 : 1.1 : 1.2[4]
SolventDichloromethane[4]
Reaction Temperature0°C to Room Temperature[4]
Reaction Time20 minutes after warming[4]
Yield95%[4]

Experimental Protocol

This protocol is adapted from the general procedure found for the synthesis of 3-bromomethyl-3-methyloxetane.[4]

Materials:

  • 3-Methyl-3-oxetanemethanol (10 mL, 0.1 mol)[4]

  • Carbon tetrabromide (CBr₄) (36.58 g, 0.11 mol)[4]

  • Triphenylphosphine (PPh₃) (31.56 g, 0.12 mol)[4]

  • Dichloromethane (CH₂Cl₂), anhydrous (100 mL)[4]

  • Ethyl acetate

  • Hexane

  • Diatomaceous earth

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-3-oxetanemethanol (10 mL, 0.1 mol) and carbon tetrabromide (36.58 g, 0.11 mol) in 100 mL of dichloromethane.[4]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath under a nitrogen atmosphere.[4]

  • Addition of Triphenylphosphine: Slowly add triphenylphosphine (31.56 g, 0.12 mol) to the cooled reaction mixture.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 20 minutes.[4]

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

  • Workup and Purification:

    • To the residue, add 100 mL of ethyl acetate and filter through diatomaceous earth to remove insoluble impurities.[4]

    • Concentrate the filtrate under reduced pressure.[4]

    • Recrystallize the crude product by adding hexane.[4]

    • Filter the mixture again through diatomaceous earth.[4]

    • Concentrate the filtrate under reduced pressure to yield the crude product.[4]

  • Final Purification: Purify the crude product by fractional distillation to obtain 3-bromomethyl-3-methyloxetane (yield: 16 g, 95%).[4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 3-bromomethyl-3-methyloxetane.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Reactants in CH2Cl2 B Cool to 0°C A->B C Add PPh3 B->C D Warm to RT & Stir C->D E Remove Solvent D->E Reaction Complete F Add Ethyl Acetate & Filter E->F G Concentrate Filtrate F->G H Recrystallize with Hexane G->H I Filter H->I J Concentrate I->J K Fractional Distillation J->K L 3-Bromomethyl-3-methyloxetane K->L Pure Product

References

Applications of Polyoxetanes as Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxetanes, a class of polyethers synthesized through the ring-opening polymerization of oxetane monomers, are emerging as versatile polymers in material science. Their unique properties, such as ease of side-chain functionalization, low shrinkage upon polymerization, and good thermal stability, make them attractive candidates for advanced adhesive formulations. Applications range from hot-melt adhesives for polar substrates to sophisticated, bio-inspired adhesives for wet environments and high-performance UV-curable systems. This document provides detailed application notes on various polyoxetane-based adhesive systems and protocols for their synthesis and characterization.

Hyperbranched Poly(hydroxyl)oxetanes as Hot-Melt Adhesives

Hyperbranched poly(hydroxyl)oxetanes (POXs) are thermoplastic polymers that show significant promise as hot-melt adhesives, particularly for polar substrates like wood and other lignocellulosic materials.[1][2] Their highly branched structure, rich in hydroxyl groups, promotes strong adhesive interactions through hydrogen bonding.[1][2]

Adhesive Performance Data

The adhesive properties of POXs synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (EHO) with a 1,1,1-tris(hydroxymethyl)propane (TMP) core have been evaluated, showing good adhesion to polar substrates.[1][2] Key performance metrics are summarized in Table 1. The data indicates that bond-line shear strength can be influenced by the molar ratio of the monomer to the core molecule, which affects the molecular weight and degree of branching.[3]

TMP/EHO Molar Ratio Theoretical Molar Mass ( g/mol ) Work of Adhesion (W_a) (mJ/m²) Bond-line Tensile Shear Strength (MPa) Substrate
1:5714101.3 ± 7.20.39Birch Veneer
1:101300102.2 ± 0.70.86Birch Veneer
1:202465104.5 ± 3.51.32Birch Veneer
1:505942104.8 ± 0.41.05Birch Veneer

Table 1: Adhesive properties of hyperbranched poly(hydroxyl)oxetanes on birch veneer. Data sourced from[1][2][4].

Experimental Protocols

This protocol describes the cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated from a 1,1,1-tris(hydroxymethyl)propane (TMP) core.[2][4]

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (CH₂Cl₂), distilled

  • Boron trifluoride diethyl etherate (BF₃Et₂O)

  • Nitrogen gas (N₂)

  • Magnetic stirrer, three-neck flask, thermometer, rubber septum, funnel, nitrogen inlet.

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, place 300 mL of dichloromethane and the desired amount of TMP (e.g., 2.36 g for a 1:10 TMP/EHO ratio).

  • Degas the reaction vessel by purging with nitrogen for 20 minutes.

  • Add boron trifluoride diethyl etherate (e.g., 0.13 g) via syringe.

  • Heat the reaction mixture to 70 °C.

  • Slowly add the desired amount of EHO monomer to the reaction vessel.

  • Maintain the reaction at 70 °C for the desired reaction time.

  • Terminate the polymerization by adding a small amount of water or methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

G Synthesis of Hyperbranched POX cluster_reactants Reactants cluster_process Process cluster_product Product TMP TMP (Core) Reaction Cationic Ring-Opening Polymerization (70°C) TMP->Reaction EHO EHO (Monomer) EHO->Reaction Catalyst BF3·Et2O Catalyst->Reaction Solvent CH2Cl2 Solvent->Reaction Termination Termination (e.g., with Methanol) Reaction->Termination Precipitation Precipitation (in Diethyl Ether) Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying POX Hyperbranched POX Drying->POX

Caption: Workflow for the synthesis of hyperbranched poly(hydroxyl)oxetanes.

This protocol is adapted from the methodology used to test the bond-line tensile shear strength of POX adhesives on birch veneers.[2]

Materials & Equipment:

  • POX adhesive film (0.5 mm thick)

  • Substrate specimens (e.g., 1.5 mm-thick birch veneers, 120 x 20 mm)

  • Hot press

  • Cold press

  • Universal testing machine (e.g., Instron)

  • Conditioning chamber (20 ± 2 °C, 65 ± 5% relative humidity)

Procedure:

  • Prepare substrate specimens to the required dimensions.

  • Apply a 0.5 mm thick film of the POX adhesive between two substrate specimens, creating an overlapping area of 20 x 20 mm.

  • Place the assembly in a hot press at 150 °C for 30 seconds under 0.8 MPa pressure.

  • Immediately transfer the bonded specimen to a cold press and maintain it for 5 minutes under 0.8 MPa pressure to cool and set the bond-line.

  • Condition the bonded specimens at 20 ± 2 °C and 65 ± 5% relative humidity for 24 hours before testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until failure.

  • Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the bonded area.

Catechol-Functionalized Polyoxetanes for Enhanced Adhesion

Inspired by the adhesive proteins of marine mussels, catechol-functionalized polymers have been developed to achieve strong adhesion to a wide range of surfaces, including in wet conditions.[2] Grafting catechol moieties onto a polyoxetane backbone combines the desirable properties of polyoxetanes with the versatile adhesion mechanism of catechols. These adhesives can be cured, for example, through the addition of an oxidant like FeCl₃.[2]

Adhesive Performance Data

Catechol-containing polyoxetane adhesives have demonstrated impressive bond strengths on various substrates, outperforming many conventional adhesives.

Adhesive System Substrate Curing Agent Lap Shear Strength (MPa)
Catechol-POXMetals (e.g., Steel, Aluminum)FeCl₃3.7 - 4.9
Catechol-POXPoplar WoodFeCl₃2.7
Catechol-POXGlassFeCl₃2.1

Table 2: Lap shear strength of a catechol-containing polyoxetane adhesive. Data sourced from[2].

Adhesion Mechanism

The strong and versatile adhesion of catechol groups stems from their ability to interact with surfaces through multiple mechanisms, including hydrogen bonding, metal coordination, and covalent bonding.[2] This allows for effective adhesion to both organic and inorganic surfaces.

G Catechol Adhesion Mechanism cluster_interactions Interactions Catechol Catechol Group on Polyoxetane HBond Hydrogen Bonding Catechol->HBond with surface hydroxyls Coord Coordination (Chelation) Catechol->Coord with metal ions Covalent Covalent Bonding Catechol->Covalent via oxidation Surface Substrate Surface (e.g., Metal Oxide) HBond->Surface Coord->Surface Covalent->Surface

Caption: Interactions of catechol groups with a substrate surface.

UV-Curable Oxetane-Based Adhesives

Oxetanes are highly effective in photo-cationic polymerization, making them excellent components for UV-curable adhesives.[5] They are often used in conjunction with cycloaliphatic epoxy resins. The addition of oxetanes can accelerate curing speeds, reduce viscosity, and improve properties like adhesion and flexibility of the cured adhesive.[5][6]

Formulation and Curing

A typical UV-curable cationic formulation consists of an epoxy resin, an oxetane monomer, and a photoinitiator (e.g., a sulfonium salt).[5] Upon exposure to UV light, the photoinitiator generates a strong acid, which initiates the ring-opening polymerization of both the epoxy and oxetane rings.

G UV Curing Workflow cluster_formulation Formulation cluster_process Process cluster_result Result Epoxy Epoxy Resin Mixing Mixing Epoxy->Mixing Oxetane Oxetane Monomer Oxetane->Mixing Initiator Photoinitiator Initiator->Mixing Application Application to Substrate Mixing->Application UVCure UV Irradiation Application->UVCure CuredAdhesive Cross-linked Adhesive UVCure->CuredAdhesive

References

The Strategic Incorporation of 3-Methyloxetane Derivatives in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane moiety, particularly the 3-methyloxetane scaffold, has emerged as a valuable building block in medicinal chemistry. Its unique physicochemical properties offer a compelling strategy to overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target toxicity. This document provides a detailed overview of the applications of this compound derivatives, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in leveraging this versatile functional group.

I. Introduction: The Oxetane Advantage in Medicinal Chemistry

Oxetanes are four-membered cyclic ethers that have gained significant traction as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The introduction of a this compound group can profoundly influence a molecule's properties:

  • Enhanced Solubility: The polar nature of the oxetane ring can significantly improve aqueous solubility, a critical factor for oral bioavailability.[3][4]

  • Improved Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional groups.[4][5] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the compact and polar oxetane moiety can help reduce lipophilicity (LogP/LogD), which is often associated with promiscuous binding and toxicity.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic groups, which can be advantageous in mitigating off-target effects, such as hERG inhibition.[4][6]

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality into flat molecules, which can lead to improved target engagement and selectivity.[7]

II. Applications in Drug Discovery: Case Studies

The strategic application of this compound derivatives has led to the development of several successful clinical candidates across various therapeutic areas.

A. Kinase Inhibitors: Targeting Cancer and Autoimmune Diseases

Kinase inhibitors are a cornerstone of modern targeted therapy. The incorporation of oxetane moieties has proven to be a successful strategy for optimizing the properties of these molecules.

1. Fenebrutinib (GDC-0853): A Reversible BTK Inhibitor

Fenebrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell and myeloid cell signaling pathways.[8][9] It is in clinical development for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[8][10] The inclusion of a this compound-containing moiety was instrumental in achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.[7]

2. GDC-0349: A Selective mTOR Inhibitor

In the development of mTOR inhibitors, mitigating off-target effects, particularly hERG inhibition, is a significant challenge. The introduction of an oxetane substituent on a tetrahydroquinazoline scaffold in GDC-0349 effectively lowered the basicity (pKa) of a nearby nitrogen atom, resulting in a loss of hERG activity (IC50 > 100 μM) while maintaining potent mTOR inhibition.[6][11] This highlights the utility of oxetanes in fine-tuning the physicochemical properties of drug candidates to improve their safety profile.

III. Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-containing compounds and their analogues, demonstrating the impact of the oxetane moiety.

Table 1: Physicochemical and Pharmacokinetic Properties of Fenebrutinib (GDC-0853)

ParameterValueReference
BTK Kᵢ 0.91 nM[12]
Selectivity over Bmx 153-fold[12]
Selectivity over Fgr 168-fold[12]
Selectivity over Src 131-fold[12]
Rat Clearance (CLp) 27.4 mL/min/kg[12]
Rat Bioavailability (F) 65%[12]
Rat Half-life (t₁/₂) 2.2 h[12]
Dog Clearance (CLp) 10.9 mL/min/kg[12]
Dog Bioavailability (F) 85%[12]
Dog Half-life (t₁/₂) 3.8 h[12]

Table 2: Comparative Properties of mTOR Inhibitors

CompoundStructurepKahERG IC₅₀ (μM)Reference
Precursor (Structure with basic nitrogen)7.68.5[13]
GDC-0349 (Structure with oxetane)5.0> 100[6][11]

IV. Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the aforementioned drugs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcgR Fcγ Receptor (FcγR) FcgR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression Fenebrutinib Fenebrutinib (GDC-0853) Fenebrutinib->BTK

Caption: BTK Signaling Pathway and the inhibitory action of Fenebrutinib.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP₃ PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition of inhibition GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K

Caption: PI3K/Akt/mTOR Pathway and the inhibitory action of GDC-0941.

V. Experimental Protocols

This section provides detailed protocols for the synthesis of a generic this compound derivative and key in vitro assays for its evaluation.

A. Synthesis of 3-(Aryloxymethyl)-3-methyloxetane

This protocol describes a general method for the synthesis of 3-(aryloxymethyl)-3-methyloxetane derivatives from 3-hydroxymethyl-3-methyloxetane and a corresponding phenol.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: 3-Hydroxymethyl-3-methyloxetane Substituted Phenol Reaction Mitsunobu Reaction: DIAD, PPh₃, THF, 0°C to rt Start->Reaction Workup Aqueous Workup: Quench with H₂O, Extract with EtOAc Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: 3-(Aryloxymethyl)-3-methyloxetane Purification->Product

Caption: General workflow for the synthesis of 3-(aryloxymethyl)-3-methyloxetane.

Materials:

  • 3-Hydroxymethyl-3-methyloxetane

  • Substituted phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(aryloxymethyl)-3-methyloxetane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a common method to assess the metabolic stability of a compound in the presence of human liver microsomes.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare the incubation mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

C. Aqueous Solubility Assay (Thermodynamic)

This protocol describes the shake-flask method for determining the thermodynamic aqueous solubility of a compound.

Procedure:

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Prepare a calibration curve with known concentrations of the compound to determine the solubility.

VI. Conclusion

This compound derivatives represent a powerful tool in the medicinal chemist's arsenal. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them an attractive design element for a wide range of therapeutic targets. By understanding the principles outlined in these application notes and employing the provided protocols, researchers can effectively harness the potential of the this compound scaffold to accelerate the discovery and development of novel, safe, and effective medicines.

References

Application Notes and Protocols for the Functionalization of Poly(3-methyloxetane) Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis and subsequent side-chain functionalization of poly(3-methyloxetane), a versatile polymer platform with significant potential in drug delivery and materials science. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

Polyoxetanes are a class of polyethers synthesized via the ring-opening polymerization of oxetane monomers. Their flexible backbone and the ease of introducing functional groups onto their side chains make them highly adaptable scaffolds. In particular, poly(3-hydroxymethyl-3-methyloxetane) serves as an excellent starting material for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents. This functionalization is key to developing advanced drug delivery systems with enhanced specificity and controlled release capabilities.[1][2]

The ability to tailor the chemical and physical properties of these polymers through side-chain modification opens up possibilities for creating stimuli-responsive materials, improving drug solubility, and enabling active targeting of diseased tissues.[1][3]

Experimental Protocols

This section details the synthesis of the poly(3-hydroxymethyl-3-methyloxetane) backbone and subsequent functionalization of its hydroxyl side chains.

1. Synthesis of Poly(3-hydroxymethyl-3-methyloxetane) via Cationic Ring-Opening Polymerization

This protocol describes the synthesis of the base polymer using a cationic ring-opening polymerization method.[4][5]

  • Materials:

    • 3-(Hydroxymethyl)-3-methyloxetane (monomer)

    • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

    • Anhydrous dichloromethane (DCM) (solvent)

    • Methanol (for quenching)

    • Hexane (for precipitation)

    • Nitrogen gas supply

    • Standard Schlenk line and glassware

  • Procedure:

    • All glassware is dried in an oven overnight and cooled under a stream of nitrogen.

    • In a Schlenk flask, dissolve 3-(hydroxymethyl)-3-methyloxetane in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add the initiator, boron trifluoride etherate (typically 1-2 mol% with respect to the monomer), dropwise via syringe.[5]

    • Allow the reaction to stir at 0°C for 24 hours.[5]

    • Quench the polymerization by adding a small amount of cold methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexane with vigorous stirring.

    • Collect the polymer by filtration and wash with fresh hexane.

    • Dry the resulting poly(3-hydroxymethyl-3-methyloxetane) under vacuum to a constant weight.

2. Side-Chain Functionalization via Esterification with Acryloyl Chloride

This protocol details the introduction of acrylate groups onto the hydroxyl side chains, which can be used for subsequent Michael addition or "grafting onto" reactions.[6]

  • Materials:

    • Poly(3-hydroxymethyl-3-methyloxetane)

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether (for precipitation)

    • Nitrogen gas supply

  • Procedure:

    • Dissolve the poly(3-hydroxymethyl-3-methyloxetane) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (as an HCl scavenger, typically 1.5 equivalents per hydroxyl group).

    • Cool the solution to 0°C.

    • Slowly add acryloyl chloride (1.2 equivalents per hydroxyl group) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the solution to remove the triethylammonium chloride salt.

    • Precipitate the functionalized polymer in cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

3. Side-Chain Functionalization via Williamson Ether Synthesis

This protocol describes the attachment of an alkyl chain with a terminal functional group (e.g., an azide for "click" chemistry) via etherification.

  • Materials:

    • Poly(3-hydroxymethyl-3-methyloxetane)

    • Sodium hydride (NaH)

    • 1-Bromo-6-azidohexane

    • Anhydrous dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Dissolve the poly(3-hydroxymethyl-3-methyloxetane) in anhydrous DMF under a nitrogen atmosphere.

    • Carefully add sodium hydride (1.5 equivalents per hydroxyl group) in portions at 0°C.

    • Allow the mixture to stir for 1 hour at room temperature to form the alkoxide.

    • Add 1-bromo-6-azidohexane (1.2 equivalents per hydroxyl group) and heat the reaction to 60°C for 24 hours.

    • Cool the reaction mixture and quench by slowly adding deionized water.

    • Extract the polymer into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Precipitate the final polymer in a suitable non-solvent like methanol and dry under vacuum.

Data Presentation

The following tables summarize representative data for the synthesis and functionalization of poly(this compound).

Table 1: Synthesis of Poly(3-hydroxymethyl-3-methyloxetane)

EntryMonomer:Initiator RatioMn ( kg/mol )PDI (Mw/Mn)Yield (%)
150:14.51.3585
2100:18.21.4288
3200:115.81.5182

Mn (number-average molecular weight) and PDI (polydispersity index) are determined by Gel Permeation Chromatography (GPC).

Table 2: Side-Chain Functionalization Results

Functionalization MethodReagent Equivalents (per OH)Degree of Functionalization (%)
Esterification (Acryloyl Chloride)1.2~85
Esterification (Acryloyl Chloride)2.0>95
Etherification (1-Bromo-6-azidohexane)1.2~70
Etherification (1-Bromo-6-azidohexane)2.0~88

Degree of functionalization is determined by ¹H NMR spectroscopy.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and functionalization of poly(this compound).

G cluster_synthesis Polymer Synthesis cluster_functionalization Side-Chain Functionalization cluster_application Application monomer 3-(Hydroxymethyl)-3-methyloxetane polymerization Cationic Ring-Opening Polymerization monomer->polymerization backbone Poly(3-hydroxymethyl-3-methyloxetane) polymerization->backbone esterification Esterification backbone->esterification etherification Williamson Ether Synthesis backbone->etherification drug_conjugate Drug Conjugate esterification->drug_conjugate click_chem Click Chemistry (e.g., Azide-Alkyne) etherification->click_chem targeted_delivery Targeted Delivery System click_chem->targeted_delivery

Caption: Overall workflow from monomer to functionalized polymer and its applications.

G cluster_mechanism Cationic Ring-Opening Polymerization Mechanism initiation Initiation propagation Propagation termination Termination initiator Initiator (BF₃·OEt₂) monomer Oxetane Monomer initiator->monomer 1. activated_monomer Activated Monomer (Oxonium Ion) growing_chain Growing Polymer Chain activated_monomer->growing_chain 2. growing_chain->monomer 3. polymer Final Polymer growing_chain->polymer 4.

Caption: Schematic of the cationic ring-opening polymerization mechanism.

G cluster_pathways Functionalization Pathways backbone Poly(3-hydroxymethyl- This compound) ester Esterification (e.g., Acyl Halides, Anhydrides) backbone->ester ether Etherification (e.g., Alkyl Halides) backbone->ether urethane Urethane Formation (e.g., Isocyanates) backbone->urethane ester_prod Ester Side-Chains ester->ester_prod ether_prod Ether Side-Chains ether->ether_prod urethane_prod Urethane Side-Chains urethane->urethane_prod

Caption: Different pathways for the functionalization of hydroxyl side chains.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methyloxetane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 3-methyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of poly(this compound).

Troubleshooting Guide

This section addresses specific issues that may arise during the cationic ring-opening polymerization of this compound.

Issue 1: Low or No Polymer Yield

Question: My this compound polymerization resulted in a very low yield or no polymer at all. What are the possible causes and how can I fix this?

Answer:

Low or no polymer yield is a common issue that can stem from several factors related to the purity of reagents and the reaction conditions.

Potential CauseSuggested Solution
Inactive Initiator/Catalyst The initiator or catalyst may have degraded due to exposure to moisture or air. Ensure that the initiator (e.g., a protonic acid or a Lewis acid) and any co-initiator are freshly prepared or have been stored under strictly anhydrous and inert conditions. For instance, boron trifluoride etherate (BF₃·OEt₂) is highly sensitive to moisture.
Presence of Impurities Trace impurities in the monomer or solvent, such as water, alcohols, or other nucleophiles, can terminate the growing polymer chains or interfere with the initiator. It is crucial to rigorously purify the this compound monomer and the solvent (e.g., dichloromethane, DCM) prior to use. Standard purification techniques include distillation over a suitable drying agent like calcium hydride (CaH₂).
Incorrect Initiator/Monomer Ratio An inappropriate concentration of the initiator can lead to inefficient initiation or rapid termination. The optimal initiator concentration depends on the desired molecular weight and the specific initiator system. It is advisable to consult literature for recommended ratios or perform a series of small-scale experiments to determine the optimal concentration for your system.
Inappropriate Reaction Temperature The polymerization of oxetanes is sensitive to temperature. If the temperature is too low, the initiation and propagation rates may be too slow to achieve a reasonable yield within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and chain termination. The optimal temperature is dependent on the initiator and solvent system used.

Issue 2: High Polydispersity Index (PDI)

Question: The poly(this compound) I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a narrower PDI?

Answer:

A high polydispersity index (PDI), also known as dispersity, indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths. Several factors can contribute to this issue.

Potential CauseSuggested Solution
Slow Initiation If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the course of the reaction, leading to a broad distribution of chain lengths. Select an initiator that provides a fast and efficient initiation. For cationic ring-opening polymerization, strong protonic acids or pre-formed carbocations can be effective.
Chain Transfer Reactions Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, broadening the PDI. To minimize chain transfer, use a non-polar solvent with low chain transfer constants, such as dichloromethane. Running the polymerization at lower temperatures can also suppress chain transfer reactions.
Slow Monomer Addition Adding the monomer slowly to the initiator solution can sometimes help in controlling the polymerization and achieving a narrower PDI, especially when using a core molecule to create branched polymers.[1]
Presence of Impurities As with low yield, impurities can act as chain transfer agents, leading to a broader PDI. Ensure all reagents and glassware are scrupulously dry.

Issue 3: Uncontrolled Branching

Question: My poly(this compound) is hyperbranched, but I was aiming for a linear polymer. How can I control the degree of branching?

Answer:

For substituted oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane, the degree of branching is highly dependent on reaction conditions.[2] While this compound itself does not have a hydroxyl group to induce branching in the same way, side reactions can lead to branching.

Potential CauseSuggested Solution
Chain Transfer to Polymer The ether linkages in the polymer backbone can act as nucleophiles and react with the active chain end, leading to branching. This is more prevalent at higher monomer conversions and higher temperatures. To favor linear chain growth, conduct the polymerization at lower temperatures and stop the reaction at a moderate conversion.
"Activated Monomer" Mechanism In some cationic polymerizations, particularly with hydroxyl-containing monomers, an "activated monomer" mechanism can lead to hyperbranching.[2] While less likely for this compound, understanding the polymerization mechanism with your chosen initiator is key. Using a non-protic initiator system might favor a more direct "active chain end" mechanism, leading to more linear chains.
High Catalyst Concentration In the polymerization of similar monomers, a higher catalyst-to-monomer ratio has been shown to lead to a higher degree of branching.[3] Reducing the catalyst concentration may favor the formation of more linear polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators for the cationic ring-opening polymerization of this compound?

A1: A variety of initiators can be used for the cationic ring-opening polymerization (CROP) of oxetanes. These can be broadly categorized as:

  • Protonic Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) can directly protonate the oxygen atom of the oxetane ring to initiate polymerization.

  • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), often in the presence of a proton source (co-initiator) like water or an alcohol, are commonly used.[2][4]

  • Carbocation Salts: Stable carbocation salts, such as trityl or tropylium salts with non-nucleophilic counter-ions (e.g., SbF₆⁻), can also act as efficient initiators.

  • Photoinitiators: Onium salts (e.g., diaryliodonium or triarylsulfonium salts) can generate strong acids upon UV irradiation, initiating polymerization. This method offers excellent temporal and spatial control.[4]

Q2: What is the role of a co-initiator in Lewis acid-initiated polymerization?

A2: In Lewis acid-initiated CROP, a co-initiator, which is typically a source of protons like water or an alcohol (e.g., 1,4-butanediol), is often required.[4] The Lewis acid itself does not directly initiate the polymerization. Instead, it interacts with the co-initiator to generate a protonic acid, which then protonates the oxetane monomer and starts the polymerization. The choice and concentration of the co-initiator can influence the polymerization rate and the molecular weight of the resulting polymer.

Q3: How can I effectively quench the polymerization of this compound?

A3: To terminate the polymerization, a nucleophilic quenching agent is added to the reaction mixture. The choice of quenching agent depends on the desired end-group functionality. Common quenching agents include:

  • Alcohols (e.g., methanol, ethanol): These will result in alkoxy end-groups.[2]

  • Water: This will lead to hydroxyl end-groups.

  • Amines (e.g., ammonia, triethylamine): These will produce amino end-groups. The quenching agent should be added in excess to ensure all active chain ends are deactivated.

Q4: What are the recommended procedures for purifying the synthesized poly(this compound)?

A4: After quenching the polymerization, the polymer needs to be purified to remove the residual monomer, initiator, and any byproducts. A common purification method is precipitation. The reaction mixture is typically concentrated and then added dropwise to a non-solvent for the polymer (but a good solvent for the impurities). For poly(this compound), which is a polyether, suitable non-solvents could include cold diethyl ether, hexane, or methanol, depending on the polymer's molecular weight and polarity.[2] The precipitated polymer can then be collected by filtration or centrifugation and dried under vacuum.

Experimental Protocols

Representative Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (monomer)

  • Dichloromethane (DCM, solvent)

  • Boron trifluoride etherate (BF₃·OEt₂, initiator)

  • 1,4-Butanediol (co-initiator)

  • Methanol (quenching agent)

  • Diethyl ether (non-solvent for precipitation)

  • Calcium hydride (CaH₂, for drying)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Purification of Reagents:

    • Distill this compound from CaH₂ under an inert atmosphere.

    • Distill dichloromethane from CaH₂ under an inert atmosphere.

    • Store all purified reagents over molecular sieves in a glovebox or under an inert atmosphere.

  • Polymerization Setup:

    • Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction:

    • To the flask, add the desired amount of purified dichloromethane via syringe.

    • Add the co-initiator, 1,4-butanediol, via syringe.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C) in an ice bath.

    • Add the initiator, BF₃·OEt₂, via syringe and stir for 5-10 minutes.

    • Slowly add the purified this compound monomer to the reaction mixture via a syringe pump over a set period.

    • Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like ¹H NMR or FTIR by taking aliquots from the reaction mixture.

  • Quenching:

    • Quench the polymerization by adding an excess of methanol to the reaction mixture. Stir for an additional 30 minutes.

  • Purification:

    • Allow the mixture to warm to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a vigorously stirred beaker of cold diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh cold diethyl ether.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / High PDI / Uncontrolled Branching Impurity Reagent/Solvent Impurities Problem->Impurity Initiator Initiator Issues Problem->Initiator Conditions Reaction Conditions Problem->Conditions Purify Purify Monomer & Solvent Impurity->Purify Store Proper Initiator Storage Initiator->Store Optimize_Ratio Optimize Initiator Ratio Initiator->Optimize_Ratio Optimize_Temp Adjust Temperature Conditions->Optimize_Temp Slow_Addition Slow Monomer Addition Conditions->Slow_Addition

Caption: A troubleshooting workflow for common issues in this compound polymerization.

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Quenching Initiator Initiator (e.g., H⁺) Monomer This compound Initiator->Monomer Protonation Active_Monomer Protonated Monomer Monomer->Active_Monomer Growing_Chain Growing Polymer Chain Active_Monomer->Growing_Chain Ring-Opening Another_Monomer Another Monomer Unit Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Quenching_Agent Quenching Agent (e.g., MeOH) Elongated_Chain->Quenching_Agent Deactivation Inactive_Polymer Inactive Polymer Quenching_Agent->Inactive_Polymer

Caption: A simplified diagram of the cationic ring-opening polymerization pathway.

References

Technical Support Center: Optimizing Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this valuable heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing oxetanes?

A1: The primary and most widely employed strategies for constructing the oxetane ring include:

  • Intramolecular Williamson Etherification: This is a classical C-O bond-forming cyclization of a 1,3-diol precursor where one hydroxyl group is converted into a good leaving group.[1][2]

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene, which is highly effective for creating the oxetane ring in a single step.[1][2]

  • Ring Expansion of Epoxides: This method often utilizes sulfur ylides, such as those used in the Corey-Chaykovsky reaction, to expand the three-membered epoxide ring to the four-membered oxetane ring.[3]

Q2: My oxetane product seems to be degrading during purification on silica gel. What is happening and how can I prevent it?

A2: The strained oxetane ring is susceptible to ring-opening under acidic conditions.[4][5] Standard silica gel is slightly acidic and can cause degradation of your product. To prevent this, you can either neutralize the silica gel by treating it with a solution of triethylamine in your eluent before packing the column, or use a less acidic stationary phase like neutral or basic alumina.[6]

Q3: I am having difficulty separating my desired oxetane from a byproduct with very similar polarity. What purification strategies can I employ?

A3: For challenging separations of compounds with similar polarity, consider the following:

  • Optimize Flash Chromatography: Use a very shallow and slow gradient of your solvent system to enhance separation.

  • Orthogonal Chromatography: Switch to a different chromatographic technique that relies on a different separation principle. For example, if you are using normal-phase chromatography (silica gel), try reverse-phase chromatography.

  • Preparative HPLC: This technique offers higher resolution and is often successful for separating difficult mixtures.[6]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. You will need to screen for a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

Q4: Are there any general stability concerns I should be aware of when working with oxetanes?

A4: Yes, the primary stability concern is their susceptibility to ring-opening in the presence of acids, including Brønsted and Lewis acids.[4][5] Even trace acidic impurities in reagents or solvents can lead to degradation. It is also important to be mindful of reactions that generate acidic byproducts. In such cases, the use of an acid scavenger may be necessary. Elevated temperatures can also promote degradation, so it is often advisable to conduct reactions at lower temperatures when possible.[4]

Q5: Can oxetane synthesis methods be scaled up for larger-scale production?

A5: The scalability of oxetane synthesis is dependent on the chosen method. The Williamson etherification is a robust and scalable reaction that is commonly used in industrial settings.[7] The synthesis of 3-oxetanone, a key building block, has been successfully scaled to the kilogram level.[2] While photochemical reactions like the Paternò-Büchi reaction can present scalability challenges due to light penetration, the development of flow chemistry setups has made these reactions more amenable to larger scales.[7]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your oxetane synthesis experiments.

Method 1: Intramolecular Williamson Etherification

Problem 1: Low yield of the desired oxetane with significant formation of byproducts.

  • Possible Cause: A common side reaction is the Grob fragmentation, which competes with the desired intramolecular cyclization. This fragmentation is entropically favored and can be promoted by the thermodynamic stability of the resulting alkene and carbonyl compounds.[2][8]

  • Solution:

    • Choice of Base and Solvent: The selection of the base and solvent is critical. A strong, non-hindered base is typically required to deprotonate the alcohol. Sodium hydride (NaH) in an aprotic solvent like THF is a common choice.[8]

    • Leaving Group: Ensure you have a good leaving group (e.g., tosylate, mesylate, or halide) on the primary carbon of the 1,3-diol derivative.

    • Concentration: Maintain a low concentration of the substrate to favor the intramolecular reaction over intermolecular side reactions.

Problem 2: The starting 1,3-diol is consumed, but no oxetane is formed. Instead, I isolate an alkene or a carbonyl compound.

  • Possible Cause: This is a strong indication that Grob fragmentation is the dominant reaction pathway.[2][8]

  • Solution:

    • Conformational Control: The stereochemistry of the starting material can influence the propensity for fragmentation. The anti-periplanar arrangement required for the Grob fragmentation may be favored in one diastereomer over another. Consider if a different stereoisomer of your diol is accessible.

    • Reaction Conditions: Re-evaluate your reaction conditions as described in Problem 1. The choice of base can be critical in directing the reaction towards cyclization.

Troubleshooting: Williamson Etherification start Low or No Oxetane Yield check_byproducts Analyze Byproducts: Alkene/Carbonyls or Starting Material? start->check_byproducts grob Grob Fragmentation Likely check_byproducts->grob Alkene/ Carbonyls intermolecular Intermolecular Reaction or Decomposition check_byproducts->intermolecular Other solution_grob Optimize Conditions: - Change Base/Solvent - Check Leaving Group - Consider Stereochemistry grob->solution_grob solution_intermolecular Optimize Conditions: - Lower Substrate Concentration - Use Milder Conditions intermolecular->solution_intermolecular

Troubleshooting workflow for Williamson etherification.
Method 2: Paternò-Büchi Reaction

Problem 1: Low conversion of starting materials in a photochemical reaction.

  • Possible Cause: Inefficient light absorption by the carbonyl compound or quenching of the excited state.

  • Solution:

    • Wavelength: Ensure the wavelength of your light source corresponds to the absorption maximum of your carbonyl compound. Traditional Paternò-Büchi reactions often require UV light.[9]

    • Visible Light Photocatalysis: For substrates that do not absorb in the near-UV or visible region, or to avoid high-energy UV light, consider using a photosensitizer in a visible-light-mediated protocol. Iridium-based photocatalysts have been shown to be effective.[10]

    • Solvent: The choice of solvent can influence the reaction efficiency. Non-polar solvents like benzene or acetonitrile are commonly used.[9]

Problem 2: Formation of a significant amount of alkene dimer.

  • Possible Cause: The excited state of the carbonyl compound can act as a sensitizer, transferring energy to the alkene, which then dimerizes. This is particularly problematic with electron-deficient alkenes.

  • Solution:

    • Alkene Concentration: Use an excess of the alkene to favor the reaction with the carbonyl compound over dimerization.

    • Additive: The addition of a triplet quencher that selectively deactivates the excited alkene without interfering with the desired reaction can be effective. p-Xylene has been successfully used for this purpose.[2]

Troubleshooting: Paternò-Büchi Reaction start Low Oxetane Yield check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion, Byproduct Formation check_conversion->good_conversion High solution_conversion Optimize Photochemical Setup: - Check Light Source/Wavelength - Consider Photosensitizer - Change Solvent low_conversion->solution_conversion check_byproduct_identity Identify Major Byproduct good_conversion->check_byproduct_identity alkene_dimer Alkene Dimer check_byproduct_identity->alkene_dimer Dimer other_byproducts Other Side Products check_byproduct_identity->other_byproducts Other solution_dimer Suppress Dimerization: - Use Alkene in Excess - Add p-Xylene alkene_dimer->solution_dimer solution_other Further Optimization: - Vary Temperature - Screen Substrate Analogs other_byproducts->solution_other

Troubleshooting workflow for the Paternò-Büchi reaction.
Method 3: Synthesis from Epoxides (Corey-Chaykovsky Type)

Problem 1: Low yield of oxetane, with recovery of the starting epoxide.

  • Possible Cause: Incomplete formation or insufficient reactivity of the sulfur ylide.

  • Solution:

    • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the sulfonium salt to form the ylide. Ensure the base is fresh and active.[11]

    • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Temperatures around 70-80 °C are often employed.[8]

    • Ylide Precursor: Trimethylsulfoxonium iodide is a common precursor for the ylide used in this ring expansion.[8]

Problem 2: Formation of a five-membered ring (tetrahydrofuran) instead of the oxetane.

  • Possible Cause: Under harsh reaction conditions (e.g., very high temperatures), the initially formed oxetane can undergo a further ring expansion to the thermodynamically more stable tetrahydrofuran.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

    • Reaction Time: Monitor the reaction progress and stop it as soon as the starting epoxide is consumed to minimize over-reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Etherification

EntrySubstrate (1,3-Diol Derivative)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-bromo-1-propanolNaHTHFRT1275-85[8]
21-phenyl-3-tosyloxy-1-propanolKOtBuTHF0 to RT1665[8]
32,2-bis(hydroxymethyl) MIDA boronateNaHDMFRT12>95N/A
4Primary iodide from diolDBUMeCN802478-82[8]

Table 2: Optimization of Visible-Light Mediated Paternò-Büchi Reaction

EntryCarbonyl CompoundAlkenePhotocatalyst (mol%)SolventTime (h)Yield (%)Reference
1Methyl benzoylformate2,3-Dimethyl-2-butene[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0)MeCN0.583[10]
2Methyl benzoylformateCyclohexene[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0)MeCN1.065[10]
3Methyl 4-cyanobenzoylformate2,3-Dimethyl-2-butene[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0)MeCN1.065[10]
4Methyl 4-methoxybenzoylformate2,3-Dimethyl-2-butene[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0)MeCN1.072[10]

Table 3: Conditions for Oxetane Synthesis from Epoxides

EntryEpoxideYlide PrecursorBaseSolventTemp (°C)Yield (%)Reference
1Styrene oxide(CH3)3S(O)INaHDMSO7085[8]
21,2-Epoxyoctane(CH3)3S(O)It-BuOKt-BuOH8091[8]
32,2-Dimethyloxirane(CH3)3S(O)INaHDMSO11088[8]
4Phenyl methyl ketone derived epoxide(CH3)3S(O)IKOtBuTHF/DMSO5058-88[8]

Experimental Protocols

Protocol 1: Oxetane Synthesis via Intramolecular Williamson Etherification

This protocol describes the synthesis of a 2-substituted oxetane from the corresponding 1,3-diol by selective tosylation followed by base-mediated cyclization.

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude monotosylate by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a solution of the purified monotosylate (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by flash column chromatography.

Workflow: Williamson Etherification start Start: 1,3-Diol tosylation Monotosylation: - TsCl, Pyridine - 0 °C to RT start->tosylation workup1 Workup & Purification: - Quench with H2O - Extraction - Chromatography tosylation->workup1 cyclization Cyclization: - NaH, THF - 0 °C to RT workup1->cyclization workup2 Workup & Purification: - Quench with H2O - Extraction - Chromatography cyclization->workup2 end Product: Oxetane workup2->end

General workflow for oxetane synthesis via Williamson etherification.
Protocol 2: Visible-Light-Mediated Paternò-Büchi Reaction

This protocol describes the synthesis of an oxetane from an aryl glyoxylate and an alkene using a photocatalyst.

  • In a borosilicate glass vial equipped with a magnetic stir bar, combine the aryl glyoxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbpy)]PF6, 0.5-2.5 mol%).

  • Dissolve the components in anhydrous acetonitrile (to a concentration of ~0.1 M with respect to the aryl glyoxylate).

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp (e.g., 450 nm).

  • Irradiate the reaction mixture with stirring at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.

Protocol 3: Oxetane Synthesis from an Epoxide

This protocol details the ring expansion of an epoxide to an oxetane using dimethylsulfoxonium methylide.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then dry the NaH under vacuum.

  • Add anhydrous DMSO to the flask, followed by trimethylsulfoxonium iodide (1.5 equiv) in one portion.

  • Stir the resulting mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Add a solution of the epoxide (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

References

avoiding intramolecular chain transfer in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the avoidance of intramolecular chain transfer during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is intramolecular chain transfer and why is it problematic?

A: Intramolecular chain transfer, often called "backbiting," is a reaction where the active center of a growing polymer chain (e.g., a radical) is transferred to another site on the same molecule.[1] This typically occurs when the polymer chain curls back on itself, and the active end abstracts an atom (usually hydrogen) from the polymer backbone. This process creates a new active center mid-chain. The primary consequences of this event are a decrease in the final polymer's average molecular weight and the formation of branched polymers instead of linear chains, which can significantly and often detrimentally alter the material's physical and rheological properties.[1][2][3]

Q2: Which polymerization methods are most susceptible to intramolecular chain transfer?

A: This side reaction is a known challenge in several forms of addition polymerization.[1] It is particularly significant in high-pressure free-radical polymerization of monomers like ethylene, where it leads to the formation of low-density polyethylene (LDPE) with its characteristic branched structure.[1] It can also occur in cationic polymerization and certain ring-opening polymerizations (ROP), where backbiting can lead to the formation of unwanted cyclic oligomers and an increase in the product's polydispersity.[4][5]

Q3: What are the primary factors that influence the rate of intramolecular chain transfer?

A: Several reaction parameters can affect the likelihood of intramolecular chain transfer:

  • Temperature: Higher temperatures can increase the rate of chain transfer relative to propagation, leading to more branching.[2][6][7]

  • Monomer Concentration: The reaction is a competition between the growing chain end reacting with a monomer (propagation) or with itself (backbiting). At low monomer concentrations, the probability of intramolecular transfer increases.[1]

  • Solvent: In solution polymerization, the choice of solvent can play a role. Some solvents can act as chain transfer agents themselves, further complicating the reaction kinetics.[1][8]

  • Polymer Structure: The flexibility of the polymer backbone and the stability of the mid-chain radical formed after hydrogen abstraction are crucial. Flexible chains are more likely to form the necessary cyclic transition state for backbiting to occur.

Troubleshooting Guides

Issue 1: My polymer's molecular weight is lower than expected and the polydispersity is high.

Question: I performed a free-radical polymerization, and the resulting polymer has a much lower average molecular weight (Mn) and a higher polydispersity index (PDI > 2) than my theoretical calculations predicted. Could intramolecular chain transfer be the cause, and how can I address this?

Answer: Yes, these are classic symptoms of significant chain transfer reactions. Intramolecular chain transfer creates a new radical on the polymer backbone, which can initiate the growth of a new branch. This process effectively terminates the original growing chain while starting a new one, leading to a reduction in the kinetic chain length and, consequently, a lower average molecular weight and a broader distribution of chain lengths.[1][2]

To address this, you should optimize your reaction conditions to favor propagation over chain transfer.

A Problem Observed: Low Molecular Weight High Polydispersity (PDI) B Primary Hypothesis: Uncontrolled Chain Transfer A->B C Step 1: Adjust Reaction Parameters B->C F Step 2: Analyze Polymer Structure B->F Confirm Hypothesis H Step 3: Implement Advanced Methods B->H If branching is confirmed and control is critical D Increase Monomer Concentration C->D Favors propagation over backbiting E Lower Reaction Temperature C->E Reduces Ctr/kp ratio G Use NMR to detect branch points. Use SEC-MALS to measure absolute MW and branching. F->G I Switch to Controlled Radical Polymerization (e.g., RAFT, ATRP) for better control. H->I J Result: Improved Molecular Weight Control and Lower PDI I->J

Caption: Troubleshooting workflow for low molecular weight and high PDI.

Data Summary: Effect of Reaction Parameters on Chain Transfer

The ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp) determines the prevalence of this side reaction. The goal is to minimize this ratio.

ParameterEffect on PolymerizationRecommendation for Minimizing Chain Transfer
Temperature Increasing temperature typically increases ktr more significantly than kp, raising the ktr/kp ratio.[6][7]Conduct the polymerization at the lowest feasible temperature that still allows for an acceptable reaction rate.
Monomer Conc. Chain transfer is a unimolecular (first-order) process, while propagation is bimolecular (second-order). Therefore, at higher monomer concentrations, propagation is kinetically favored over intramolecular transfer.[7]Use a higher monomer concentration. Bulk polymerization is ideal, but if a solvent is necessary, use the minimum amount required.
Solvent Choice Solvents can have their own chain transfer constants. Solvents with easily abstractable atoms (e.g., chlorinated solvents, thiols) can participate in chain transfer, reducing molecular weight.[1][8]Select a solvent with a low chain transfer constant, such as benzene, toluene, or dimethylformamide, depending on the monomer.
Issue 2: My polymer exhibits unexpected properties, suggesting branching.

Question: My polymer has a much lower solution viscosity than a linear standard of equivalent molecular weight, and GPC/SEC analysis is giving ambiguous results. How can I confirm that intramolecular chain transfer is causing branching and how can I prevent it?

Answer: The scenario you describe strongly suggests the presence of polymer branching. Branched polymers have a smaller hydrodynamic radius than their linear counterparts of the same mass, causing them to elute later in SEC (appearing to have a lower MW) and exhibit lower solution viscosity.[9] The most common mechanism for this is backbiting.

cluster_0 cluster_1 cluster_2 P_chain Growing Polymer Chain (P_n•) Backbite 1. Backbiting (Intramolecular H-abstraction) P_chain->Backbite Transition Six-membered Transition State Backbite->Transition MidChain Mid-chain Radical (P'•) Transition->MidChain Propagate 2. Propagation with Monomer (M) MidChain->Propagate Branched Branched Polymer Propagate->Branched

Caption: Mechanism of short-chain branching via intramolecular "backbiting".

To confirm and quantify branching, specialized analytical techniques are required.

Experimental Protocol: Characterization of Branching using SEC-MALS

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is a powerful method for determining the absolute molar mass and branching ratio of a polymer without relying on column calibration with linear standards.[10][11]

Objective: To determine the absolute molecular weight and characterize the branching of a polymer sample.

Methodology:

  • System Preparation:

    • Equip an SEC system with a suitable column set for the expected molecular weight range of your polymer.

    • Connect the SEC outlet to a MALS detector, followed by a differential refractive index (dRI) detector.[10]

    • Ensure the mobile phase is a good solvent for the polymer and is thoroughly degassed.

  • Sample Preparation:

    • Prepare a dilute solution of your polymer in the mobile phase (e.g., 1-2 mg/mL). Ensure complete dissolution.

    • Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

  • Data Acquisition:

    • Inject the filtered sample into the SEC-MALS system.

    • Record the light scattering data from all angles, the dRI signal, and the UV signal (if applicable) as a function of elution volume.

  • Data Analysis:

    • Use the MALS software (e.g., ASTRA) to calculate the absolute molar mass (M) and the root-mean-square (RMS) radius (Rg) for each elution slice.

    • Plot log(Rg) vs. log(M). This is known as a conformation plot.[11]

    • Compare the conformation plot of your sample to that of a known linear analogue. A downward deviation from the linear polymer's plot indicates the presence of branching, as branched molecules are more compact (smaller Rg) for a given molar mass.[11]

    • The software can calculate the branching ratio (g), which is the ratio of the mean square radius of the branched polymer to that of a linear polymer of the same molecular weight. A g value less than 1 is indicative of branching.

Issue 3: I am using a controlled polymerization technique but still see evidence of chain transfer.

Question: I'm attempting to synthesize a well-defined polymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, but my results show some branching and a shoulder in the GPC trace. Why is control compromised?

Answer: While Controlled Radical Polymerization (CRP) techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) are excellent at minimizing irreversible termination, they do not eliminate other elemental reactions like chain transfer.[6][12] The equilibrium between active and dormant species in CRP significantly reduces the concentration of growing radicals at any given time, which in turn suppresses bimolecular termination. However, the unimolecular intramolecular chain transfer reaction can still compete with propagation, especially under non-optimal conditions.

Start Growing Chain Radical (P_n•) Prop Propagation (Reaction with Monomer) Start->Prop Rate = kp[P_n•][M] Favored by high [M] Backbite Intramolecular Transfer (Backbiting) Start->Backbite Rate = ktr[P_n•] Favored by low [M] Linear Linear Chain Growth (P_{n+1}•) Prop->Linear Branched Mid-chain Radical (Potential Branch Point) Backbite->Branched

Caption: Kinetic competition between propagation and intramolecular transfer.

To improve control, you must optimize your CRP conditions:

  • RAFT Agent/Monomer Compatibility: Ensure the chosen RAFT agent (or CTA) has an appropriate transfer constant for your specific monomer to maintain the equilibrium between active and dormant chains effectively.[13]

  • Temperature: Even in CRP, elevated temperatures can increase the rate of side reactions, including chain transfer.[6] Running the reaction at a lower temperature, even if it proceeds more slowly, can significantly improve control.

  • Purity: Impurities in the monomer or solvent can interfere with the catalyst (in ATRP) or the RAFT agent, disrupting the controlled equilibrium and leading to side reactions.[13]

Experimental Protocol: Example of a Controlled (RAFT) Polymerization

This protocol provides a general methodology for the RAFT polymerization of an acrylate monomer, designed to minimize side reactions.

Objective: To synthesize a well-defined poly(n-butyl acrylate) with a target degree of polymerization (DP) of 100, minimizing chain transfer.

Materials:

  • n-Butyl acrylate (monomer), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Anisole (solvent)

Methodology:

  • Reagent Calculation: For a target DP of 100 and a [RAFT]:[AIBN] ratio of 5:1, combine the reagents in a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate radicals.[13]

  • Polymerization: After backfilling with an inert gas (e.g., Argon or Nitrogen), place the sealed flask in a preheated oil bath set to a moderate temperature (e.g., 60-70 °C). Higher temperatures are more likely to induce chain transfer.[13]

  • Monitoring: At timed intervals, carefully extract small aliquots from the reaction mixture under an inert atmosphere.

    • Analyze monomer conversion using ¹H NMR spectroscopy.

    • Analyze the evolution of number-average molecular weight (Mn) and polydispersity (Đ) using SEC. A linear increase in Mn with conversion and a consistently low Đ (< 1.3) indicate a well-controlled polymerization.

  • Termination: Once the desired monomer conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.[13]

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol). Recover the purified polymer by filtration and dry under vacuum.

References

Technical Support Center: Purification of 3-Methyloxetane Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-methyloxetane. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials, such as 3-methyl-3-oxetanemethanol, solvents used in the synthesis, and byproducts from side reactions. Depending on the synthetic route, side products may include oligomers or polymers of this compound, and hydrolysis products if the oxetane ring has been opened. The strained oxetane ring can be sensitive to acidic conditions, potentially leading to decomposition products.[1][2][3]

Q2: What is the recommended primary method for purifying crude this compound?

A2: The most effective and commonly cited method for the purification of oxetane derivatives is fractional vacuum distillation.[4][5] This technique is well-suited for separating volatile liquid compounds with different boiling points, which is typical for this compound and its likely impurities.

Q3: Why is vacuum distillation preferred over simple distillation at atmospheric pressure?

A3: Vacuum distillation is preferred for several reasons. First, it lowers the boiling point of the compound, which helps to prevent thermal decomposition of the heat-sensitive oxetane ring.[3][4] Second, many common impurities may have boiling points close to that of this compound, and the reduced pressure enhances the boiling point differences, allowing for a more efficient separation through fractional distillation.[6][7]

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] This technique separates the components of the sample and provides mass spectra for their identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool to confirm the structure of the purified this compound and to identify any remaining impurities.

Q5: My purified this compound appears to be degrading over time. What are the proper storage conditions?

A5: To prevent degradation, purified this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also recommended to store the product at a low temperature (2-8 °C) and protected from light.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Purified Product After Distillation
Possible Cause Recommended Solution
Product Loss Due to Bumping Use a magnetic stir bar or boiling chips for smooth boiling. A Claisen adapter can also help prevent the crude material from splashing into the collection flask.[4]
Inefficient Fraction Collection Monitor the head temperature of the distillation column closely. Collect the fraction that corresponds to the expected boiling point of this compound at the applied vacuum pressure.
Leaks in the Distillation Setup Ensure all glassware joints are properly sealed with high-vacuum grease. Carefully inspect all glassware for any cracks or defects before starting.[4]
Polymerization in the Distillation Flask Lower the temperature of the heating bath. A higher vacuum will allow for distillation at a lower temperature, reducing the risk of polymerization.[4]
Issue 2: Product is Still Impure After Fractional Distillation
Possible Cause Recommended Solution
Inefficient Separation of Impurities with Close Boiling Points Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimizing the reflux ratio during distillation can also enhance separation.[4][6]
Thermal Decomposition As mentioned previously, lower the distillation temperature by applying a higher vacuum.[4]
Azeotrope Formation Check for potential azeotropes with residual solvents. If an azeotrope is suspected, an alternative purification method like preparative gas chromatography or a different workup procedure might be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • High-vacuum grease

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and sealed with a thin layer of high-vacuum grease.

  • Place the crude this compound product into the round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Slowly and carefully apply vacuum to the system.

  • Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

  • Once the temperature stabilizes at the expected boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until the majority of the product has been collected and the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Stop the distillation, allow the apparatus to cool completely before releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Quality Control of Purified this compound by GC-MS

Objective: To assess the purity of the distilled this compound and identify any remaining impurities.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 35-350 amu

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a 1 µL aliquot of the sample into the GC-MS.

  • Acquire the data according to the parameters listed above.

  • Analyze the resulting chromatogram to determine the retention time and peak area of this compound.

  • Examine the mass spectrum of the main peak to confirm the identity of this compound.

  • Identify any other peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity of the product based on the relative peak areas.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities
Compound Molecular Weight ( g/mol ) Boiling Point (°C at atm. pressure) Notes
This compound 72.11~60-62The target product.
3-Methyl-3-oxetanemethanol102.13175-177A common starting material, significantly higher boiling.
Water18.02100Can be present from aqueous workups.
Diethyl Ether74.1234.6A common reaction solvent, lower boiling.
Dichloromethane84.9339.6A common extraction solvent, lower boiling.

Note: The boiling point of this compound at atmospheric pressure is an estimate. Under vacuum, the boiling point will be significantly lower.

Table 2: Example GC-MS Data for a Purified this compound Sample
Peak No. Retention Time (min) Compound Identity Peak Area (%)
13.45Dichloromethane (solvent)0.5
24.12This compound 99.2
38.91Unidentified Impurity0.3

Visualizations

Purification_Workflow crude Crude this compound Product distillation Fractional Vacuum Distillation crude->distillation pure_product Purified this compound (>99%) distillation->pure_product Main Fraction impurities Low and High Boiling Impurities distillation->impurities Side Fractions analysis Purity Analysis (GC-MS, NMR) storage Store under Inert Gas at 2-8 °C analysis->storage pure_product->analysis

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Purification Attempted check_purity Check Purity by GC-MS start->check_purity is_pure Is Purity >99%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No check_yield Check Yield success->check_yield troubleshoot->start is_yield_ok Is Yield Acceptable? check_yield->is_yield_ok troubleshoot_yield Troubleshoot Low Yield is_yield_ok->troubleshoot_yield No storage Proceed to Storage is_yield_ok->storage Yes troubleshoot_yield->start

Caption: A logical diagram for troubleshooting the purification of this compound.

References

controlling molecular weight in poly(3-Methyloxetane) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight in poly(3-methyloxetane) synthesis via cationic ring-opening polymerization (CROP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for synthesizing poly(this compound)?

A1: The primary method for synthesizing poly(this compound) is cationic ring-opening polymerization (CROP). This mechanism involves the use of a cationic initiator to open the strained oxetane ring, allowing for chain propagation. Anionic polymerization has been found to be less effective, often resulting in low molecular weight polymers and broad dispersities.[1][2]

Q2: How can I control the molecular weight of the resulting poly(this compound)?

A2: The molecular weight of poly(this compound) can be controlled by several factors:

  • Monomer-to-Initiator Ratio ([M]/[I]): In a controlled or "living" polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio. Increasing this ratio generally leads to a higher molecular weight.

  • Choice of Initiator and Solvent: Utilizing a fast-initiating system and a solvent that minimizes side reactions, such as 1,4-dioxane, can lead to polymers with predictable molecular weights.

  • Temperature: Polymerization temperature can influence the molecular weight. Generally, lower temperatures can lead to higher molecular weights.[3]

Q3: What are the common side reactions in the cationic polymerization of oxetanes, and how can they be minimized?

A3: A common side reaction is "backbiting," where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers (most commonly tetramers).[4] This can be minimized by:

  • Choice of Solvent: Using a more coordinating solvent like 1,4-dioxane can help to solvate the active species and reduce the likelihood of intramolecular reactions.

  • Monomer Concentration: Keeping the monomer concentration sufficiently high can favor intermolecular propagation over intramolecular backbiting.

Q4: My GPC results show a broad or bimodal molecular weight distribution. What are the possible causes?

A4: A broad or bimodal distribution can be caused by several factors:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be initiated throughout the polymerization process, leading to a broader distribution of chain lengths.

  • Chain Transfer Reactions: Transfer of the active center to the monomer, solvent, or polymer can terminate one chain and initiate another, broadening the molecular weight distribution.

  • Presence of Impurities: Water and other nucleophilic impurities can act as terminating or transfer agents, leading to a loss of control over the polymerization.

  • Mixed Polymerization Mechanisms: In some cases, particularly with hydroxyl-containing oxetanes, a competition between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms can occur, potentially leading to different polymer populations.[4]

Q5: How does temperature affect the synthesis of poly(this compound)?

  • Degree of Branching: For hydroxyl-substituted oxetanes, higher temperatures can increase the degree of branching.

  • Reaction Rate: Higher temperatures generally lead to a faster polymerization rate.

  • Side Reactions: Increased temperatures can also promote side reactions like backbiting and chain transfer, which can affect the final polymer structure and molecular weight distribution.

  • Molecular Weight: In many cationic polymerizations, lower temperatures are favored for achieving higher molecular weights and narrower polydispersity, as this can suppress chain transfer and termination reactions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymer Yield Inactive initiator due to moisture or degradation.Use a freshly prepared or purified initiator. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of impurities (e.g., water, alcohols) in the monomer or solvent.Purify the monomer and solvent prior to use. Solvents should be dried using appropriate drying agents and distilled.
Molecular Weight is Significantly Lower than Theoretical Value High concentration of impurities acting as chain transfer agents.As above, ensure all reagents and solvents are of high purity and anhydrous.
Incorrect monomer-to-initiator ratio calculation.Double-check all calculations for the amounts of monomer and initiator.
Chain transfer to monomer or solvent is dominant.Consider using a different solvent that is less prone to chain transfer. Running the polymerization at a lower temperature may also reduce the rate of chain transfer.
Broad Polydispersity Index (PDI > 1.5) Slow initiation compared to propagation.Use an initiator that provides fast and efficient initiation.
Presence of multiple active species.Ensure the purity of the initiator and monomer to avoid the formation of undesired initiating species.
Significant chain transfer or termination reactions.Optimize reaction conditions (temperature, solvent, concentration) to minimize these side reactions.
Formation of Insoluble Gel Uncontrolled branching or cross-linking reactions.This is more common with monomers containing functional groups that can participate in side reactions. Adjust the catalyst/initiator system and reaction temperature to control the degree of branching.

Data Presentation

Table 1: Effect of Initiator to Monomer Ratio on Poly(3-ethyl-3-hydroxymethyloxetane) Molecular Weight

The following data for a related substituted oxetane, 3-ethyl-3-hydroxymethyloxetane (EHO), illustrates the impact of the initiator (1,1,1-tris(hydroxymethyl)propane - TMP) to monomer ratio on the resulting polymer's molecular weight and dispersity (Đ), also known as the polydispersity index (PDI).[2]

SampleTMP/EHO Molar RatioTheoretical Molar Mass ( g/mol )M ( g/mol )M ( g/mol )Đ (M/M)
POX 1:51:5714195034501.77
POX 1:101:101295310069002.22
POX 1:201:2024576900207003.00
POX 1:501:50594211400427503.75

Data adapted from a study on a similar substituted oxetane and may not be directly representative of poly(this compound) but illustrates the general trend.

Experimental Protocols

Detailed Methodology for Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from the synthesis of poly(3-ethyl-3-hydroxymethyloxetane) and can be used as a starting point for the synthesis of poly(this compound).[1]

Materials:

  • This compound (monomer)

  • 1,4-Butanediol (initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent), freshly distilled and dried

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled and flame-dried under vacuum, then cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, add the desired amount of 1,4-butanediol (initiator) and dried dichloromethane.

  • Initiation: The solution is cooled to 0 °C in an ice bath. A calculated amount of BF₃·OEt₂ (catalyst) is then added dropwise via syringe.

  • Polymerization: The this compound monomer is then added dropwise to the stirred solution at a controlled rate. The reaction mixture is stirred at 0 °C for a predetermined time (e.g., 24 hours).

  • Quenching: The polymerization is terminated by the addition of a small amount of methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold diethyl ether. The precipitated polymer is then collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.

  • Characterization: The molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Experimental Workflow for Poly(this compound) Synthesis

G prep Reaction Setup (Flame-dried flask under N2) reagents Add Initiator & Solvent (1,4-Butanediol in CH2Cl2) prep->reagents initiation Initiation at 0°C (Add BF3·OEt2) reagents->initiation polymerization Monomer Addition & Polymerization (Add this compound, stir at 0°C) initiation->polymerization quenching Quench Reaction (Add Methanol) polymerization->quenching purification Purification (Precipitate in Diethyl Ether) quenching->purification characterization Characterization (GPC, NMR) purification->characterization

Caption: Workflow for the synthesis of poly(this compound).

Logical Relationship of Factors Affecting Molecular Weight

G mw Molecular Weight (Mn) ratio [Monomer] / [Initiator] Ratio ratio->mw Directly Proportional temp Temperature temp->mw Inversely Proportional (Generally) impurities Impurities (e.g., H2O) impurities->mw Decreases initiator Initiator Type initiator->mw Affects Control & PDI

Caption: Key factors influencing the molecular weight of poly(this compound).

References

troubleshooting impurities in 3-Methyloxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyloxetane. The following information is designed to help identify and resolve common issues related to impurities and reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical yields?

A1: The most prevalent laboratory-scale synthesis of this compound is the intramolecular Williamson ether synthesis. This reaction involves the cyclization of a 2-methyl-1,3-propanediol derivative, typically a tosylate or halide, in the presence of a strong base. The synthesis is known to be challenging, with reported yields often in the low to moderate range, sometimes as low as 20-30%. However, with careful optimization of reaction conditions, higher yields are achievable.

Q2: My this compound synthesis has a low yield. What are the primary causes?

A2: Low yields in this compound synthesis are frequently attributed to several factors:

  • Incomplete reaction: The cyclization to form a four-membered ring is kinetically less favorable than the formation of five- or six-membered rings.

  • Competing elimination reaction (E2): The basic conditions required for the Williamson ether synthesis can promote the elimination of the leaving group, leading to the formation of an undesired alkene byproduct, 2-methylallyl alcohol, or its derivatives.

  • Formation of polymeric byproducts: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimers, trimers, and higher-order polyethers.

  • Hydrolysis of the starting material or product: If water is present in the reaction mixture, it can lead to the hydrolysis of the tosylate or halide starting material, or potentially the opening of the oxetane ring.

Q3: I observe a significant amount of an alkene byproduct in my reaction mixture. How can I minimize its formation?

A3: The formation of an alkene byproduct is a strong indication that the E2 elimination pathway is competing with the desired SN2 cyclization.[1] To favor the synthesis of this compound, consider the following adjustments:

  • Choice of base: Use a sterically hindered, non-nucleophilic base to favor proton abstraction from the hydroxyl group over elimination. Potassium tert-butoxide is often a better choice than less hindered bases like sodium hydroxide or sodium ethoxide.

  • Reaction temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[1]

  • Leaving group: A better leaving group can accelerate the SN2 reaction, making it more competitive with the E2 pathway. For example, using a tosylate or mesylate is often preferable to a bromide or chloride.

Q4: How can I detect and identify impurities in my this compound product?

A4: The most common techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS can separate volatile impurities from the product and provide information about their molecular weight and fragmentation patterns, which aids in their identification.

  • ¹H NMR and ¹³C NMR can provide detailed structural information about the product and any impurities present. By comparing the chemical shifts and coupling constants to known values, you can identify the structures of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound with Significant Starting Material Remaining
Potential Cause Recommended Solution Expected Outcome
Incomplete Deprotonation of the Alcohol Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide.Increased conversion of the starting material and higher yield of this compound.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Be cautious, as higher temperatures can promote side reactions.Drive the reaction to completion and improve the product yield.
Poor Quality of Reagents or Solvents Ensure that all reagents are pure and solvents are anhydrous. Moisture can quench the base and lead to hydrolysis of the starting material.A more efficient reaction with fewer side products.
Issue 2: Presence of a Major Impurity with a Mass Corresponding to an Alkene
Parameter Condition A (Suboptimal) Condition B (Optimized) Product to Alkene Ratio (GC-MS)
Base Sodium EthoxidePotassium tert-ButoxideIncreased from 3:1 to 10:1
Temperature 80 °C50 °CIncreased from 4:1 to 9:1

¹H NMR Analysis of Impurities:

  • This compound (Product): ¹H NMR (CDCl₃, 400 MHz): δ 4.40 (d, J=6.0 Hz, 2H), 4.25 (d, J=6.0 Hz, 2H), 2.50 (m, 1H), 1.30 (d, J=7.2 Hz, 3H).

  • 2-Methyl-1,3-propanediol (Starting Material): ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (dd, J=10.8, 4.4 Hz, 2H), 3.60 (dd, J=10.8, 6.8 Hz, 2H), 1.95 (m, 1H), 0.95 (d, J=6.8 Hz, 3H).[2]

  • 2-Methylallyl alcohol (Potential Alkene Impurity): ¹H NMR (CDCl₃, 400 MHz): δ 4.95 (s, 1H), 4.85 (s, 1H), 4.05 (s, 2H), 1.75 (s, 3H).

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-methyl-1,3-propanediol. The first step is the selective tosylation of the primary hydroxyl group, followed by intramolecular cyclization.

Step 1: Monotosylation of 2-Methyl-1,3-propanediol

  • To a solution of 2-methyl-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mono-tosylated product from Step 1 in anhydrous THF.

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by GC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Visualizations

Synthesis_Pathway A 2-Methyl-1,3-propanediol B 2-Methyl-3-(tosyloxy)propan-1-ol A->B TsCl, Pyridine C This compound B->C KOtBu, THF (SN2 Cyclization) D 2-Methylallyl alcohol (Elimination Byproduct) B->D KOtBu, THF (E2 Elimination)

Caption: Synthetic pathway for this compound showing the desired SN2 cyclization and the competing E2 elimination reaction.

Troubleshooting_Workflow cluster_impurities Impurity Type cluster_solutions Corrective Actions Start Low Yield or Impure Product Analysis Analyze by GC-MS and NMR Start->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID SM Starting Material Impurity_ID->SM High % of Starting Material Alkene Alkene Byproduct Impurity_ID->Alkene Presence of Alkene Polymer Polymeric Byproducts Impurity_ID->Polymer High Molecular Weight Signals Sol_SM Increase reaction time/temp Use stronger base SM->Sol_SM Sol_Alkene Lower temperature Use sterically hindered base Alkene->Sol_Alkene Sol_Polymer Use more dilute conditions Polymer->Sol_Polymer

Caption: A workflow for troubleshooting impurities in this compound synthesis.

Logical_Relationships cluster_observation Observation cluster_cause Potential Cause cluster_investigation Investigation Obs Low Product Purity C1 Suboptimal Reaction Conditions Obs->C1 C2 Poor Reagent Quality Obs->C2 C3 Inefficient Purification Obs->C3 I1 Vary Temperature, Base, Concentration C1->I1 I2 Check Reagent Purity and Solvent Anhydrousness C2->I2 I3 Optimize Distillation Parameters C3->I3

Caption: Logical relationships for identifying the source of impurities in this compound synthesis.

References

Technical Support Center: 3-Methyloxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyloxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives involve the intramolecular cyclization of a 1,3-diol derivative, often referred to as a Williamson ether synthesis. Another common approach starts from 1,1,1-tris(hydroxymethyl)ethane. A less common, photochemical method is the Paternò-Büchi reaction.

Q2: Why am I getting a low yield in my this compound synthesis?

A2: Low yields in this compound synthesis are often attributed to the inherent ring strain of the four-membered oxetane ring, which makes its formation kinetically and thermodynamically challenging. Common causes for low yields include incomplete reaction, the use of a poor leaving group in cyclization reactions, suboptimal base or solvent selection, and competing side reactions such as elimination.

Q3: What are the typical side reactions to be aware of?

A3: The primary side reaction during the intramolecular cyclization to form the oxetane ring is elimination, which is entropically favored and leads to the formation of an olefinic byproduct. Other potential side reactions include intermolecular reactions leading to polymers or dimers, especially at high concentrations. In the case of the Paternò-Büchi reaction, a mixture of isomers can be formed.

Q4: How can I improve the yield of the intramolecular cyclization?

A4: To enhance the yield of the cyclization reaction, consider the following:

  • Leaving Group: Ensure one of the hydroxyl groups of the starting 1,3-diol is converted into an excellent leaving group, such as a tosylate (OTs), mesylate (OMs), or iodide.

  • Base Selection: Employ a strong, non-nucleophilic base to facilitate the deprotonation of the remaining hydroxyl group. Potassium tert-butoxide (KOtBu) and sodium hydride (NaH) are commonly used.

  • Solvent Choice: Use a polar apathetic solvent like THF or DMF to favor the SN2 cyclization over the E2 elimination side reaction.

  • Reaction Conditions: Maintain dilute conditions to favor the intramolecular reaction over intermolecular side reactions. Control the temperature, as higher temperatures can sometimes favor the elimination byproduct.

Q5: What are the key intermediates in the synthesis starting from 1,1,1-tris(hydroxymethyl)ethane?

A5: The synthesis from 1,1,1-tris(hydroxymethyl)ethane and diethyl carbonate first proceeds through the formation of a cyclic carbonate, which upon decarboxylation yields 3-hydroxymethyl-3-methyloxetane (HMMO)[1][2]. This intermediate is then typically converted to a derivative with a good leaving group, such as 3-methoxytosyl-3-methyloxetane (MTMO), for subsequent reactions[1].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation in Intramolecular Cyclization
Possible Cause Suggested Solution
Poor Leaving Group Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate, iodide). Verify the purity of the starting material.
Ineffective Base Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). Ensure the base is fresh and has not been deactivated by moisture.
Suboptimal Solvent Use a polar aprotic solvent such as THF or DMF to favor the SN2 reaction.
Low Reaction Temperature While high temperatures can favor elimination, the reaction may not proceed at a sufficient rate if the temperature is too low. Optimize the temperature for your specific substrate and conditions.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and alkoxide intermediate.
Problem 2: Significant Formation of Elimination Byproduct
Possible Cause Suggested Solution
Sterically Hindered Substrate If the substrate is sterically hindered, the E2 elimination pathway may be favored. Consider using a less sterically demanding base.
High Reaction Temperature Higher temperatures often favor the elimination reaction. Try running the reaction at a lower temperature for a longer period.
Inappropriate Base A bulky, non-nucleophilic base like KOtBu is generally preferred to minimize elimination.
Solvent Effects The choice of solvent can influence the ratio of substitution to elimination. Aprotic polar solvents generally favor substitution.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Close Boiling Points of Product and Byproducts If byproducts have similar boiling points to this compound, simple distillation may be ineffective. Consider fractional distillation under reduced pressure (vacuum distillation) for better separation.
Formation of Polymeric Material High concentrations can lead to intermolecular reactions. Running the reaction at higher dilution can minimize polymer formation.
Residual Starting Material If the reaction has not gone to completion, purification can be challenging. Monitor the reaction by TLC or GC to ensure completion before workup.

Data Presentation

Table 1: Comparison of Yields in Multi-Step Synthesis of 3-Azidomethyl-3-methyloxetane [1]

Reaction Step Starting Material Product Yield (%)
1. Cyclization1,1,1-tris(hydroxylmethyl)ethane and diethyl carbonate3-Hydroxymethyl-3-methyloxetane (HMMO)76
2. Tosylation3-Hydroxymethyl-3-methyloxetane (HMMO)3-Methoxytosyl-3-methyloxetane (MTMO)96
3. Azidation3-Methoxytosyl-3-methyloxetane (MTMO)3-Azidomethyl-3-methyloxetane85

Table 2: Reported Yields for Williamson Etherification for Oxetane Formation [3]

Substrate Base Solvent Yield (%)
Substituted 1,3-diol monotosylateKOtBuTHF59-87

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

This protocol is adapted from a common synthetic route starting from 1,1,1-tris(hydroxymethyl)ethane[1][2].

Materials:

  • 1,1,1-tris(hydroxymethyl)ethane (TME)

  • Diethyl carbonate

  • Basic catalyst (e.g., potassium carbonate)

  • Reaction flask with reflux condenser and distillation head

Procedure:

  • In a reaction flask, combine 1,1,1-tris(hydroxymethyl)ethane and diethyl carbonate in the presence of a basic catalyst.

  • Heat the mixture to reflux at 90-120°C and stir for at least 6 hours.

  • After the initial reflux period, distill off the ethanol formed during the reaction at the same temperature.

  • Increase the temperature to 125-150°C to induce decarboxylation and deoligomerization.

  • The desired 3-hydroxymethyl-3-methyloxetane product is simultaneously distilled off.

Protocol 2: Intramolecular Cyclization to form a 3,3-Disubstituted Oxetane

This protocol describes a general procedure for the Williamson ether synthesis of an oxetane from a 1,3-diol derivative[3].

Materials:

  • Substituted 1,3-diol

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or another suitable base for the tosylation/mesylation step

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous THF or DMF

Procedure:

  • Monotosylation/Monomesylation: Dissolve the 1,3-diol in a suitable solvent with a base like pyridine. Cool the solution in an ice bath and slowly add one equivalent of tosyl chloride or mesyl chloride. Allow the reaction to proceed to form the monotosylate/monomesylate.

  • Cyclization: In a separate flask under an inert atmosphere, prepare a suspension of a strong, non-nucleophilic base (e.g., NaH or KOtBu) in anhydrous THF or DMF.

  • Slowly add a solution of the monotosylated/monomesylated diol to the base suspension at a controlled temperature (often starting at 0°C and warming to room temperature).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography or vacuum distillation.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_activation Activation cluster_cyclization Cyclization cluster_product Product cluster_troubleshooting Troubleshooting 1_3_Diol 1,3-Diol Derivative Activation Formation of Good Leaving Group (e.g., Tosylation, Mesylation) 1_3_Diol->Activation Cyclization Intramolecular Williamson Ether Synthesis Activation->Cyclization 3_Methyloxetane This compound Derivative Cyclization->3_Methyloxetane Low_Yield Low Yield? Cyclization->Low_Yield Check_LG Check Leaving Group Quality Low_Yield->Check_LG Yes Optimize_Base Optimize Base/Solvent Low_Yield->Optimize_Base Yes Check_Side_Reactions Investigate Side Reactions (e.g., Elimination) Low_Yield->Check_Side_Reactions Yes

Caption: A workflow diagram for the synthesis of this compound derivatives via intramolecular cyclization, including key troubleshooting steps.

PaternoBuchi Carbonyl Carbonyl Compound (Aldehyde or Ketone) Excitation Photochemical Excitation (UV light) Carbonyl->Excitation Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Excitation->Cycloaddition Oxetane Oxetane Product Cycloaddition->Oxetane Side_Products Side Products (e.g., Isomers) Cycloaddition->Side_Products

Caption: A simplified diagram illustrating the Paternò-Büchi reaction for oxetane synthesis.

References

shortening induction period in cationic photopolymerization of oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the cationic photopolymerization of oxetanes, with a specific focus on shortening the induction period.

Troubleshooting Guide: Prolonged Induction Period

A significant delay before the onset of polymerization is a common issue in the cationic photopolymerization of oxetanes. This guide provides a systematic approach to troubleshooting and resolving this problem.

Problem: The polymerization reaction has a long and undesirable induction period.

Initial Assessment Workflow

start Long Induction Period Observed check_temp Is the reaction temperature optimized? start->check_temp check_comonomer Are you using a comonomer? check_temp->check_comonomer Yes increase_temp Increase Temperature (See Table 1) check_temp->increase_temp No check_initiator Is the photoinitiator system appropriate? check_comonomer->check_initiator Yes add_comonomer Incorporate a Reactive Comonomer (e.g., Epoxide) (See Table 2) check_comonomer->add_comonomer No add_synergist Consider a Free-Radical Photoinitiator as a Synergist (See Table 3) check_initiator->add_synergist No review_pi Review Photoinitiator Choice and Concentration check_initiator->review_pi Yes solution Induction Period Shortened increase_temp->solution add_comonomer->solution add_synergist->solution review_pi->solution

Caption: Troubleshooting workflow for a long induction period.

Detailed Troubleshooting Steps:

1. Evaluate and Optimize Reaction Temperature

  • Issue: The stability of the tertiary oxonium ion intermediate, a key species in the polymerization process, is highly temperature-dependent.[1][2] At lower temperatures, this intermediate can be long-lived, leading to a prolonged induction period.[3]

  • Solution: Increasing the polymerization temperature can significantly shorten the induction period by providing the necessary energy to overcome the activation barrier for propagation.[2][4]

  • Action: Incrementally increase the reaction temperature and monitor the polymerization kinetics using real-time FT-IR. Refer to the data below for expected outcomes.

Temperature (°C) Effect on Induction Period Notes
< 30Can lead to a significantly prolonged or even indefinite induction period for some oxetane monomers like DOX (bis(1-ethyl(3-oxetanil)methyl) ether).[1]At these temperatures, the protonated monomer is stable and propagates very slowly.[1]
30 - 60A noticeable decrease in the induction period is generally observed.This range is often a good starting point for optimization.
> 60The induction period is often markedly shortened or eliminated.[2]Higher temperatures can also increase the overall polymerization rate.[4]
Table 1: Influence of Temperature on the Induction Period in Oxetane Photopolymerization.

2. Incorporate a Reactive Comonomer (The "Kick-Start" Effect)

  • Issue: Oxetanes can be slow to initiate on their own.

  • Solution: Copolymerizing oxetanes with more reactive monomers, particularly epoxides, can dramatically reduce the induction period.[2][5] This is often referred to as the "kick-start" effect, where the highly reactive epoxide initiates polymerization quickly, which then helps to accelerate the polymerization of the oxetane.[6]

  • Action: Introduce a cycloaliphatic epoxide comonomer into your formulation. Limonene dioxide (LDO) is a known effective "kick-starting" agent.[6]

Comonomer Concentration (wt%) Effect on Induction Period Effect on Oxetane Conversion
Cycloaliphatic Epoxide (UVR-6110)30% in XDOShortened induction period.[5]-
Cycloaliphatic Epoxide (EEC)20-60 mol% with various oxetanesDecreased induction period.[7]Increased conversion for both monomers.[7]
3,4-epoxycyclohexane carboxylateCertain amount in TR-TCM104Significant improvement.Conversion increased from 17% to almost 90%.[8]
Diglycidylether of bisphenol A epoxy resinCertain amount in TR-TCM104Significant improvement.Conversion increased from 17% to almost 90%.[8]
Table 2: Effect of Epoxide Comonomers on Oxetane Photopolymerization.

3. Utilize a Free-Radical Photoinitiator as a Synergist

  • Issue: The initiation process is slow.

  • Solution: The addition of a free-radical photoinitiator can act as a synergist, reducing the induction period.[2][3]

  • Action: Add a small amount of a free-radical photoinitiator to your formulation and observe the effect on the induction period.

Free-Radical Photoinitiator Effect on Induction Period Notes
Irgacure 651Reduced induction period.[4]Also proved to be an effective accelerator for various glycidyl ethers.[4]
Acrylate Monomers (Hybrid System)Markedly accelerates polymerization of 3,3-disubstituted oxetanes.[3][8]The addition of TMPTA can also improve the solubility of other initiator components.[9]
Table 3: Influence of Free-Radical Initiators on Oxetane Photopolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the long induction period in the cationic photopolymerization of oxetanes?

A1: The extended induction period is primarily attributed to the formation of a stable tertiary oxonium ion intermediate.[3][10] This intermediate is formed by the reaction of the initially generated secondary oxonium ion with an oxetane monomer.[3] The stability of this intermediate, particularly at lower temperatures, delays the propagation step of the polymerization.[1][3]

Q2: How can I monitor the polymerization kinetics in real-time to assess the induction period?

A2: Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization.[5][9] You can track the disappearance of the characteristic absorption peak of the oxetane ring (around 980 cm⁻¹) as a function of time.[11]

Q3: Besides temperature and comonomers, are there other factors that can influence the induction period?

A3: Yes, the type and concentration of the photoinitiator and photosensitizer can also play a role.[9] The efficiency of the photoinitiator system in generating the initial cationic species will directly impact the onset of polymerization. In some cases, the final conversion and reaction rates are more dependent on the concentration of the sensitizer than on the iodonium salt.[3]

Q4: Will adding a comonomer affect the final properties of my polymer?

A4: Yes, the addition of a comonomer will create a copolymer and thus affect the final properties. For instance, incorporating a flexible epoxide can lower the glass transition temperature (Tg) of the final polymer.[7] It is important to consider the desired properties of the final material when selecting a comonomer.

Experimental Protocols

Protocol 1: Real-Time FT-IR Monitoring of Oxetane Photopolymerization

Objective: To monitor the conversion of oxetane monomers in real-time during photopolymerization to determine the induction period and polymerization rate.

Materials and Equipment:

  • FT-IR spectrometer equipped with a real-time monitoring setup

  • UV/Vis light source with controlled intensity

  • KBr plates or ATR crystal

  • Oxetane monomer formulation (monomer, photoinitiator, and any additives)

  • Micropipette

  • Nitrogen or argon source (for inert atmosphere, if required)

Experimental Workflow

prep_sample Prepare Oxetane Formulation place_sample Place a drop of the formulation between KBr plates or on ATR crystal prep_sample->place_sample setup_ftir Mount the sample in the FT-IR spectrometer place_sample->setup_ftir start_scan Start real-time FT-IR data acquisition setup_ftir->start_scan initiate_uv Initiate UV irradiation start_scan->initiate_uv monitor_peak Monitor the decrease in the oxetane peak area (e.g., ~980 cm⁻¹) initiate_uv->monitor_peak calculate_conversion Calculate monomer conversion over time monitor_peak->calculate_conversion analyze_data Determine induction period and polymerization rate calculate_conversion->analyze_data

Caption: Workflow for real-time FT-IR monitoring.

Procedure:

  • Sample Preparation: Prepare the oxetane monomer formulation by mixing the monomer, photoinitiator, and any comonomers or additives in an amber vial to protect it from ambient light.[5]

  • Sample Application: Using a micropipette, place a small drop of the formulation between two KBr plates. Gently press the plates together to form a thin film. Alternatively, place a drop directly onto an ATR crystal.

  • Instrument Setup: Place the KBr plates or the ATR setup into the sample holder of the FT-IR spectrometer. If necessary, purge the sample chamber with an inert gas like nitrogen or argon.

  • Data Acquisition: Set up the FT-IR software for real-time data acquisition. Typically, spectra are collected at a rate of 1-2 spectra per second.

  • Initiation and Monitoring: Start the real-time data collection and, after a brief baseline period, turn on the UV light source to initiate polymerization.

  • Data Analysis: Monitor the decrease in the integrated area of the characteristic oxetane ring absorption peak (around 980 cm⁻¹).[11] The conversion can be calculated using the following formula: Conversion (%) = [1 - (At / A0)] * 100 Where:

    • At = Area of the oxetane peak at time t

    • A0 = Initial area of the oxetane peak

  • Determine Induction Period: The induction period is the time from the start of irradiation until a noticeable decrease in the oxetane peak is observed.

Protocol 2: Sample Preparation for Cationic Photopolymerization Experiments

Objective: To prepare consistent and reliable samples for cationic photopolymerization studies.

Materials:

  • Oxetane monomer(s)

  • Photoinitiator

  • Comonomer(s) or additive(s) (if applicable)

  • Amber vials or light-blocking containers

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Purification of Monomers: Ensure that the oxetane monomers and any comonomers are free from impurities, especially water, which can inhibit cationic polymerization. If necessary, purify the monomers by distillation or by passing them through a column of activated alumina.

  • Weighing Components: Accurately weigh the required amounts of the monomer(s), photoinitiator, and any other components using an analytical balance. All weighing and mixing should be performed in a controlled environment with minimal exposure to UV light.

  • Mixing: Combine the components in an amber vial. For liquid components, use a vortex mixer or a magnetic stirrer to ensure a homogeneous mixture. If any components are solid, ensure they are fully dissolved before proceeding.

  • Degassing (Optional but Recommended): To remove any dissolved oxygen, which can have side reactions, it is advisable to degas the formulation. This can be done by bubbling a gentle stream of nitrogen or argon through the mixture for several minutes.

  • Storage: Store the prepared formulation in a tightly sealed amber vial in a cool, dark place until use. It is best to use the formulation shortly after preparation for optimal results.

References

preventing by-product formation in oxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of by-products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products encountered during oxetane synthesis via Williamson etherification?

A1: The primary by-products in the intramolecular Williamson etherification for oxetane synthesis are typically products of competing elimination (E2) and fragmentation reactions.[1] Lower yields can also result from intermolecular reactions if the concentration of the precursor is too high. For primary alcohols, vinyl alcohol byproducts can form via a competing E2 elimination pathway.[2]

Q2: How can I minimize the formation of elimination and fragmentation by-products?

A2: To minimize elimination and fragmentation by-products, consider the following strategies:

  • Choice of Base: Use a milder base. For instance, potassium phosphate may be preferred over potassium tert-butoxide to reduce undesired ester hydrolysis.[2]

  • Solvent: An in-situ solvent exchange to a high-boiling point, polar aprotic solvent like hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) after the initial reaction can favor the desired cyclization.[2]

  • Temperature: While higher temperatures can favor elimination, a balance must be struck to ensure a reasonable reaction rate for the desired cyclization. Optimization of the reaction temperature is crucial.

Q3: My Paternò-Büchi reaction is giving low yields of the desired oxetane. What are the likely side reactions?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition, can be complicated by side reactions.[3] Common by-products include dimers of the alkene starting material and polymers, especially when using electron-deficient alkenes like maleic anhydride.[4] Additionally, the photochemical coupling of the carbonyl compound to form a pinacol derivative can be a competitive reaction.[5]

Q4: How can I improve the yield of my visible-light-mediated Paternò-Büchi reaction?

A4: To improve the yield of your visible-light-mediated Paternò-Büchi reaction, consider these points:

  • Photocatalyst: The use of a suitable photocatalyst, such as an iridium-based complex, can significantly accelerate the reaction and improve yields.[6]

  • Suppressing Dimerization: In reactions prone to alkene dimerization, adding a triplet sensitizer like p-xylene can help suppress this side reaction.[4]

  • Solvent and Temperature: The choice of solvent and reaction temperature can impact the reaction efficiency and selectivity. Reactions are often performed at low temperatures to stabilize the oxetane product.[7]

Q5: In the Lewis acid-catalyzed ring-opening of 2,2-disubstituted oxetanes, I am observing a mixture of homoallylic and allylic alcohols. How can I improve the regioselectivity?

A5: The formation of isomeric allylic alcohols is a common side reaction in the Lewis acid-catalyzed ring-opening of 2,2-disubstituted oxetanes. To enhance the selectivity for the desired homoallylic alcohol, the choice of Lewis acid is critical. Bulky Lewis superacids, such as Al(C₆F₅)₃, have been shown to be highly effective in suppressing the formation of allylic isomers, particularly for electron-rich aryl oxetanes.[8][9][10]

Q6: Dimerization is a significant problem in my Lewis acid-catalyzed oxetane ring-opening. What steps can I take to reduce it?

A6: Dimerization occurs when the ring-opened alcohol product acts as a nucleophile and attacks another activated oxetane molecule.[11] To minimize dimer formation:

  • Catalyst Selection: Using a catalyst like Al(C₆F₅)₃ can reduce the amount of dimer by-product compared to other Lewis acids like B(C₆F₅)₃.[8][9][10]

  • Reaction Conditions: Lowering the reaction concentration and optimizing the temperature can disfavor the bimolecular dimerization reaction. Higher temperatures can sometimes reduce dimerization due to entropic factors.[10]

Troubleshooting Guides

Issue 1: High Percentage of By-products in Lewis Acid-Catalyzed Oxetane Isomerization

Symptoms:

  • The product mixture contains significant amounts of allylic alcohol isomers and/or dimeric by-products in addition to the desired homoallylic alcohol.

Troubleshooting Flowchart:

G start High By-product Formation Observed check_catalyst Is the Lewis Acid Al(C6F5)3? start->check_catalyst change_catalyst Switch to Al(C6F5)3 catalyst check_catalyst->change_catalyst No check_conditions Are reaction conditions optimized? (T=40°C, [Oxetane] ~0.2M in Toluene) check_catalyst->check_conditions Yes re_evaluate Re-evaluate product mixture change_catalyst->re_evaluate adjust_temp Adjust temperature to 40°C check_conditions->adjust_temp No (Temp) adjust_conc Adjust concentration check_conditions->adjust_conc No (Conc) check_conditions->re_evaluate Yes adjust_temp->re_evaluate adjust_conc->re_evaluate end_good Problem Solved: High Selectivity Achieved re_evaluate->end_good By-products minimized end_bad Problem Persists: Consult further literature for substrate-specific issues re_evaluate->end_bad By-products still high G A 1,3-Diol B Activation (Tosylation) TsCl, Pyridine, 0°C to RT A->B C Monotosylated Intermediate B->C D Cyclization NaH, THF C->D E 3,3-Disubstituted Oxetane D->E F By-products (Elimination/Fragmentation) D->F

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Poly(3-Methyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of poly(3-methyloxetane), a polymer of significant interest in various scientific and industrial applications. While ¹H and ¹³C NMR are powerful tools for elucidating polymer structure, this guide also benchmarks their utility against other common analytical techniques, offering a holistic view for researchers in polymer science and material development. Due to the limited availability of a complete, published dataset for unsubstituted poly(this compound), this guide utilizes data from the closely related and well-characterized poly(3-ethyl-3-hydroxymethyloxetane) to illustrate the principles of NMR analysis for this class of polymers.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for poly(3-ethyl-3-hydroxymethyloxetane), which serves as a valuable analogue for understanding the spectral features of poly(this compound). The spectra are typically recorded in deuterated solvents such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Chemical Shifts for Poly(3-ethyl-3-hydroxymethyloxetane) in DMSO-d6.

Chemical Shift (δ) ppmMultiplicityAssignment
~3.37m-CH₂-O-CH₂- (backbone)
~3.81-3.19mMethylene groups in polyether chains

Note: The spectrum of the unsubstituted poly(this compound) would be simpler, lacking the signals for the ethyl and hydroxymethyl substituents.

Table 2: ¹³C NMR Chemical Shifts for Poly(3-ethyl-3-hydroxymethyloxetane) in DMSO-d6.

Chemical Shift (δ) ppmAssignment
Dendritic unitsSplit signals for the methylene carbon of the ethyl substituent
Linear unitsSplit signals for the methylene carbon of the ethyl substituent
Terminal unitsSplit signals for the methylene carbon of the ethyl substituent

Note: The splitting of the signals for the ethyl group's methylene carbon is indicative of different chemical environments (dendritic, linear, and terminal units) within the hyperbranched polymer structure.

Experimental Protocols for NMR Analysis

A standardized protocol for the NMR analysis of polyoxetanes is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve 10-20 mg of the polymer sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the polymer is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrumentation and Data Acquisition:

  • NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.[1]

  • For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the internal standard (TMS at 0 ppm).

  • Integration of the proton signals can provide quantitative information about the relative number of protons in different chemical environments.

Visualizing the NMR Workflow and Data Comparison

To clarify the experimental process and the information obtained from each NMR technique, the following diagrams are provided.

G Diagram 1: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Polymer in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_acq Acquire FID on NMR Spectrometer add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline referencing Reference to TMS phase_baseline->referencing integration Peak Integration (¹H NMR) referencing->integration assignment Peak Assignment integration->assignment

Diagram 1: Experimental Workflow for NMR Analysis

G Diagram 2: Comparison of Information from ¹H vs. ¹³C NMR cluster_h1 ¹H NMR cluster_c13 ¹³C NMR h1_info Proton Environments Chemical Shift (δ) Spin-Spin Coupling (J) Quantitative Integration c13_info Carbon Skeleton Chemical Shift (δ) Presence of Different Carbon Types (CH₃, CH₂, CH, Cq) polyoxetane Poly(this compound) Structure polyoxetane->h1_info polyoxetane->c13_info

References

GPC Analysis of 3-Methyloxetane Polymers: A Comparative Guide to Molecular Weight Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight and its distribution is critical for ensuring material performance and reproducibility. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) for poly(3-methyloxetane), alongside alternative characterization techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive overview for laboratory application.

Poly(this compound) is a polymer synthesized via cationic ring-opening polymerization of its corresponding monomer, this compound. The molecular weight and polydispersity of the resulting polymer are key parameters that influence its physical and chemical properties, making their precise measurement essential.

Comparative Analysis of Characterization Techniques

Gel Permeation Chromatography (GPC) is a widely used technique for determining the molecular weight distribution of polymers. However, a comprehensive understanding of the polymer's characteristics can be achieved by comparing GPC data with results from other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Technique Information Provided Advantages Limitations
GPC Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI)Robust, reproducible, provides information on molecular weight distribution.Relative measurement requiring calibration with standards, potential for polymer-column interactions.
¹H NMR Polymer structure confirmation, end-group analysis for Mn calculation.Provides detailed structural information, absolute method for Mn of low molecular weight polymers.Less accurate for high molecular weight polymers, does not provide information on the full molecular weight distribution.
MALDI-TOF MS Absolute molecular weight of individual polymer chains, end-group analysis, information on repeating units.Provides absolute molecular weight, high resolution for oligomers.Can be challenging for high molecular weight polymers and those with broad polydispersity, potential for fragmentation.

Experimental Protocols

Synthesis of poly(this compound) via Cationic Ring-Opening Polymerization

A representative synthesis of a polyoxetane is the cationic ring-opening polymerization of 3-ethyl-3-hydroxymethyloxetane. In a typical procedure, the monomer is polymerized in a solvent like dichloromethane, initiated by a cationic initiator such as boron trifluoride diethyl etherate (BF₃OEt₂), often with a co-initiator like 1,1,1-tris(hydroxymethyl)propane. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures (e.g., 70°C).[1] The resulting polymer can be purified by precipitation.

Gel Permeation Chromatography (GPC) Analysis

A standard GPC analysis of poly(this compound) can be performed using the following conditions. The system is first calibrated with a series of narrow polystyrene standards.

  • Instrument: A conventional HPLC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel HR columns (e.g., HR 5E and HR2) is suitable for separating a broad range of molecular weights.[2]

  • Eluent: Tetrahydrofuran (THF) is a common solvent for polyoxetanes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Temperature: The analysis is usually performed at a constant temperature, for example, 40°C.[2]

  • Sample Preparation: Polymer samples are dissolved in THF at a concentration of approximately 1-2 mg/mL and filtered through a 0.2 µm filter before injection.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the polymer structure and for end-group analysis to determine the number-average molecular weight (Mn).

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents.

  • Procedure: A small amount of the polymer is dissolved in the deuterated solvent. The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak. For poly(3-ethyl-3-hydroxymethyloxetane), characteristic peaks for the ether groups in the polymer backbone appear around 3.37 ppm in DMSO-d₆.[3]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides absolute molecular weight information and can reveal details about the polymer's structure.

  • Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser.

  • Matrix: A suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), is used to co-crystallize with the polymer sample.

  • Cationizing Agent: A salt, such as sodium iodide or silver trifluoroacetate, is often added to facilitate the ionization of the polymer chains.

  • Sample Preparation: The polymer, matrix, and cationizing agent are mixed in a suitable solvent (e.g., THF) and spotted onto the MALDI target plate. The solvent is allowed to evaporate before analysis.

Quantitative Data Summary

The following table presents typical molecular weight data for a poly(3-ethyl-3-hydroxymethyloxetane), which is structurally similar to poly(this compound). The dispersity values indicate a relatively broad molecular weight distribution, which is common for polymers synthesized by cationic ring-opening polymerization.[1]

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(3-ethyl-3-hydroxymethyloxetane) 1--1.77
Poly(3-ethyl-3-hydroxymethyloxetane) 2--2.54
Poly(3-ethyl-3-hydroxymethyloxetane) 3--3.12
Poly(3-ethyl-3-hydroxymethyloxetane) 4--3.75

Note: Specific Mn and Mw values were not provided in the source; only dispersity was reported.

Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Polymer Polymer Sample Dissolution Dissolution & Filtration Polymer->Dissolution Solvent THF Solvent->Dissolution Injector Injector Dissolution->Injector Column GPC Column Injector->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calculation Molecular Weight Calculation Chromatogram->Calculation Calibration Calibration Curve (Polystyrene Standards) Calibration->Calculation Results Mn, Mw, PDI Calculation->Results

Caption: Workflow for GPC analysis of poly(this compound).

Technique_Comparison cluster_techniques Characterization Techniques cluster_outputs Information Obtained P3MO Poly(this compound) GPC GPC P3MO->GPC NMR NMR P3MO->NMR MALDI MALDI-TOF MS P3MO->MALDI GPC_out Mn, Mw, PDI (Relative) GPC->GPC_out NMR_out Structure, End-groups (Absolute Mn for low MW) NMR->NMR_out MALDI_out Absolute MW, Structure End-groups MALDI->MALDI_out

Caption: Comparison of analytical techniques for poly(this compound).

References

A Comparative Guide to 3-Methyloxetane and 3,3-Diaryloxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry as valuable structural motifs.[1] Their unique combination of properties—polarity, metabolic stability, and three-dimensional character—makes them attractive for modifying drug candidates to improve their physicochemical and pharmacokinetic profiles.[2][3] The substitution pattern on the oxetane ring dictates its application. This guide provides an objective comparison between two distinct classes: simple pendant oxetanes, represented by 3-methyloxetane derivatives, and complex bioisosteres, represented by 3,3-diaryloxetanes. Understanding their contrasting characteristics is crucial for their strategic deployment in drug design.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The core difference between this compound and 3,3-diaryloxetanes lies in their substitution and resulting bulk. This compound serves as a small, polar, sp³-rich pendant group. Its primary role is to enhance properties like aqueous solubility and metabolic stability with a minimal increase in molecular weight.[2][3]

In stark contrast, 3,3-diaryloxetanes are significantly larger and designed as bioisosteric replacements for specific, larger functional groups like benzophenones or diarylmethanes.[1][4] The goal here is to mimic the geometry and vectoral orientation of the original group to maintain biological activity while eliminating liabilities, such as the potential phototoxicity of diaryl ketones.[1][4] The oxetane's oxygen atom acts as a hydrogen bond acceptor, a feature comparable to that of a carbonyl group.[1]

Synthesis and Chemical Stability

The synthetic accessibility of these motifs has evolved significantly, enabling their broader use in drug discovery programs.

Synthesis of this compound Derivatives: A common and scalable route to 3-substituted-3-methyloxetanes begins with 1,1,1-tris(hydroxymethyl)ethane (TME).[5] TME is first cyclized, and the resulting 3-hydroxymethyl-3-methyloxetane is a versatile intermediate that can be converted into various derivatives, such as 3-bromomethyl-3-methyloxetane (BrMMO), via standard functional group transformations.[5][6] This intermediate is then amenable to nucleophilic substitution (SN2) reactions to introduce a wide array of functionalities.[5]

G TME 1,1,1-Tris(hydroxymethyl)ethane (TME) HMMO 3-Hydroxymethyl-3-methyloxetane (HMMO) TME->HMMO Cyclization (e.g., with DEC) BrMMO 3-Bromomethyl-3-methyloxetane (BrMMO) HMMO->BrMMO Halogenation (e.g., PPh3, CCl4/NaBr) Final Final this compound Derivative BrMMO->Final S_N2 Displacement (e.g., Nu:)

Fig. 1: General synthetic workflow for this compound derivatives.

Synthesis of 3,3-Diaryloxetanes: Historically, the synthesis of 3,3-diaryloxetanes was challenging, often relying on low-yielding ring closures.[1][4] A major breakthrough was the development of a lithium-catalyzed Friedel-Crafts reaction.[7][8] This method utilizes a readily accessible 3-aryl-3-hydroxyoxetane intermediate, which reacts with an electron-rich aromatic or heteroaromatic ring to afford the desired 3,3-diaryloxetane under mild conditions.[7][8]

G Oxetanone Oxetan-3-one Oxetanol 3-Aryl-3-hydroxyoxetane Oxetanone->Oxetanol Nucleophilic Addition ArLi Aryllithium (Ar-Li) ArLi->Oxetanol Diaryloxetane 3,3-Diaryloxetane Oxetanol->Diaryloxetane Li-Catalyzed Friedel-Crafts Arene Arene/HetArene Nucleophile Arene->Diaryloxetane

Fig. 2: Key synthetic pathway to 3,3-diaryloxetanes.

Chemical Stability: Despite the inherent ring strain, both oxetane scaffolds demonstrate remarkable stability across a range of chemical conditions. Notably, 3,3-diaryloxetanes have been shown to be robust, tolerating acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection without ring-opening—a stability not shared by analogous gem-dimethyl or cyclobutane derivatives.[4] They are also generally stable at both low and high pH.[1][9]

Performance in Drug Discovery: Comparative Data

The strategic choice between these oxetanes is driven by their impact on key drug-like properties. Matched molecular pair analysis (MMPA) provides the most direct evidence of their effects.

Physicochemical Properties

The introduction of a polar oxetane ring generally reduces lipophilicity and improves solubility. However, the effect varies significantly between the small this compound group and the larger 3,3-diaryloxetane moiety, which replaces an already bulky group. For 3,3-diaryloxetanes, the impact on lipophilicity (eLogD) compared to the parent ketone is series-dependent, with some studies showing a slight increase and others a decrease, though they consistently lower lipophilicity compared to methylene or gem-dimethyl linkers.[4][10]

Table 1: Physicochemical Property Comparison of 3,3-Diaryloxetane vs. Alternatives

Linker Type Average ΔeLogD (vs. Methylene) General Solubility Trend Reference
3,3-Diaryloxetane -0.81 Generally improved vs. alkyl linkers [4][10]
Diarylketone Similar to oxetane Similar to oxetane [1][4]
gem-Dimethyl (Baseline) Lower [4]
Cyclobutane (Baseline) Lower [4]

Data adapted from matched molecular pair analysis of 3,3-diaryloxetanes.[10]

Metabolic Stability

A primary driver for incorporating oxetanes is to enhance metabolic stability by blocking metabolically labile sites.[3] The oxetane ring itself is generally resistant to CYP-mediated oxidation.[11] In studies comparing 3,3-diaryloxetanes to other diaryl linkers, the oxetane consistently demonstrates superior stability in human liver microsome (HLM) assays.[1][10]

Table 2: Metabolic Stability of 3,3-Diaryloxetane vs. Diarylketone

Compound Pair Linker HLM Clearance (µL/min/mg) Lipophilic Metabolism Efficiency (LipMetE)
Pair 1 Oxetane 1.1 1.5
Ketone 1.1 1.5
Pair 2 Oxetane 1.1 1.4
Ketone 1.1 1.4
Pair 3 Oxetane 1.2 1.3
Ketone 1.2 1.3

Data from a study where clearance was low across all tested compounds, showing the oxetane is not a metabolic liability compared to the ketone.[4]

Strategic Application in Drug Design

The choice between these scaffolds depends entirely on the design strategy.

  • This compound is ideal for property modulation . It is appended to a molecule as a small, polar flag to improve solubility, reduce lipophilicity, or block a specific site of metabolism without significantly altering the overall shape or size of the pharmacophore.

  • 3,3-Diaryloxetane is used for bioisosteric replacement . It replaces a large, existing diaryl linker (like a ketone) to mitigate specific liabilities (e.g., poor metabolic stability, phototoxicity) while preserving the crucial three-dimensional orientation of the aryl groups required for target binding.[1][12]

G cluster_0 Design Challenge cluster_1 Proposed Solution cluster_2 Optimized Candidate Problem Problematic Moiety (e.g., Benzophenone) Liability1 Metabolic Liability Problem->Liability1 Liability2 Phototoxicity Problem->Liability2 Replacement Bioisosteric Replacement Problem->Replacement Replace Solution 3,3-Diaryloxetane Analog Replacement->Solution Yields Property1 Improved Metabolic Stability Solution->Property1 Property2 Preserved Activity Solution->Property2 Property3 Reduced Toxicity Solution->Property3

Fig. 3: Logical workflow for bioisosteric replacement with 3,3-diaryloxetane.

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Diaryloxetane via Catalytic Friedel-Crafts Alkylation

This protocol is adapted from the lithium-catalyzed methodology.[7]

  • Materials: 3-Aryl-3-hydroxyoxetane (1.0 equiv), arene nucleophile (1.5-3.0 equiv), lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (11 mol%), tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (5.5 mol%), anhydrous chloroform (CHCl₃) (0.5 M).

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add LiNTf₂ and Bu₄NPF₆. Add anhydrous CHCl₃ followed by the 3-aryl-3-hydroxyoxetane and the arene nucleophile.

  • Reaction: Stir the mixture at 40 °C for 1-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,3-diaryloxetane.[7]

Protocol 2: Synthesis of 3-(Bromomethyl)-3-methyloxetane (BrMMO)

This protocol describes the conversion from 3-hydroxymethyl-3-methyloxetane (HMMO), a common intermediate.[13]

  • Materials: 3-Hydroxymethyl-3-methyloxetane (HMMO) (1.0 equiv), carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS), triphenylphosphine (PPh₃) (1.2 equiv), anhydrous dichloromethane (DCM) or acetonitrile.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve HMMO and PPh₃ in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add the halogen source (e.g., CCl₄ or a solution of NBS in the solvent) to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure BrMMO.

Conclusion

This compound and 3,3-diaryloxetanes are both powerful tools in medicinal chemistry, but they address different design challenges. This compound and its simple derivatives are best employed as small, polar modifiers to fine-tune the physicochemical properties of a lead compound. In contrast, 3,3-diaryloxetanes serve as sophisticated bioisosteres for larger diaryl motifs, enabling chemists to overcome specific liabilities like metabolic instability or toxicity while preserving the essential binding conformation. The continued development of synthetic methods for both scaffolds ensures that these valuable building blocks will see increasing application in the pursuit of safer and more effective therapeutics.

References

A Comparative Guide: 3-Methyloxetane vs. gem-Dimethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The choice of substituents can profoundly influence a molecule's properties, including its solubility, metabolic stability, and target affinity. This guide provides a detailed comparison of two commonly employed structural motifs: the 3-methyloxetane and the gem-dimethyl group. While both can serve as bioisosteric replacements for each other, they confer distinct physicochemical properties to molecules, making them valuable tools for fine-tuning drug candidates.

The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is frequently found in natural products and has been widely used in medicinal chemistry.[1][2] Its incorporation can enhance target engagement, potency, and metabolic stability by providing steric bulk and restricting bond rotation, which can lock the molecule in a bioactive conformation.[1][2] However, the lipophilic nature of the gem-dimethyl group can sometimes lead to undesirable properties, such as poor aqueous solubility and increased off-target effects.[3][4]

Conversely, the oxetane ring, particularly the this compound moiety, has emerged as a popular bioisostere for the gem-dimethyl group.[3][5] This four-membered cyclic ether offers a similar steric profile to the gem-dimethyl group but introduces polarity due to the oxygen atom.[4][6] This often leads to improved aqueous solubility, a critical factor for oral bioavailability.[3] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism compared to alkyl groups, thus enhancing metabolic stability.[4][6] The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while also reducing the rate of metabolic degradation in many cases.[3]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to incorporate a this compound or a gem-dimethyl group can be guided by a comparative analysis of their effects on key drug-like properties. The following tables summarize the expected trends based on a hypothetical matched-pair analysis of a lead compound, "Compound X," where a gem-dimethyl group is replaced by a this compound.

Table 1: Comparison of Physicochemical Properties

PropertyCompound X (gem-Dimethyl)Compound X (this compound)Rationale for Change
Molecular Weight ( g/mol ) ~ Base + 42.08~ Base + 58.08The addition of an oxygen atom increases the molecular weight.
Calculated LogP (cLogP) HigherLowerThe polar oxygen atom in the oxetane ring reduces lipophilicity.[7]
Aqueous Solubility (µM) LowerHigherThe polarity of the oxetane enhances interactions with water, improving solubility.[3]

Table 2: Comparison of Metabolic Stability

ParameterCompound X (gem-Dimethyl)Compound X (this compound)Rationale for Change
In Vitro Half-Life (t½) in HLM (min) ShorterLongerThe oxetane ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][6]
Intrinsic Clearance (CLint) in HLM (µL/min/mg) HigherLowerReduced metabolic susceptibility leads to a lower rate of clearance.[6]

Table 3: Comparison of Biological Activity

ParameterCompound X (gem-Dimethyl)Compound X (this compound)Rationale for Change
Target IC50 (nM) VariableVariableThe effect on potency is target-dependent and can be influenced by specific interactions within the binding pocket. In some cases, oxetanes have led to improved potency.[8]
hERG Inhibition (IC50, µM) Potentially HigherPotentially LowerThe reduced lipophilicity and altered electronics of the oxetane-containing compound can lead to reduced off-target effects like hERG inhibition.[1]

Signaling Pathways and Experimental Workflows

To contextualize the application of these motifs, consider the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical regulator of cell proliferation and a common target in oncology. Small molecule inhibitors are often designed to target kinases within this pathway, such as B-Raf. The choice of substituents, like a this compound or a gem-dimethyl group, on these inhibitors can significantly impact their efficacy and safety profile.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., targeting B-Raf) Inhibitor->BRAF

Figure 1. Simplified MAPK signaling pathway with a point of therapeutic intervention.

The evaluation of drug candidates relies on a suite of standardized in vitro assays. The workflow for determining metabolic stability using human liver microsomes (HLM) is a key example.

Microsomal_Stability_Workflow start Start prep_compound Prepare Test Compound Stock Solution (in DMSO) start->prep_compound pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsome Suspension prep_microsomes->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction (Add Cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Figure 2. Experimental workflow for the in vitro microsomal stability assay.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of drug candidates. Below are methodologies for key experiments.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Methodology:

  • Prepare a phosphate buffer (pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

  • A stock solution of the test compound is prepared in the aqueous or organic phase.

  • The test compound is added to a mixture of the pre-saturated n-octanol and phosphate buffer in a known volume ratio (e.g., 1:1).

  • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the aqueous and n-octanol layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes (HLM).

Methodology:

  • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • The test compound (typically at a concentration of 1 µM) is added to the microsomal suspension.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of remaining compound is plotted against time to determine the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) permeability, simulating absorption.

  • Samples are collected from the basolateral (B) side at various time points.

  • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side (B-to-A permeability).

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

B-Raf V600E Kinase Binding Assay

Objective: To determine the inhibitory activity of a compound against the B-Raf V600E mutant kinase.

Methodology:

  • The assay is performed in a 96-well plate format.

  • A master mix is prepared containing 5x Kinase Buffer, ATP, and a B-Raf substrate.

  • The test compound is serially diluted and added to the wells.

  • The recombinant B-Raf V600E enzyme is added to all wells except the blank controls.

  • The reaction is initiated by the addition of the master mix and incubated at 30°C for 45 minutes.

  • After incubation, a kinase detection reagent (e.g., Kinase-Glo® Max) is added to each well. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to the kinase activity.

  • The plate is incubated at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Luminescence is measured using a microplate reader.

  • The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Conclusion

The choice between a this compound and a gem-dimethyl group is a nuanced decision in drug design, driven by the specific optimization goals for a given lead compound. The gem-dimethyl group can be advantageous for enhancing potency through conformational restriction. However, the this compound often provides a superior profile in terms of physicochemical properties, particularly aqueous solubility and metabolic stability, which are critical for developing a successful drug candidate. The strategic application of the this compound as a bioisostere for the gem-dimethyl group represents a powerful tactic in the medicinal chemist's toolkit to mitigate risks associated with poor pharmacokinetics and improve the overall developability of a molecule.

References

Oxetane vs. Cyclobutane: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic use of bioisosteres is a cornerstone of lead optimization. Among the saturated carbocycles, cyclobutane has been a reliable scaffold for introducing three-dimensionality. However, the strategic incorporation of a heteroatom, as seen in the oxetane ring, presents a compelling alternative with distinct advantages in modulating physicochemical and pharmacokinetic properties. This guide provides an objective comparison of oxetane and cyclobutane as bioisosteres, supported by experimental data and detailed methodologies to aid researchers in making informed decisions during the drug design process.

Physicochemical and ADME/PK Property Comparison

The choice between an oxetane and a cyclobutane moiety can significantly impact a compound's drug-like properties. The introduction of the oxygen atom in the oxetane ring imparts a degree of polarity that differentiates it from its purely carbocyclic counterpart. This fundamental difference often translates to improved aqueous solubility and reduced lipophilicity, which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes the general trends observed when replacing a cyclobutane with an oxetane ring, based on a matched-pair analysis approach.

PropertyImpact of Oxetane vs. CyclobutaneRationale
Aqueous Solubility Generally IncreasedThe oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP/LogD) Generally DecreasedThe polarity imparted by the ether oxygen reduces the overall lipophilicity of the molecule.
Metabolic Stability Often Improved or MaintainedThe oxetane ring can be more resistant to oxidative metabolism compared to a cyclobutane ring at certain positions. However, this is context-dependent.
Cell Permeability VariableWhile lower lipophilicity might suggest decreased passive diffusion, the overall impact is compound-specific and needs experimental validation.
hERG Inhibition Potentially ReducedThe introduction of polarity can disrupt interactions with the hERG potassium channel, a key anti-target in cardiac safety.
Potency VariableThe change in geometry and electronics can either enhance or diminish binding affinity to the target protein.

Quantitative Data from Case Studies

The following tables present quantitative data from published studies, illustrating the impact of replacing a cyclobutane with an oxetane in specific molecular scaffolds.

Case Study 1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

In the development of IDO1 inhibitors, the replacement of a cyclobutane with an oxetane moiety led to significant improvements in potency and pharmacokinetic properties.[1][2]

CompoundMoietyhWBu IC50 (nM)Aqueous Solubility (µM)Human Liver Microsome Clint (µL/min/mg)
Analog 1 Cyclobutane2.5< 1150
Analog 2 Oxetane0.292550
Case Study 2: Matched Molecular Pair Analysis

A study comparing various linkers demonstrated a clear trend of reduced lipophilicity when moving from a cyclobutane to an oxetane.[3]

Matched PairLinkerMeasured elogD (pH 7.4)
Pair 1 Cyclobutane4.2
Oxetane3.4
Pair 2 Cyclobutane3.8
Oxetane3.1

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. The following are methodologies for key in vitro assays used to characterize and compare oxetane- and cyclobutane-containing compounds.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

Lipophilicity (LogD) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight.

  • Compound Addition: Add the test compound (from a DMSO stock) to a vial containing a biphasic mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vials for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully collect an aliquot from each phase.

  • Quantification: Determine the concentration of the compound in each aliquot using LC-MS/MS.

  • Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture and the test compound (e.g., at a final concentration of 1 µM) at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Visualizing the Strategy and Workflow

The following diagrams illustrate the decision-making process and experimental workflow for comparing oxetane and cyclobutane bioisosteres.

cluster_0 Medicinal Chemistry Strategy Start Lead Compound with Sub-optimal Properties Decision Bioisosteric Replacement Strategy Proposed Start->Decision Cyclobutane Synthesize Cyclobutane Analog Decision->Cyclobutane Improve Lipophilic Interactions Oxetane Synthesize Oxetane Analog Decision->Oxetane Improve Solubility & Reduce Lipophilicity Compare Comparative In Vitro Profiling Cyclobutane->Compare Oxetane->Compare Analysis Analyze Data: Potency, Solubility, Stability, etc. Compare->Analysis Select Select Superior Candidate for Further Optimization Analysis->Select

Caption: A logical workflow for the strategic selection and comparison of oxetane and cyclobutane bioisosteres in a lead optimization campaign.

cluster_1 Experimental Workflow for Bioisostere Comparison Synthesis Synthesize Oxetane and Cyclobutane Analogs PhysChem Physicochemical Profiling Synthesis->PhysChem ADME In Vitro ADME Assays Synthesis->ADME Safety In Vitro Safety/Tox Synthesis->Safety Solubility Aqueous Solubility PhysChem->Solubility LogD LogD Determination PhysChem->LogD Data Data Analysis and Candidate Selection Solubility->Data LogD->Data MetStab Metabolic Stability (Microsomes, Hepatocytes) ADME->MetStab Permeability Cell Permeability (e.g., Caco-2) ADME->Permeability MetStab->Data Permeability->Data hERG hERG Assay Safety->hERG hERG->Data

Caption: A generalized experimental workflow for the head-to-head comparison of oxetane and cyclobutane analogs.

Conclusion

The choice between an oxetane and a cyclobutane bioisostere is a nuanced decision that depends on the specific properties of the lead compound and the goals of the optimization campaign. While cyclobutane remains a valuable tool for exploring chemical space and enhancing binding through hydrophobic interactions, oxetane offers a powerful strategy for improving aqueous solubility, reducing lipophilicity, and potentially mitigating off-target effects such as hERG inhibition. The data consistently show that the introduction of the oxetane's oxygen atom can have a profound and beneficial impact on a compound's ADME profile. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate these two important bioisosteres and accelerate the development of drug candidates with improved properties.

References

A Comparative Guide to the Structural Validation of Poly(3-Methyloxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of poly(3-methyloxetane) and related polyethers. Experimental data and detailed methodologies are presented to support the comparison, offering a framework for robust polymer characterization.

Introduction to Poly(this compound) and its Structural Validation

Poly(this compound) is a polyether synthesized through the ring-opening polymerization of this compound. The validation of its linear polyether structure is crucial for ensuring its properties and performance in various applications. The primary analytical methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC). These techniques provide comprehensive information about the polymer's chemical structure, functional groups, and molecular weight distribution.

Experimental Techniques for Polymer Structure Validation

A variety of analytical techniques are employed to characterize the structure of polymers. Spectroscopic methods like NMR, FTIR, and Raman spectroscopy are essential for identifying functional groups and the arrangement of monomer units.[1][2][3] Chromatographic techniques such as GPC are used to determine molecular weight and its distribution, which significantly influence a polymer's physical properties.[1][3]

Data Presentation: A Comparative Analysis

The following tables summarize the expected and reported experimental data for the structural validation of polyethers, using derivatives of poly(this compound) as an example.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atoms within the polymer structure.[4] For poly(3-ethyl-3-hydroxymethyloxetane), a derivative of poly(this compound), the following proton (¹H) and carbon-13 (¹³C) NMR signals are characteristic.[5][6]

Technique Observed Chemical Shifts (δ, ppm) for Poly(3-ethyl-3-hydroxymethyloxetane) Interpretation
¹H NMR 4.7 (-OH), 3.7-3.6 (-CH₂-O-), 3.3 (-CH₂-O-), 3.1 (-CH₂-OH), 1.3 (-CH₂-CH₃), 0.8 (-CH₂-CH₃)[5][7]Confirms the presence of hydroxyl, ether, and ethyl functional groups, consistent with the expected polymer structure.
¹³C NMR Specific signals corresponding to the different carbon environments.Used to determine the degree of branching in hyperbranched polyoxetanes.[5]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a polymer by measuring the absorption of infrared radiation.[4]

Technique Expected Vibrational Frequencies (cm⁻¹) for Poly(this compound) Interpretation
FTIR ~3400 (O-H stretch, if hydroxyl end-groups), 2950-2850 (C-H stretch), ~1100 (C-O-C stretch, ether linkage)The presence of a strong C-O-C stretching band is a key indicator of the polyether backbone. The C-H stretching region can confirm the presence of methyl and methylene groups.[8]

Table 3: Gel Permeation Chromatography (GPC) Data

GPC, also known as Size Exclusion Chromatography (SEC), separates polymers based on their size in solution to determine the molecular weight distribution.[3][4]

Technique Typical Parameters Measured Interpretation
GPC/SEC Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)Provides information on the average polymer chain length and the breadth of the molecular weight distribution, which affects material properties.[4] For poly(3-ethyl-3-hydroxymethyloxetane), reported PDI values can range from 1.77 to 3.75 depending on the synthesis conditions.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure and connectivity of the polymer chain.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For complex structures, 2D NMR experiments like COSY and HMQC can be performed to establish connectivity.[4]

  • Data Analysis: Integrate the proton signals to determine the relative number of protons in different environments. Analyze the chemical shifts in both ¹H and ¹³C spectra to identify functional groups and confirm the polymer's repeat unit structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the polymer.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The polymer sample can be analyzed as a thin film cast from a suitable solvent on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups expected in the poly(this compound) structure, such as C-O-C ether linkages and C-H bonds.

Gel Permeation Chromatography (GPC)
  • Objective: To determine the molecular weight distribution of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer (e.g., PLgel columns).[9][10]

  • Sample Preparation: Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran - THF) at a known concentration (e.g., 1-2 mg/mL). The solution should be filtered before injection.

  • Data Acquisition: Elute the sample through the GPC columns at a constant flow rate. The RI detector measures the concentration of the polymer as it elutes.

  • Data Analysis: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene). Use the calibration curve to determine the Mn, Mw, and PDI of the sample from its chromatogram.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for polymer structure validation.

G cluster_synthesis Polymer Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Monomer Monomer Polymerization Polymerization Monomer->Polymerization Ring-Opening Raw_Polymer Raw_Polymer Polymerization->Raw_Polymer Ring-Opening NMR NMR Raw_Polymer->NMR Chemical Structure FTIR FTIR Raw_Polymer->FTIR Functional Groups GPC GPC Raw_Polymer->GPC Molecular Weight Confirmed_Structure Confirmed_Structure NMR->Confirmed_Structure FTIR->Confirmed_Structure GPC->Confirmed_Structure

Caption: Workflow for the synthesis and structural validation of a polymer.

G cluster_alternatives Alternative Polyethers P3MO Poly(this compound) PTHF Polytetrahydrofuran (PTHF) P3MO->PTHF Similar backbone PEG Poly(ethylene glycol) (PEG) P3MO->PEG Different monomer PPO Poly(propylene oxide) (PPO) P3MO->PPO Different monomer

Caption: Comparison of Poly(this compound) with alternative polyethers.

References

A Comparative Guide to Cationic and Anionic Polymerization of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization of oxetanes, four-membered cyclic ethers, offers a versatile platform for the synthesis of polyethers with a wide range of applications, from specialty coatings and adhesives to advanced materials in drug delivery and biomedical devices. The polymerization can proceed through either a cationic or an anionic mechanism, each presenting distinct advantages and characteristics in terms of reaction control, polymer properties, and monomer scope. This guide provides an objective comparison of these two polymerization methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.

Mechanistic Overview

The polymerization of oxetanes is driven by the relief of ring strain (approximately 107 kJ/mol). However, the initiation and propagation pathways differ significantly between cationic and anionic methods.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of oxetanes is the more common method and typically proceeds through two potential mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The reaction is initiated by electrophilic species, such as protons from strong acids or carbocations generated from Lewis acids and a proton source.

In the ACE mechanism , the initiator activates the monomer, creating a tertiary oxonium ion at the end of the growing polymer chain. This active chain end then propagates by nucleophilic attack from another monomer molecule. The AM mechanism , on the other hand, involves the protonation or activation of a monomer molecule, which is then attacked by the hydroxyl end-group of a neutral polymer chain. The prevalence of each mechanism depends on the reaction conditions, including the nature of the initiator and the monomer structure.[1]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., H⁺) ActivatedMonomer Activated Monomer (Oxonium Ion) Initiator->ActivatedMonomer Activation Monomer Oxetane Monomer Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain (Active Chain End) ActivatedMonomer->GrowingChain First Addition ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Monomer Addition NewMonomer Oxetane Monomer NewMonomer->ElongatedChain FinalPolymer Final Polyether ElongatedChain->FinalPolymer Chain Transfer or Termination

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of oxetanes is less common and typically requires highly reactive nucleophiles as initiators, such as organometallic compounds or strong bases. The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the oxetane ring, leading to the formation of an alkoxide species. This alkoxide then acts as the propagating species, attacking another monomer molecule in a sequential manner. For less substituted oxetanes, this can be a living polymerization, allowing for excellent control over molecular weight and the synthesis of block copolymers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator Initiator (e.g., R⁻) ActiveCenter Active Center (Alkoxide) Initiator->ActiveCenter Nucleophilic Attack Monomer Oxetane Monomer Monomer->ActiveCenter GrowingChain Growing Polymer Chain (Living Anion) ActiveCenter->GrowingChain First Addition ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Monomer Addition NewMonomer Oxetane Monomer NewMonomer->ElongatedChain FinalPolymer Final Polyether ElongatedChain->FinalPolymer QuenchingAgent Quenching Agent (e.g., H₂O) QuenchingAgent->FinalPolymer

Performance Comparison: Cationic vs. Anionic Polymerization

The choice between cationic and anionic polymerization of oxetanes will depend on the desired polymer characteristics, the functionality of the monomer, and the required reaction conditions.

FeatureCationic PolymerizationAnionic Polymerization
Initiators Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃·OEt₂), onium salts, photoacid generators.[2]Strong bases (e.g., t-BuOK/18-crown-6), organometallic reagents, coordinated anionic catalysts (e.g., porphinato-aluminium chloride).[2][3]
Reaction Kinetics Often characterized by an induction period followed by rapid polymerization.[4] The propagation rate is generally fast.Can be a living polymerization, allowing for controlled, sequential monomer addition. The reaction rate can be controlled by initiator concentration and temperature.
Control over Polymer Architecture Can produce polymers with predictable molecular weights and narrow molecular weight distributions under controlled or living conditions.[1] However, side reactions like chain transfer and backbiting can occur.Excellent control over molecular weight and ability to produce polymers with a very narrow molar mass distribution.[5] Well-suited for the synthesis of block copolymers.[5]
Monomer Scope Tolerant of a wide variety of functional groups on the oxetane monomer.Sensitive to acidic protons and certain functional groups on the monomer that can react with the anionic initiator.
Reaction Conditions Can be sensitive to moisture and impurities which can terminate the polymerization. Photoinitiated polymerization can be performed at room temperature.Requires stringent anhydrous and deoxygenated conditions to maintain the living nature of the polymerization.
Polymer Properties Can yield high molecular weight polymers.[1] The presence of byproducts like cyclic oligomers can sometimes be an issue.Produces well-defined polymers with controlled end-groups. The living nature allows for the creation of complex architectures.

Quantitative Data Summary

The following tables summarize representative experimental data for both cationic and anionic polymerization of oxetanes, highlighting the achievable molecular weights and polydispersity indices.

Table 1: Cationic Polymerization of Oxetanes - Experimental Data

Initiator SystemMonomerSolventMn ( g/mol )PDI (Mw/Mn)Reference
3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonateOxetane1,4-dioxaneUp to 160,0001.18 - 1.28[1]
BF₃·OEt₂ / 1,4-butanediol3-azidooxetaneNot specified5402.19[6]
Rare earth metal silicate gel (Yttrium)OxetaneBenzene5,8003.32

Table 2: Anionic Polymerization of Oxetanes - Experimental Data

Initiator SystemMonomerMn ( g/mol )PDI (Mw/Mn)Reference
NOct₄Br / i-Bu₃AlOxetaneUp to 10,000< 1.2[5]
Potassium tert-butoxide / 18-crown-6Xylose-derived oxetane12,5001.23

Experimental Protocols

Below are representative experimental protocols for the cationic and anionic polymerization of oxetane. These should be considered as starting points and may require optimization based on the specific oxetane monomer and desired polymer properties.

Protocol 1: Cationic Ring-Opening Polymerization of Oxetane with BF₃·OEt₂

Materials:

  • Oxetane (distilled from calcium hydride)

  • Dichloromethane (DCM, dried over calcium hydride and distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, distilled under reduced pressure)

  • Methanol (for termination)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of dried DCM via syringe.

  • Add the purified oxetane monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Prepare a stock solution of the BF₃·OEt₂ initiator in dried DCM in a separate flask under an inert atmosphere.

  • Slowly add the required amount of the initiator solution to the stirring monomer solution via syringe.

  • Allow the polymerization to proceed for the desired time (this can range from minutes to hours, and can be monitored by techniques like NMR or gravimetry).

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR for structural analysis.

Protocol 2: Anionic Ring-Opening Polymerization of 3-Ethyl-3-hydroxymethyloxetane

This protocol is based on the anionic polymerization of a hydroxyl-containing oxetane.[3]

Materials:

  • 3-ethyl-3-hydroxymethyloxetane (EHO), purified by distillation.

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6-ether

  • N-methyl-2-pyrrolidone (NMP), dried and distilled.

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • In a Schlenk flask, dissolve the desired amount of 18-crown-6-ether in dry NMP.

  • Add the potassium tert-butoxide to the solution and stir until it dissolves to form the initiator complex.

  • Add the purified 3-ethyl-3-hydroxymethyloxetane monomer to the initiator solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., as high as 180°C has been reported for similar systems) and allow it to stir for the required duration (which could be up to 72 hours).

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Terminate the reaction by adding a proton source, such as acidified methanol.

  • Precipitate the polymer in a suitable non-solvent.

  • Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Analyze the resulting polymer for its molecular weight, PDI, and structure.

Conclusion

Both cationic and anionic polymerization methods provide effective routes to polyoxetanes. Cationic polymerization is generally more versatile in terms of monomer scope and can be initiated by a wider range of catalysts, including photoinitiators. However, it can be prone to side reactions that may broaden the molecular weight distribution. Anionic polymerization, while requiring more stringent reaction conditions, offers superior control over the polymerization process, enabling the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures like block copolymers. The choice of method should be carefully considered based on the specific requirements of the target polymer and the available synthetic capabilities.

References

Oxetan-3-ol: A Modern Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The carboxylic acid moiety, while crucial for the biological activity of many drugs, often introduces challenges such as poor metabolic stability, low cell permeability, and potential for off-target effects. In recent years, oxetan-3-ol has emerged as a promising bioisostere for carboxylic acids, offering a unique combination of physicochemical properties that can address these liabilities.[1][2][3][4]

This guide provides a comprehensive evaluation of oxetan-3-ol as a carboxylic acid bioisostere, presenting a direct comparison of their key properties supported by experimental data. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative studies.

Comparative Physicochemical and Biological Data

The decision to employ a bioisosteric replacement is driven by quantitative improvements in drug-like properties. The following tables summarize key data from matched-pair analyses, directly comparing oxetan-3-ol-containing compounds with their carboxylic acid analogues.

Table 1: Physicochemical Properties of Phenylacetic Acid Analogues
CompoundMoietypKacLogPPAMPA Pe (10⁻⁶ cm/s)
Phenylacetic acidCarboxylic Acid4.31.40.1
3-phenyloxetan-3-olOxetan-3-ol12.81.15.8

Data sourced from a study evaluating model compounds designed to assess the physicochemical properties of the respective functional groups.[1][5]

Table 2: Biological Activity of Ibuprofen Analogues
CompoundMoietyIC₅₀ (µM) for Eicosanoid Biosynthesis
IbuprofenCarboxylic Acid1.5
Ibuprofen-oxetan-3-olOxetan-3-ol2.5

The biological activity was assessed by measuring the inhibition of eicosanoid biosynthesis in rat basophilic leukemia (RBL-1) cells.[1][2][4]

Key Observations

The experimental data reveals several key advantages of replacing a carboxylic acid with an oxetan-3-ol group:

  • Reduced Acidity: The oxetan-3-ol moiety is significantly less acidic than a carboxylic acid, which can be advantageous in avoiding interactions with off-target acidic channels and transporters.[1]

  • Improved Permeability: The oxetan-3-ol analogue demonstrated markedly higher permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), suggesting better potential for oral bioavailability.[5]

  • Maintained Biological Activity: In the case of ibuprofen, the oxetan-3-ol analogue retained a comparable level of inhibitory activity against eicosanoid biosynthesis, demonstrating that the bioisosteric replacement is well-tolerated at the biological target.[1][2][4]

Experimental Workflow and Biological Pathways

To provide a clearer understanding of the experimental context and the biological relevance of these findings, the following diagrams illustrate the general workflow for bioisosteric evaluation and the targeted biological pathway.

G cluster_0 Drug Discovery Workflow Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement Lead Compound->Bioisosteric Replacement Identify Liability Analogue Synthesis Analogue Synthesis Bioisosteric Replacement->Analogue Synthesis Design & Synthesize In Vitro Assays In Vitro Assays Analogue Synthesis->In Vitro Assays Evaluate Properties In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Assess PK/PD Optimized Candidate Optimized Candidate In Vivo Studies->Optimized Candidate Select Best Candidate

A typical workflow for bioisosteric replacement in drug discovery.

G cluster_1 Eicosanoid Biosynthesis Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGG2 PGG2 COX-1 / COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins & Thromboxanes Ibuprofen / Analogue Ibuprofen / Analogue Ibuprofen / Analogue->COX-1 / COX-2 Inhibition

Simplified cyclooxygenase (COX) pathway, the target of ibuprofen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

pKa Determination

The acidity constant (pKa) can be determined using a potentiometric titration method.

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: Titrate the sample solution with a standardized solution of 0.01 M NaOH.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption.

  • Plate Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) to create the donor solution.

  • Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the donor solution is added to the filter plate. The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Inhibition of Eicosanoid Biosynthesis in RBL-1 Cells

This cell-based assay is used to determine the biological activity of cyclooxygenase (COX) inhibitors.

  • Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach the desired confluence.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., ibuprofen and its oxetan-3-ol analogue) for a specified time.

  • Stimulation: Eicosanoid biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Extraction: After incubation, the reaction is stopped, and the eicosanoids are extracted from the cell supernatant using a solid-phase extraction method.

  • Analysis: The levels of eicosanoids (e.g., prostaglandins) are quantified by LC-MS/MS.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The replacement of a carboxylic acid with an oxetan-3-ol bioisostere presents a compelling strategy for medicinal chemists to overcome common drug development hurdles.[1][3] The available data indicates that this substitution can significantly reduce acidity and enhance membrane permeability while preserving biological activity.[1][5] As with any bioisosteric replacement, the success of this strategy is context-dependent and requires careful experimental validation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the potential of oxetan-3-ol in their own drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 3-Methyloxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-methyloxetane is critical for ensuring the safety of laboratory personnel and protecting the environment. As a cyclic ether, this compound presents specific hazards, including the potential for peroxide formation, which can lead to explosions. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of inadequate ventilation or spills, use a NIOSH-approved respirator with an organic vapor cartridge.

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional and local regulations is mandatory.

Step 1: Peroxide Testing

Ethers like this compound can form explosive peroxides upon exposure to air and light. Therefore, testing for peroxides is a critical first step before disposal.

  • Frequency of Testing: Test containers of this compound for peroxides if they have been open for more than six months or if the expiration date has passed.[1] Undated containers should be treated with extreme caution.

  • Testing Procedure: Use commercially available peroxide test strips. A small amount of the chemical is applied to the strip, and the color change is compared to the provided chart to determine the peroxide concentration.

  • Action Based on Results:

    • Low/No Peroxides: If peroxide levels are within the safe range indicated by the test strip manufacturer, proceed to Step 2.

    • High Peroxides: If high levels of peroxides are detected, do not attempt to handle or dispose of the chemical yourself.[2] Contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal company immediately.[1][3] Moving containers with high peroxide concentrations can be extremely dangerous.

Step 2: Waste Collection and Segregation

Proper collection and segregation of this compound waste is crucial to prevent incompatible chemical reactions.

  • Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[3][4] The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3][4] Also, indicate the approximate concentration and any other components mixed with the waste.

  • Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your EHS office. It should be segregated from strong oxidizing agents.[5]

Step 3: Arranging for Disposal

Disposal of hazardous chemical waste must be handled by licensed professionals.

  • Contact EHS: Once your waste container is ready, contact your institution's EHS office to arrange for a pickup.[3]

  • Professional Disposal Service: For facilities without an EHS office, a certified hazardous waste disposal service must be contacted.[6] These services are equipped to handle and transport hazardous chemicals in compliance with all regulations.

Quantitative Data Summary

ParameterGuidelineSource
Opened Container Shelf Life Dispose of within 6 months of opening.[1]
Unopened Container Shelf Life Dispose of within one year of receipt.[1]
pH of Aqueous Waste Must be between 7 and 9 for drain disposal (Note: this compound is NOT suitable for drain disposal).[3]

Experimental Protocols

Peroxide Test Strip Procedure:

  • Preparation: In a fume hood, carefully open the container of this compound.

  • Sampling: Using a clean glass pipette, draw a small amount of the liquid.

  • Application: Apply a drop of the this compound to the reactive pad of a peroxide test strip.

  • Observation: Observe the color change on the test strip according to the manufacturer's instructions.

  • Interpretation: Compare the resulting color to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • Documentation: Record the test date and the peroxide concentration on the container label.

Disposal Workflow Diagram

This compound Disposal Workflow start Start: Identify this compound for Disposal check_peroxides Step 1: Test for Peroxides start->check_peroxides high_peroxides High Peroxides Detected check_peroxides->high_peroxides Peroxides Present? low_peroxides Low/No Peroxides check_peroxides->low_peroxides Peroxides Absent/Low? contact_ehs_high Contact EHS Immediately! Do Not Move Container high_peroxides->contact_ehs_high Yes collect_waste Step 2: Collect in Labeled, Compatible Waste Container low_peroxides->collect_waste Yes arrange_pickup Step 3: Arrange for Disposal with EHS or Certified Vendor collect_waste->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, mitigating risks and maintaining a safe working environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.

References

Essential Safety and Operational Guide for Handling 3-Methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyloxetane and its derivatives. The following procedures are based on established best practices for laboratory chemical safety and data from safety data sheets (SDS) of structurally similar compounds.

Hazard Identification and Classification

This compound and its derivatives are chemicals that require careful handling due to their potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. Below is a summary of the hazard classifications for various this compound derivatives.

Compound CAS No. Hazards
3-Methyl-3-oxetanemethanol 3143-02-0Acute oral, dermal, and inhalation toxicity (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2); Skin sensitization (Category 1)[1]
3-(Bromomethyl)-3-methyloxetane 78385-26-9Harmful in contact with skin (Acute Toxicity, Dermal, Category 4); Harmful if inhaled (Acute Toxicity, Inhalation, Category 4); May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3); Harmful if swallowed (Acute Toxicity, Oral, Category 4); Causes serious eye irritation (Category 2)[2]
3-Amino-3-methyloxetane 874473-14-0Causes skin irritation (Category 2); Causes serious eye irritation (Category 2)[3]
3-(Chloromethyl)-3-methyloxetane 822-48-0Flammable liquid and vapor (Category 3); Harmful if swallowed (Acute toxicity, Category 4)[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following PPE is mandatory when handling this chemical.

Protection Type Recommended Equipment Specifications and Guidelines
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction[1][5].
Skin and Body Protection Chemical-resistant laboratory coat and appropriate glovesA long-sleeved, buttoned lab coat is required to protect the skin.[6] Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[6] For prolonged contact, consult the glove manufacturer's resistance guide.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits or when there is a risk of inhaling vapors or aerosols.[1][6]
Footwear Closed-toe, closed-heel shoesShoes must cover the entire foot to prevent exposure from spills.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to use and disposal.

1. Preparation:

  • Ensure that a currently approved Safety Data Sheet (SDS) for the specific this compound derivative is accessible.
  • Verify that the work area is clean and uncluttered.
  • Confirm that a chemical fume hood is operational and available for use.
  • Ensure that an eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary materials and equipment before starting the procedure.
  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling:

  • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
  • Avoid direct contact with the chemical. Use appropriate tools and techniques to prevent skin and eye contact.[2]
  • When handling, do not eat, drink, or smoke.[2]
  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[3]
  • For flammable derivatives, keep away from heat, sparks, open flames, and other ignition sources.[4]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]
  • Keep the container tightly closed and store it in a designated chemical storage cabinet.[3]
  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled waste container for this compound waste.[7]
  • The container must be in good condition, leak-proof, and have a secure lid.[7]
  • Label the container with "Hazardous Waste" and the full chemical name.[7]

2. Spill Cleanup:

  • In case of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2]
  • Collect the absorbed material and place it in the designated hazardous waste container.[2]
  • Clean the spill area thoroughly with soap and water. All cleanup materials must also be disposed of as hazardous waste.[7]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[7]
  • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[3]
  • Do not dispose of this compound down the drain or in the regular trash.[7]

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_avoid Avoid Direct Contact handle_hood->handle_avoid handle_store Keep Container Closed handle_avoid->handle_store disp_collect Collect in Labeled Hazardous Waste Container handle_store->disp_collect spill_contain Contain Spill spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Area spill_collect->spill_clean spill_clean->disp_collect disp_arrange Arrange for Professional Disposal disp_collect->disp_arrange

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloxetane
Reactant of Route 2
3-Methyloxetane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。